2-Propyl-2-imidazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCYHAXVBWPGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165647 | |
| Record name | 2-Imidazoline, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-05-2 | |
| Record name | 4,5-Dihydro-2-propyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazoline, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazoline, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propyl-2-imidazoline | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
mechanism of 2-Propyl-2-imidazoline formation
An In-depth Technical Guide to the Formation Mechanism of 2-Propyl-2-imidazoline
Abstract
This technical guide provides a comprehensive examination of the core chemical principles and practical methodologies governing the synthesis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predominant reaction mechanism—the cyclic Pinner reaction—elucidating the causality behind critical experimental parameters. We present a detailed, self-validating experimental protocol, supported by quantitative data and visual diagrams, to bridge theoretical understanding with practical application. The guide also briefly explores alternative synthetic pathways to provide a holistic view of the field. Our objective is to furnish a robust resource grounded in scientific integrity, enabling the replication, optimization, and innovation of 2-imidazoline synthesis.
Introduction: The Significance of the 2-Imidazoline Scaffold
The 2-imidazoline ring system is a vital heterocyclic motif found in numerous natural products and synthetic compounds of significant pharmaceutical and industrial value.[1][2] These molecules are recognized for a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic properties.[1] The drug clonidine, for instance, features this core structure and is widely used to treat high blood pressure.[1] Beyond their medicinal applications, 2-imidazolines serve as crucial ligands in coordination chemistry and homogeneous catalysis, where their electronic and steric properties can be finely tuned.[1][3]
This compound, specifically, is a foundational analogue in this class. Understanding its formation is paramount for the rational design and synthesis of more complex, functionally diverse derivatives. This guide focuses on the most prevalent and industrially relevant synthetic route: the acid-catalyzed condensation of a nitrile with a diamine.
The Core Mechanism: A Cyclic Pinner Reaction Pathway
The formation of this compound from butyronitrile and ethylenediamine is a classic example of a cyclic Pinner reaction.[1] The Pinner reaction, first described by Adolf Pinner in 1877, traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt.[4][5] In this variation, the bifunctional nucleophile, ethylenediamine, facilitates an intramolecular cyclization to yield the stable five-membered imidazoline ring.
The overall reaction is as follows:
Butyronitrile + Ethylenediamine --(Acid Catalyst)--> this compound + NH3
The mechanism proceeds through several distinct, acid-mediated steps:
-
Nitrile Activation via Protonation: The reaction is initiated by an acid catalyst, typically anhydrous hydrogen chloride (HCl). The lone pair of electrons on the nitrile nitrogen is protonated, forming a highly electrophilic nitrilium ion. This activation is critical, as the nitrile carbon is otherwise not sufficiently electrophilic to be attacked by a neutral amine.[6]
-
Initial Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the activated nitrilium carbon. This step forms a protonated N,N'-disubstituted amidine intermediate.
-
Intramolecular Cyclization: The second, pendant amine group of the ethylenediamine backbone now attacks the electrophilic carbon of the amidine. This intramolecular nucleophilic attack is entropically favored and results in the formation of a five-membered tetrahedral intermediate.
-
Elimination and Aromatization: The tetrahedral intermediate is unstable and collapses to form the final product. This occurs through the elimination of ammonia (NH₃). A final deprotonation step neutralizes the molecule, yielding the thermodynamically stable this compound.
Diagram of the Reaction Mechanism
Caption: Figure 1: Mechanism of this compound Formation
Field-Proven Insights: Causality Behind Experimental Choices
A theoretical understanding of the mechanism is incomplete without appreciating the rationale behind specific experimental conditions. The choices made during synthesis are designed to maximize yield and purity by controlling the kinetics and thermodynamics of the reaction.
-
Choice of Catalyst (Expertise): Strong, non-nucleophilic acids like anhydrous HCl are preferred. The acid must be a potent proton donor to activate the weakly basic nitrile but should not introduce a competing nucleophile (like water from aqueous HCl) that could lead to side products such as amides or carboxylic acids.[6] Lewis acids have also been shown to promote Pinner-type reactions effectively.[6]
-
Anhydrous Conditions (Trustworthiness): The exclusion of water is arguably the most critical parameter.[5][7] Intermediates, particularly the activated nitrilium ion and the subsequent amidine, are highly susceptible to hydrolysis. The presence of water would lead to the formation of butyramide, which is a common and often difficult-to-remove impurity. This necessitates the use of dry solvents and reagents.
-
Temperature Control (Experience): The Pinner reaction exhibits complex temperature dependencies. The initial formation of the intermediate salt is often exothermic and best performed at low temperatures (0 °C) to prevent its decomposition.[5] However, the subsequent cyclization and elimination steps typically require thermal energy to overcome activation barriers, often involving heating the reaction mixture to reflux.[1] Therefore, a carefully controlled temperature profile is essential for optimal results.
-
Stoichiometry: An excess of the diamine is sometimes used to drive the reaction to completion and can also act as a scavenger for the liberated HCl in the final steps. However, this can complicate purification, so a molar ratio close to 1:1 is often employed, especially in catalyzed reactions.
A Self-Validating Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound. The checkpoints included ensure a self-validating workflow.
Materials and Reagents:
-
Butyronitrile (anhydrous, ≥99%)
-
Ethylenediamine (anhydrous, ≥99%)
-
Methanol (anhydrous, ≥99.8%)
-
Sulfur powder (catalyst)
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diatomaceous earth (for filtration)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel), dried in an oven.
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. Ensure all glassware is thoroughly dried. The system is flushed with nitrogen gas to establish an inert atmosphere.
-
Charging Reagents: To the flask, add butyronitrile (0.1 mol), ethylenediamine (0.4 mol), and elemental sulfur (0.025 mol) as the catalyst.[8] Note: The use of sulfur provides a milder catalytic alternative to strong acids for this specific transformation.
-
Reaction Execution: Heat the mixture in an oil bath to 120 °C and maintain a gentle reflux for 3-4 hours.
-
Checkpoint 1 (TLC Monitoring): Periodically (e.g., every hour), take a small aliquot from the reaction mixture and spot it on a silica gel TLC plate. Elute with a mixture of ethyl acetate and methanol (e.g., 4:1). The disappearance of the starting nitrile spot and the appearance of a new, more polar product spot indicates reaction progress.
-
-
Reaction Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Solvent Extraction: Add 100 mL of cold water to the reaction flask and transfer the contents to a separatory funnel. Extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers.
-
Rationale: This step separates the organic product from the water-soluble excess ethylenediamine and other inorganic impurities.
-
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Once dry, filter the solution through a pad of diatomaceous earth to remove the drying agent and any fine particulates.
-
Solvent Removal and Purification: Remove the chloroform under reduced pressure using a rotary evaporator. The resulting crude product will be a viscous liquid or a low-melting-point solid.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation. This compound has a boiling point of approximately 140 °C at 23 mmHg.[9]
-
-
Product Characterization (Final Validation):
-
¹H NMR Spectroscopy: Confirm the structure by analyzing the proton NMR spectrum. Expect signals corresponding to the propyl group (triplet, sextet, triplet) and the two methylene groups of the imidazoline ring (a singlet or two triplets).
-
FT-IR Spectroscopy: Look for the characteristic C=N stretch (around 1610-1640 cm⁻¹) and the disappearance of the C≡N stretch from the starting material (around 2250 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight (112.17 g/mol ).[10]
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Synthesis
Quantitative Data Summary
While yields are highly dependent on the specific substrate, catalyst, and reaction scale, the synthesis of 2-alkyl-2-imidazolines from nitriles generally proceeds in good to excellent yields.
| Precursors | Catalyst | Conditions | Yield (%) | Reference |
| Aliphatic Nitrile, Ethylenediamine | Sulfur | 120 °C, Solvent-free | 96-99% | [8] |
| Benzonitrile, Ethylenediamine | N-acetylcysteine | 60 °C, Methanol | Excellent | [11] |
| Aliphatic Nitrile, Alcohol, HCl | Anhydrous HCl | 0 °C to 40 °C | (Intermediate) | [7] |
| Aldehyde, Ethylenediamine | Iodine / K₂CO₃ | Room Temp | Good | [12] |
Table 1: Comparative Yields for 2-Substituted Imidazoline Synthesis
Conclusion
The formation of this compound via the condensation of butyronitrile and ethylenediamine is a robust and well-characterized transformation that proceeds through a cyclic Pinner reaction mechanism. The key to a successful synthesis lies in the rigorous control of experimental parameters, most notably the use of an appropriate acid or catalyst and the strict exclusion of water to prevent hydrolysis of reactive intermediates. By understanding the underlying mechanistic principles and their direct influence on experimental design, researchers can confidently and efficiently synthesize this important heterocyclic core, paving the way for the development of novel therapeutics and advanced materials.
References
- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 15450-05-2 [sigmaaldrich.com]
- 10. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Imidazoline synthesis [organic-chemistry.org]
1H NMR and 13C NMR spectral data of 2-Propyl-2-imidazoline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Propyl-2-imidazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS: 15450-05-2). As a key heterocyclic scaffold, understanding the precise structural features of 2-alkyl-2-imidazolines is paramount for applications in medicinal chemistry, catalysis, and materials science. This document offers a detailed interpretation of the NMR spectra, validated assignment protocols, and standardized experimental methodologies. It is designed to serve as an authoritative reference for researchers engaged in the synthesis, characterization, and application of this chemical entity.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₁₂N₂, belongs to the 2-imidazoline class of heterocyclic compounds.[1] These structures are prevalent in numerous biologically active molecules and serve as versatile ligands in homogeneous catalysis.[2] The biological activities of imidazoline derivatives are diverse, including antihypertensive, anti-inflammatory, and antihyperglycemic properties.[2]
Given its importance, unambiguous structural characterization is a prerequisite for any research or development application. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. This guide explains the causality behind spectral features, providing not just data, but a framework for its interpretation and validation.
Molecular Structure and Predicted Spectral Features
The structure of this compound dictates the number and type of signals observed in its NMR spectra. The molecule contains a propyl group attached to the C2 position of the imidazoline ring.
Caption: Molecular structure of this compound with atom numbering.
Due to the free rotation of the propyl chain and the symmetry of the imidazoline ring methylene groups, the molecule is expected to show:
-
¹H NMR: Five distinct proton signals. The two CH₂ groups of the imidazoline ring (C4 and C5) are chemically equivalent, appearing as a single signal. The propyl group will show three signals: a triplet for the terminal CH₃, a sextet (or multiplet) for the middle CH₂, and a triplet for the CH₂ adjacent to the ring. A broad signal for the N-H proton is also expected.
-
¹³C NMR: Four distinct carbon signals. The two CH₂ carbons of the ring (C4 and C5) are equivalent. The C2 carbon and the three carbons of the propyl chain are unique.
¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the proton environment and connectivity. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the overall electronic structure.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 / H-5 | ~3.65 | t | ~9.5 | 4H |
| N-H | ~4.80 | br s | - | 1H |
| H-6' (α-CH₂) | ~2.15 | t | ~7.5 | 2H |
| H-7'' (β-CH₂) | ~1.60 | m (sextet) | ~7.5 | 2H |
| H-8''' (γ-CH₃) | ~0.92 | t | ~7.4 | 3H |
Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data presented is a representative interpretation based on available spectra and established principles.[3]
Interpretation:
-
H-4 / H-5 (δ ~3.65 ppm): These protons are on the carbons adjacent to the nitrogen atoms in the imidazoline ring. This proximity to electronegative atoms deshields them, causing them to appear downfield. They appear as a single triplet, indicating coupling to the two adjacent protons on the other methylene group, which is not resolved in this representation but is often observed.
-
N-H (δ ~4.80 ppm): The signal for the amine proton is typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent or trace water. Its chemical shift is highly variable.
-
Propyl Chain (δ 2.15, 1.60, 0.92 ppm):
-
The α-CH₂ protons (H-6') at ~2.15 ppm are adjacent to the electron-withdrawing imine carbon (C2), shifting them downfield relative to a standard alkane. They appear as a triplet due to coupling with the two protons of the β-CH₂ group.
-
The β-CH₂ protons (H-7'') at ~1.60 ppm are further from the ring and thus more shielded. They appear as a multiplet (theoretically a sextet) because they are coupled to both the α-CH₂ (2 protons) and the γ-CH₃ (3 protons) groups (n+1 = 2+1 and 3+1).
-
The terminal γ-CH₃ protons (H-8''') at ~0.92 ppm are the most shielded (upfield), consistent with a terminal methyl group in an alkyl chain. They appear as a clean triplet, coupled only to the two protons of the adjacent β-CH₂ group.
-
¹³C NMR Spectral Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
| Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~168.0 |
| C-4 / C-5 | ~50.0 |
| C-6' (α-C) | ~32.0 |
| C-7'' (β-C) | ~20.5 |
| C-8''' (γ-C) | ~14.0 |
Interpretation:
-
C-2 (δ ~168.0 ppm): This carbon is part of the C=N double bond (amidine carbon). This type of carbon is significantly deshielded and appears far downfield, which is a characteristic feature of the imidazoline ring.
-
C-4 / C-5 (δ ~50.0 ppm): These equivalent methylene carbons are attached to nitrogen, placing them in the typical range for such carbons.
-
Propyl Chain (δ 32.0, 20.5, 14.0 ppm): These signals are in the standard aliphatic region of the spectrum. The chemical shifts decrease as the carbon gets further from the electron-withdrawing imidazoline ring, consistent with the assignments of C-6', C-7'', and C-8'''.
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is essential for reproducibility and data integrity.
A. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound solid.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its volatility and minimal signal overlap in the aliphatic region.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[4]
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a homogenous solution.
B. Spectrometer Setup and Data Acquisition The following parameters are typical for a 400 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Frequency | 400.13 MHz | 100.62 MHz |
| Sweep Width | ~16 ppm (~6400 Hz) | ~240 ppm (~24000 Hz) |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2.0 seconds | 2.0 seconds |
| Number of Scans (ns) | 16 | 1024 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
C. Data Processing
-
Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to improve the signal-to-noise ratio.
-
Perform Fourier Transformation.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Scientific Integrity: A Self-Validating Protocol via 2D NMR
While 1D NMR provides the primary data, its interpretation relies on assumptions. To ensure trustworthiness, assignments must be validated. Two-dimensional (2D) NMR experiments provide definitive correlations, creating a self-validating system.[5]
A. ¹H-¹H COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other. Cross-peaks appear between the signals of protons that are on adjacent carbons.
-
Expected Correlations:
-
H-6' (δ ~2.15) will show a cross-peak with H-7'' (δ ~1.60).
-
H-7'' (δ ~1.60) will show cross-peaks with both H-6' (δ ~2.15) and H-8''' (δ ~0.92).
-
This confirms the connectivity of the entire propyl chain.
-
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) This experiment maps each proton signal directly to the carbon signal it is attached to.
-
Expected Correlations:
-
¹H signal at δ ~3.65 will correlate with the ¹³C signal at δ ~50.0 (C4/C5).
-
¹H signal at δ ~2.15 will correlate with the ¹³C signal at δ ~32.0 (C6').
-
¹H signal at δ ~1.60 will correlate with the ¹³C signal at δ ~20.5 (C7'').
-
¹H signal at δ ~0.92 will correlate with the ¹³C signal at δ ~14.0 (C8''').
-
This provides unambiguous assignment for all protonated carbons.
-
Caption: Logical workflow for validating NMR assignments using 2D experiments.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and consistent with its chemical structure. The characteristic downfield amidine carbon signal (C2 at ~168.0 ppm) and the distinct pattern of the propyl chain provide a unique spectroscopic fingerprint. By following the detailed experimental protocols and employing 2D NMR techniques for validation, researchers can confidently confirm the identity and purity of this compound, ensuring the reliability of their scientific outcomes.
References
mass spectrometry analysis of 2-Propyl-2-imidazoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Propyl-2-imidazoline
Executive Summary
This compound is a cyclic amidine of significant industrial interest, primarily utilized as a corrosion inhibitor in the oil and gas sector, a surfactant, and a precursor in pharmaceutical synthesis.[1] Its efficacy and environmental fate are critically dependent on its concentration and purity. Mass spectrometry (MS), coupled with chromatographic separation, offers the unparalleled sensitivity and specificity required for its robust quantification and structural elucidation in complex matrices. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of this compound. It moves beyond standard protocols to explain the fundamental principles and causal relationships behind methodological choices, ensuring a self-validating and scientifically rigorous approach. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, from sample preparation to data interpretation.
Introduction to this compound: An Analytical Perspective
A successful analytical method is built upon a foundational understanding of the analyte's properties. The molecular structure of this compound dictates its behavior in a mass spectrometer's ion source and its amenability to different chromatographic techniques.
Chemical Identity and Physicochemical Properties
The key characteristics of this compound are summarized below. Its relatively low boiling point and thermal stability make it a candidate for GC-MS analysis, while the presence of basic nitrogen atoms makes it ideal for positive-mode electrospray ionization in LC-MS.
| Property | Value | Source |
| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | [2] |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molecular Weight | 112.18 g/mol | [1] |
| CAS Number | 15450-05-2 | |
| Melting Point | 40 - 43 °C | [1] |
| Boiling Point | 140 °C / 23 mmHg | [1] |
| Appearance | Light yellow to orange crystalline powder | [1] |
Industrial Significance and Rationale for Analysis
This compound and related fatty imidazolines are widely used as corrosion inhibitors in oilfield operations.[3][4] They function by adsorbing onto metal surfaces, forming a protective film.[1] Analysis is crucial for:
-
Quality Control: Verifying the concentration of the active component in commercial inhibitor formulations, which are often complex mixtures.[5]
-
Performance Optimization: Correlating inhibitor concentration in a system with corrosion rates to optimize dosing strategies.
-
Environmental Monitoring: Assessing the fate and transport of these chemicals in industrial wastewater or the environment.[3]
-
Pharmaceutical Development: Using the imidazoline scaffold in medicinal chemistry requires precise characterization and quantification.[6]
Core Principles of Mass Spectrometry for Imidazoline Analysis
The choice of mass spectrometric technique is the most critical decision in method development. It is a balance between the analyte's properties, the sample matrix, and the analytical objective (e.g., qualitative identification vs. quantitative measurement).
Ionization Techniques: The Gateway to the Mass Analyzer
Electron Ionization (EI) for GC-MS: In this hard ionization technique, high-energy electrons bombard the molecule, causing it to eject an electron and form a molecular ion (M⁺•). This ion is energetically unstable and undergoes extensive, reproducible fragmentation.[7]
-
Expert Insight: EI is excellent for structural confirmation due to its rich, library-matchable fragmentation patterns. The NIST WebBook and other libraries contain spectra for many related compounds.[2][8] However, the molecular ion peak for some molecules can be weak or absent, making it difficult to determine the molecular weight.[9]
Electrospray Ionization (ESI) for LC-MS: ESI is a soft ionization technique that generates ions from a liquid solution. For this compound, the basic nitrogen atoms are readily protonated in an acidic mobile phase to form a stable protonated molecule, [M+H]⁺.
-
Expert Insight: ESI is the preferred method for quantitative analysis in complex matrices like crude oil or biological fluids.[3][5] It minimizes fragmentation in the source, maximizing the signal for the precursor ion of interest ([M+H]⁺ at m/z 113.1079). This ion can then be selectively fragmented in the collision cell for high-specificity quantification using tandem mass spectrometry (MS/MS).
Tandem Mass Spectrometry (MS/MS): The Key to Specificity
Tandem mass spectrometry is indispensable for analyzing imidazolines in real-world samples. It involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (like argon) to generate characteristic product ions. This process provides two layers of specificity (precursor mass and product mass), drastically reducing interference from matrix components.[10] This is the basis for the highly sensitive and selective Multiple Reaction Monitoring (MRM) technique used in quantitative studies.
Experimental Workflow: A Practical Guide
This section outlines a comprehensive workflow for the analysis of this compound, from sample receipt to final data acquisition.
General Analytical Workflow Visualization
The following diagram illustrates the logical flow for a typical quantitative analysis using LC-MS/MS.
Caption: High-level workflow for quantitative analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) from an Oily Matrix
This protocol is adapted from methodologies used for analyzing imidazoline corrosion inhibitors in crude oils.[3]
Rationale: The goal is to isolate the polar, cationic imidazoline from the nonpolar hydrocarbon matrix. A strong cation exchange (SCX) sorbent is ideal for this purpose.
Step-by-Step Methodology:
-
Sample Preparation: Dilute 1 g of the oil sample in 10 mL of a nonpolar solvent like heptane. Spike with an appropriate internal standard (e.g., a deuterated or ¹⁵N-labeled analogue).
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol, followed by 5 mL of heptane. Do not allow the cartridge to go dry.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min). The nonpolar matrix will pass through while the protonated imidazoline is retained.
-
Washing: Wash the cartridge with 10 mL of heptane to remove residual oil, followed by 10 mL of methanol to remove moderately polar interferences.
-
Elution: Elute the target analyte by passing 5 mL of a 5% ammonium hydroxide solution in methanol. The basic solution neutralizes the imidazoline, releasing it from the SCX sorbent.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Quantification
Rationale: Reversed-phase chromatography is used to separate the analyte from any remaining interferences. A gradient elution is employed to ensure good peak shape and efficient elution. Positive mode ESI is used for its high sensitivity towards basic compounds.
Step-by-Step Methodology:
-
LC System: Agilent 1260 Infinity LC or equivalent.[5]
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a robust choice.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the imidazoline remains protonated for optimal ESI response and good peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Ramp linearly to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B for re-equilibration
-
-
Flow Rate: 0.8 mL/min.[11]
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
-
MRM Transitions: These must be optimized by infusing a pure standard. Predicted transitions are listed in the data interpretation section.
Data Analysis and Interpretation
Predicted Electron Ionization (EI) Fragmentation
The EI mass spectrum of this compound would be characterized by fragmentation of the alkyl chain and cleavage of the imidazoline ring. The molecular ion is expected at m/z 112.
Expert Insight: The fragmentation of cyclic amidines often involves the loss of neutral molecules like ethene (C₂H₄) from the ring or cleavage at the C2 position.[12] The most stable fragments, often those forming secondary or tertiary carbocations, will typically yield the most intense peaks.[13]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Comments |
| 112 | [C₆H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 97 | [M - CH₃]⁺ | Loss of a methyl radical from the propyl chain. |
| 83 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage). |
| 70 | [C₃H₆N₂]⁺• | Loss of propene (C₃H₆) via McLafferty rearrangement. Likely a prominent peak. |
| 69 | [M - C₃H₇]⁺ | Loss of the propyl radical. This fragment, the bare imidazoline ring cation, should be significant. |
| 42 | [C₂H₄N]⁺ | Fragment from ring cleavage. |
Predicted ESI-MS/MS Fragmentation
For quantitative analysis, the fragmentation of the protonated molecule ([M+H]⁺, m/z 113.1) is key.
Expert Insight: The protonated imidazoline ring is relatively stable. CID will likely induce fragmentation at the C2-substituent or cleavage of the ring structure itself. The loss of neutral molecules is a common fragmentation pathway.[14]
| Parameter | Value | Rationale |
| Precursor Ion (Q1) | 113.1 | The [M+H]⁺ ion of this compound. |
| Product Ion 1 (Q3) | 71.1 | Proposed loss of propene (C₃H₆, 42 Da) from the precursor. This is a common and stable loss. |
| Product Ion 2 (Q3) | 86.1 | Proposed loss of ethene (C₂H₄, 28 Da) from the ring structure. |
| MRM Transition (Quantitative) | 113.1 -> 71.1 | This transition is typically chosen for quantification due to its specificity and intensity. |
| MRM Transition (Confirmatory) | 113.1 -> 86.1 | A second transition is monitored to confirm the identity of the analyte. |
Conclusion
The mass spectrometric analysis of this compound is a robust and essential tool for industrial quality control, research, and environmental safety. While GC-MS provides excellent structural confirmation through its detailed fragmentation patterns, LC-MS/MS stands out as the superior technique for sensitive and specific quantification in challenging matrices. The choice of a soft ionization technique like ESI, combined with the specificity of tandem mass spectrometry, allows for the reliable measurement of this compound at low concentrations. The methodologies presented in this guide, from targeted sample preparation using SPE to optimized LC-MS/MS parameters, provide a scientifically sound framework for researchers to develop and validate their own analytical methods for this important class of molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications [jstage.jst.go.jp]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 1H-Imidazole [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. j-cst.org [j-cst.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. asianpubs.org [asianpubs.org]
chemical and physical properties of 2-Propyl-2-imidazoline
An In-depth Technical Guide to 2-Propyl-2-imidazoline: Properties, Synthesis, and Applications
Introduction
This compound (CAS No: 15450-05-2) is a heterocyclic organic compound featuring a five-membered imidazoline ring substituted with a propyl group at the 2-position. While seemingly a simple molecule, its unique structural characteristics impart a range of chemical properties that make it a valuable intermediate and functional molecule in diverse scientific fields. For researchers in materials science, it is recognized as a potent corrosion inhibitor and lubricant additive.[1] In the realm of medicinal chemistry and drug development, the 2-imidazoline core is a well-established pharmacophore found in numerous biologically active agents, making this compound a key building block for novel therapeutic discovery.[2][3]
This guide offers a comprehensive technical overview of this compound, designed for scientists and development professionals. It moves beyond a simple recitation of data to provide insights into its structural characterization, reactivity, synthesis, and safe handling, grounding these concepts in the principles of physical organic chemistry.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.
-
IUPAC Name: 2-propyl-4,5-dihydro-1H-imidazole[4]
-
CAS Number: 15450-05-2[4]
-
Molecular Formula: C₆H₁₂N₂[1]
-
Synonyms: Propylglyoxalidine[4]
The structure features a cyclic amidine functional group, where a carbon atom is double-bonded to one nitrogen and single-bonded to another within the five-membered ring. This arrangement is pivotal to its chemical behavior, particularly its basicity and ability to act as a ligand.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. This compound is a low-melting crystalline solid under standard conditions. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 112.18 g/mol | [1] |
| Monoisotopic Mass | 112.100048391 Da | [4] |
| Appearance | Light yellow to orange crystalline powder | [1] |
| Melting Point | 40 - 43 °C | [1][5] |
| Boiling Point | 140 °C @ 23 mmHg | [5] |
| Purity | ≥ 95-96% (GC) | [1][5] |
| Predicted XlogP | 0.1 | [6] |
| Solubility | Highly soluble in polar solvents (water, methanol, acetone); low solubility in nonpolar solvents (benzene, petroleum ether).[7] | [7][8] |
The low melting point is an important practical consideration, as the material may exist as a solid, liquid, or semi-solid depending on the ambient temperature.[9] Its solubility profile is characteristic of a small, polar molecule with hydrogen bonding capabilities, dominated by the imidazoline ring over the short, nonpolar propyl chain.[7]
Spectroscopic Characterization: A Structural Blueprint
For any novel synthesis or quality control, spectroscopic analysis is indispensable for confirming the molecular structure. A multi-technique approach provides unambiguous identification.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group and the imidazoline ring.
-
Propyl Group: A triplet (~0.9 ppm) for the terminal methyl (CH₃) group, a sextet (~1.6 ppm) for the central methylene (CH₂) group, and a triplet (~2.2 ppm) for the methylene group adjacent to the ring.
-
Imidazoline Ring: A singlet (~3.6 ppm) for the two equivalent methylene groups (CH₂-CH₂) of the ring.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which is variable and depends on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
Propyl Group: Three distinct signals in the aliphatic region (~14, 20, and 35 ppm).
-
Imidazoline Ring: One signal for the equivalent methylene carbons (~50 ppm) and one signal for the C=N carbon further downfield (~165 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[11]
-
N-H Stretch: A moderate to strong, broad absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the propyl and methylene groups.
-
C=N Stretch: A strong, sharp absorption band around 1600-1650 cm⁻¹, characteristic of the imidazoline C=N double bond.
-
C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.[11]
-
Molecular Ion (M⁺): A prominent peak at an m/z ratio corresponding to the molecular weight of the compound (112.17).
-
Fragmentation: Common fragmentation pathways would involve the loss of the propyl group or cleavage of the imidazoline ring, leading to predictable fragment ions.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is key for its use as a chemical intermediate.
General Synthesis
The most common and robust method for synthesizing 2-substituted-2-imidazolines involves the condensation reaction between a 1,2-diamine and a suitable carboxylic acid derivative, typically a nitrile or an ester.[7] For this compound, this involves the reaction of ethylenediamine with a derivative of butyric acid.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Pinner Reaction
Causality: This protocol leverages the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ether intermediate. This intermediate subsequently reacts with the diamine in a cyclization-condensation sequence. The high temperature is necessary to drive the reaction to completion.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyronitrile (1.0 eq) and ethylenediamine (1.1 eq) in a suitable high-boiling solvent (e.g., xylene).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 130-140 °C) for 12-24 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., aqueous sodium hydroxide).
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the final product.
Chemical Reactivity
The reactivity is dominated by the cyclic amidine moiety.
-
Basicity: The lone pair on the sp²-hybridized nitrogen atom makes the molecule basic. It readily reacts with acids to form stable hydrochloride salts.[7]
-
N-Alkylation: The secondary amine (N-H) can be alkylated to form N-substituted derivatives, a common strategy in drug development to modulate pharmacokinetic properties.
-
Ligand Formation: The nitrogen atoms can coordinate with metal ions, which is the basis for its application as a corrosion inhibitor, where it forms a protective film on metal surfaces.[1]
-
Hydrolysis: Under harsh conditions (e.g., refluxing with concentrated acid or base), the imidazoline ring can undergo hydrolysis to yield ethylenediamine and butyric acid.[7]
Applications in Research and Drug Development
The utility of this compound stems from its dual role as a functional molecule and a synthetic building block.
Caption: Application map for this compound.
-
Pharmaceutical Intermediate: The 2-imidazoline scaffold is a privileged structure in medicinal chemistry. It is a key component of drugs targeting imidazoline receptors, which are involved in the regulation of blood pressure and glucose levels.[3] this compound serves as a starting point for synthesizing libraries of analogs to explore structure-activity relationships (SAR) for new drug candidates.
-
Corrosion Inhibition: It is highly effective in protecting metals, particularly in industrial water systems and oilfield operations. It adsorbs onto metal surfaces, forming a protective barrier that prevents oxidative degradation.[1][9]
-
Surfactants and Emulsifiers: As a cationic surfactant precursor, it is used in formulations of detergents and personal care products.[1]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[4][12] It may also cause respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[13] In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[13] Some suppliers recommend storage under an inert atmosphere, such as argon, to maintain purity.[5]
Conclusion
This compound is a molecule of significant scientific and industrial interest. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable tool for researchers. For drug development professionals, its structural relation to known bioactive agents presents a valuable platform for the design of new therapeutics. For materials scientists, its efficacy as a corrosion inhibitor and surfactant continues to be exploited in advanced formulations. A thorough understanding of its chemical nature, as detailed in this guide, is the first step toward unlocking its full potential in future innovations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arcca.ro [arcca.ro]
- 3. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 4. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 15450-05-2 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C6H12N2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound [myskinrecipes.com]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15450-05-2 Name: this compound [xixisys.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Solubility of 2-Propyl-2-imidazoline in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 2-Propyl-2-imidazoline, a versatile heterocyclic compound with significant applications in corrosion inhibition, pharmaceuticals, and as a surfactant precursor.[1] While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, predicts solubility behavior based on molecular structure, and presents a comprehensive, field-proven methodology for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's solubility for formulation, synthesis, and quality control purposes.
Introduction to this compound: Physicochemical Profile
This compound (CAS No. 15450-05-2) is a cyclic amine belonging to the imidazoline class of compounds.[2][3] Its molecular structure, featuring a five-membered ring with two nitrogen atoms and a propyl substituent at the 2-position, dictates its physicochemical properties and, consequently, its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.18 g/mol | [1] |
| Appearance | Light yellow to orange crystalline powder | [1] |
| Melting Point | 40 - 43 °C | [1][2] |
| Boiling Point | 140 °C at 23 mmHg | [1][2] |
| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | [2] |
The presence of two nitrogen atoms, one of which is part of a secondary amine-like group within the dihydroimidazole ring, allows for hydrogen bonding. This, combined with the nonpolar propyl group, gives the molecule an amphiphilic character, suggesting a nuanced solubility profile across a range of organic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a balance of several factors:
-
Polarity: The imidazoline ring, with its two nitrogen atoms, imparts significant polarity to the molecule, enabling dipole-dipole interactions and hydrogen bonding with protic and polar aprotic solvents.
-
Hydrogen Bonding: The N-H group in the imidazoline ring can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. This is a primary driver of solubility in protic solvents like alcohols.
-
Van der Waals Forces: The propyl group is nonpolar and will interact with nonpolar solvents through weaker van der Waals forces.
-
Molecular Size: While not a large molecule, its size will influence the energy required to create a cavity in the solvent structure.[4][5]
Based on these principles, a qualitative prediction of solubility in various organic solvent classes can be made.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions. Imidazolines without N1 substitution generally show greater solubility in polar solvents.[6] |
| Polar Aprotic | Acetone, Chloroform, Acetonitrile | High to Moderate | Dipole-dipole interactions are the primary driving force. 2-Alkyl-2-imidazolines are reported to be highly soluble in acetone and chloroform.[6] |
| Nonpolar Aromatic | Benzene, Toluene | Low | Dominated by weak van der Waals forces. The polarity of the imidazoline ring limits solubility. 2-Alkyl-2-imidazolines are reported to have low solubility in benzene.[6] |
| Nonpolar Aliphatic | Hexane, Petroleum Ether, Carbon Tetrachloride | Low | Similar to nonpolar aromatic solvents, a significant mismatch in polarity leads to poor solvation. 2-Alkyl-2-imidazolines are reported to have low solubility in petroleum ether and carbon tetrachloride.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran | Moderate to Low | Ethers have some polarity but cannot act as hydrogen bond donors. Solubility is expected to be lower than in alcohols and polar aprotic solvents. The solubility of imidazoles in ethers generally decreases with increasing ether chain length.[7] |
It is important to note that as the alkyl chain length on the imidazoline ring increases, solubility in polar solvents tends to decrease, while solubility in nonpolar solvents may increase.[6]
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of quantitative data, an empirical determination of solubility is essential for any research or development application. The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent using High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Instrumentation
-
This compound (purity ≥95%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Workflow
The overall workflow for determining solubility is depicted in the following diagram.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Causality: Using an excess of the solute ensures that the solution reaches equilibrium at its saturation point.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Causality: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[4] The extended agitation time ensures that the dissolution process has reached a steady state.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial.
-
Causality: This step is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Causality: Dilution is necessary as the saturated solution will likely be too concentrated for direct injection into the HPLC system, preventing detector saturation and ensuring accurate quantification.
-
-
HPLC Quantification:
-
Develop a suitable HPLC method for the quantification of this compound. For a polar compound like this, a reversed-phase method is often appropriate.[8]
-
Example HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 210-230 nm for the imidazoline ring).
-
Injection Volume: 10 µL
-
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample solution.
-
Causality: HPLC provides a robust and sensitive method for separating the analyte from any potential impurities and quantifying it accurately based on its response compared to known standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Factors Influencing Solubility: A Deeper Dive
Several external factors can significantly impact the measured solubility of this compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and solvent-solvent interactions.[4][5] This relationship should be determined empirically for each solvent system.
-
pH (in protic or aqueous-organic mixtures): As a basic compound, the solubility of this compound in acidic aqueous or protic organic solutions will be significantly enhanced due to the formation of the protonated, and therefore more polar, imidazolinium cation.
-
Presence of Impurities: The purity of both the solute and the solvent can affect solubility. Impurities can alter the polarity of the solvent or interact with the solute, leading to deviations from the true solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.
Conclusion and Future Outlook
This guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an empirical approach, the provided theoretical background and detailed experimental protocol offer a reliable pathway for researchers to generate this critical data. The amphiphilic nature of the molecule suggests a complex solubility profile, with high solubility expected in polar solvents and limited solubility in nonpolar media. Future research should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide range of organic solvents at various temperatures to support its growing applications in science and industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 15450-05-2 [sigmaaldrich.com]
- 3. This compound | 15450-05-2 [b2b.sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Propyl-2-imidazoline (CAS 15450-05-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 2-Propyl-2-imidazoline (CAS 15450-05-2), a versatile heterocyclic compound with applications ranging from industrial corrosion inhibition to potential roles in medicinal chemistry. This document delves into its physicochemical properties, synthesis, analytical characterization, and known biological activities. While primarily recognized for its surfactant and corrosion-inhibiting properties, the broader class of 2-imidazolines has garnered interest for its pharmacological potential, interacting with imidazoline and adrenergic receptors. This guide aims to provide a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the multifaceted nature of this compound.
Introduction
This compound, systematically named 2-propyl-4,5-dihydro-1H-imidazole, is a five-membered heterocyclic organic compound.[1][2] Its structure, featuring a propyl group at the 2-position of the imidazoline ring, imparts amphiphilic properties that are key to its function in various industrial applications.[3][4] While extensively utilized as a corrosion inhibitor in the oil and gas industry and as a component in surfactants and lubricants, the imidazoline scaffold is also a privileged structure in medicinal chemistry.[4][5] Numerous 2-substituted imidazolines have been investigated for a range of biological activities, including antihypertensive, antihyperglycemic, and anti-inflammatory effects, primarily through their interaction with imidazoline and adrenergic receptors.[6][7] This guide provides a detailed exploration of the known characteristics of this compound, offering insights for both its current applications and its potential for future research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 15450-05-2 | [1] |
| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | [1] |
| Synonyms | 2-Propylimidazoline, Propylglyoxalidine | [2][8] |
| Molecular Formula | C₆H₁₂N₂ | [9] |
| Molecular Weight | 112.17 g/mol | [9] |
| Appearance | Light yellow to yellow to orange crystalline powder | [3] |
| Melting Point | 40-43 °C | [3] |
| Boiling Point | 140 °C at 23 mmHg | [1] |
| Solubility | Highly soluble in water, alcohol, acetone, and chloroform. Low solubility in benzene, petroleum ether, and carbon tetrachloride. | [10] |
Synthesis and Manufacturing
Condensation of Nitriles with Ethylenediamine
A prevalent method for the synthesis of 2-alkyl-2-imidazolines is the Pinner reaction, which involves the acid-catalyzed condensation of a nitrile with a 1,2-diamine, such as ethylenediamine.[7] For the synthesis of this compound, this would involve the reaction of butyronitrile with ethylenediamine.
Reaction Scheme:
A more recent advancement in this methodology involves the use of trimethylaluminum as a promoter for the conversion of nitriles to imidazolines with ethylenediamine, offering a convenient and potentially higher-yielding alternative.[7]
Cyclization of Aldehydes with Ethylenediamine
Another common synthetic route involves the reaction of an aldehyde with ethylenediamine. For this compound, the starting aldehyde would be butyraldehyde. This reaction typically proceeds through an intermediate that subsequently cyclizes to form the imidazoline ring.[1]
Workflow for Aldehyde-based Synthesis:
Caption: Generalized workflow for the synthesis of this compound from butyraldehyde and ethylenediamine.
A detailed experimental protocol for this type of synthesis would typically involve the following steps:
Experimental Protocol: Synthesis from Butyraldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine butyraldehyde and a suitable solvent (e.g., toluene).
-
Addition of Ethylenediamine: Slowly add an equimolar amount of ethylenediamine to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water formed during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Mechanism of Action
The mechanism of action of this compound is context-dependent, with distinct mechanisms in its industrial and potential pharmacological applications.
Corrosion Inhibition
As a corrosion inhibitor, this compound functions by adsorbing onto the surface of metals, forming a protective film that isolates the metal from the corrosive environment.[3] The imidazoline ring, with its two nitrogen atoms, acts as the polar head group that strongly interacts with the metal surface. The nonpolar propyl "tail" orients away from the surface, creating a hydrophobic barrier that repels water and other corrosive agents.
Schematic of Corrosion Inhibition:
Caption: Adsorption of this compound onto a metal surface, forming a protective barrier.
Potential Pharmacological Mechanism
While specific pharmacological studies on this compound are lacking, the broader class of 2-substituted imidazolines are known to interact with imidazoline receptors (I₁, I₂, and I₃) and α-adrenergic receptors.[6][11] These receptors are involved in a variety of physiological processes, including blood pressure regulation, glucose metabolism, and neurotransmission.[8][12] The antihypertensive effects of some imidazoline drugs, for instance, are mediated through their agonist activity at I₁ imidazoline receptors in the brainstem.[6] Any potential pharmacological activity of this compound would likely involve its binding to one or more of these receptor subtypes. Further research, including receptor binding assays and functional studies, is required to elucidate its specific pharmacological profile.
Analytical Characterization
The characterization and quantification of this compound can be achieved using standard analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the separation and quantification of this compound.
Experimental Protocol: HPLC-UV Analysis (General Method)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 210-230 nm).
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural confirmation of this compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. The expected signals for this compound would include a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, a triplet for the methylene group attached to the imidazoline ring, and a singlet or broad signal for the methylene groups within the imidazoline ring. A reference ¹H NMR spectrum is available.[9]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Expected chemical shifts for 2-propyl-4,5-dihydro-1H-imidazole would be in the regions of ~165-175 ppm for the C=N carbon, ~40-50 ppm for the CH₂ groups in the ring, and characteristic shifts for the propyl group carbons.[13][14]
-
Mass Spectrometry (MS): GC-MS is a powerful technique for both separation and identification. The mass spectrum of this compound would show a molecular ion peak at m/z 112, corresponding to its molecular weight. The fragmentation pattern would provide further structural information.[9]
Biological Activity and Safety Profile
Biological Activity
While specific in-vitro and in-vivo pharmacological data for this compound are not extensively documented in publicly available literature, the broader class of 2-imidazolines has been the subject of considerable research. Various derivatives have demonstrated a range of biological activities, including:
-
Antihypertensive effects: Through interaction with I₁ imidazoline and α₂-adrenergic receptors.[6]
-
Antihyperglycemic properties: Some imidazoline derivatives have shown potential in animal models of type 2 diabetes.[8]
-
Anti-inflammatory activity: Certain imidazoline compounds have exhibited anti-inflammatory effects.[6]
-
Antiproliferative activity: Some imidazole and imidazoline analogs have been investigated for their potential as anticancer agents.[15]
It is plausible that this compound may exhibit some of these activities, but dedicated studies are required to confirm this.
Safety and Toxicology
The safety profile of this compound is not fully characterized. However, information on related alkyl imidazolines and the GHS classification for the compound itself provide some guidance.
-
GHS Classification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[9]
-
General Toxicology: Long-chain alkyl imidazolines have been noted for their low toxicity and environmental compatibility in the context of their industrial applications.[3] However, for any potential pharmaceutical application, a thorough toxicological evaluation in accordance with regulatory guidelines would be essential.
Applications and Future Perspectives
Currently, the primary applications of this compound are in industrial settings as a corrosion inhibitor, surfactant, and lubricant additive.[3][5] Its ability to form stable, protective films on metal surfaces makes it highly effective in these roles.
Looking forward, the imidazoline scaffold of this compound presents an opportunity for exploration in drug discovery. Given the known interactions of 2-substituted imidazolines with various receptors, this compound could serve as a starting point or a fragment for the design of novel therapeutic agents. Future research should focus on:
-
Pharmacological Screening: A comprehensive screening of this compound against a panel of receptors, particularly imidazoline and adrenergic receptors, to identify any potential biological targets.
-
In Vitro and In Vivo Studies: If a target is identified, further studies to evaluate its functional activity and efficacy in relevant disease models are warranted.
-
Toxicological Evaluation: A thorough assessment of its safety profile to determine its suitability for potential therapeutic use.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a compound with a dual identity. On one hand, it is a well-established industrial chemical with proven efficacy as a corrosion inhibitor and surfactant. On the other hand, its chemical structure belongs to a class of compounds with known pharmacological relevance. This technical guide has provided a comprehensive overview of its known characteristics, from its fundamental physicochemical properties and synthesis to its potential biological activities. While significant gaps in the pharmacological and toxicological data for this specific compound remain, this guide serves as a valuable resource for researchers and professionals, providing the necessary foundational knowledge to stimulate further investigation into the diverse potential of this compound.
References
- 1. 2-Imidazoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Propylimidazole | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 7. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. FDA Label Search [labels.fda.gov]
- 11. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Brief Profile - ECHA [echa.europa.eu]
A Guide to the Reaction Kinetics of 2-Imidazoline Synthesis
Abstract
The 2-imidazoline scaffold is a cornerstone in medicinal chemistry and materials science, making the understanding of its synthesis kinetics paramount for efficient and controlled production.[1][2] This technical guide provides an in-depth analysis of the kinetic principles governing the formation of 2-imidazolines, primarily focusing on the classical condensation reaction between nitriles and 1,2-diamines. We will explore the core reaction mechanism, dissect the rate-determining steps, and quantify the influence of various experimental parameters, including reactant structure, catalysts, and solvent systems. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights and detailed methodologies to enable precise control over the synthesis, leading to improved yields, purity, and scalability.
Introduction
1.1 The Significance of the 2-Imidazoline Scaffold
2-Imidazolines, a class of five-membered nitrogen-containing heterocycles, are prevalent structural motifs in a vast array of biologically active compounds.[1][2] Their applications span from pharmaceuticals—including anticancer agents, antidepressants, and antihypertensives—to their use as ligands in homogeneous catalysis and as corrosion inhibitors.[1][2] The therapeutic and industrial utility of these molecules drives the continuous need for robust and optimized synthetic routes.
1.2 Overview of Synthetic Routes
While numerous methods exist for 2-imidazoline synthesis, such as those starting from aldehydes, esters, or imines, the most fundamental and widely employed industrial method involves the direct condensation of a 1,2-diamine (like ethylenediamine) with a nitrile.[2][3][4] This route is atom-economical and utilizes readily available starting materials. Other notable methods include palladium-catalyzed multicomponent synthesis and the cyclization of N-alkylamidines.[3][5]
1.3 The Importance of Understanding Reaction Kinetics
A thorough understanding of reaction kinetics is not merely an academic exercise; it is the foundation of rational process development. By elucidating the rate law and the factors that influence it, scientists can:
-
Optimize Reaction Conditions: Identify the ideal temperature, concentration, and catalyst loading to maximize product formation while minimizing reaction time and energy consumption.
-
Improve Selectivity: Control the reaction pathway to reduce the formation of byproducts, simplifying downstream purification.
-
Ensure Safety and Scalability: Predict reaction behavior under different conditions, allowing for safe and reproducible scale-up from the lab bench to industrial production.
-
Elucidate Mechanisms: Gain fundamental insights into the reaction pathway, which can inform the design of new catalysts and substrates.
The Core Mechanism of Nitrile-Diamine Condensation
The reaction between a nitrile (R-C≡N) and ethylenediamine is the most common pathway for 2-imidazoline synthesis.[2][4] The process is typically catalyzed and proceeds through a multi-step mechanism involving nucleophilic attack and intramolecular cyclization.
2.1 The Reaction Pathway
The generally accepted mechanism involves two key stages:
-
Amidine Formation: The reaction initiates with the activation of the nitrile, often by a catalyst, making the carbon atom more electrophilic. One of the amino groups of the diamine performs a nucleophilic attack on the nitrile carbon. This is followed by proton transfer and subsequent elimination, forming an N-substituted amidine intermediate.
-
Intramolecular Cyclization: The second, free amino group of the diamine intermediate then performs an intramolecular nucleophilic attack on the amidine carbon. This ring-closing step is followed by the elimination of a small molecule (typically ammonia if uncatalyzed, or a catalyst-adduct) to yield the final 2-imidazoline ring.
While this pathway is broadly accepted, the specific intermediates and transition states can be influenced by the choice of catalyst.
2.2 The Role of Catalysts
Catalysis is crucial for achieving practical reaction rates. Several types of catalysts are effective:
-
Sulfur-based Catalysts: Elemental sulfur, carbon disulfide (CS₂), and hydrogen sulfide (H₂S) are classic catalysts that activate the nitrile.[6] They are thought to form a reactive thioamide or similar intermediate, which is more susceptible to nucleophilic attack by the diamine.
-
Acid Catalysis: Both Lewis and Brønsted acids can catalyze the reaction by protonating the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon.[2]
-
Transition Metal Catalysts: Metals like copper have been shown to catalyze the cyclization of nitriles with ethylenediamine, particularly in continuous-flow systems.[7]
The choice of catalyst directly impacts the reaction's kinetic profile and can alter which step is rate-limiting.
2.3 The Rate-Determining Step (RDS)
Identifying the rate-determining step is central to understanding the reaction's kinetics. For the nitrile-diamine condensation, the RDS can vary depending on the specific reactants and conditions:
-
In many cases, the intramolecular cyclization of the amidine intermediate is considered the rate-determining step.[8] This step involves a significant conformational rearrangement to bring the nucleophilic amine and the electrophilic amidine carbon into proximity, which can have a high activation energy barrier.
-
Under other conditions, particularly with highly reactive diamines or efficient cyclization catalysts, the initial nucleophilic attack on the nitrile could become rate-limiting.
Experimental kinetic studies are essential to determine the RDS for a specific system.
2.4 Visualization of the General Reaction Pathway
Caption: General reaction pathway for 2-imidazoline synthesis from a nitrile and a diamine.
Key Factors Influencing Reaction Kinetics
The rate of 2-imidazoline formation is highly sensitive to several experimental variables. A systematic study of these factors is crucial for process optimization.
3.1 Effect of Reactant Structure
-
Nitrile Substituents (R-C≡N): The electronic nature of the 'R' group significantly impacts the electrophilicity of the nitrile carbon. Electron-withdrawing groups (EWGs) increase the carbon's positive charge, accelerating the initial nucleophilic attack. Conversely, electron-donating groups (EDGs) slow this step. Steric hindrance around the nitrile group can also impede the approach of the diamine, reducing the reaction rate.
-
Diamine Structure: The nucleophilicity of the amine groups is paramount. Substituents on the diamine backbone can influence basicity and create steric barriers.
3.2 Catalyst Selection and Loading
The catalyst not only accelerates the reaction but defines the mechanistic pathway.
-
Activity: Different catalysts exhibit vastly different turnover frequencies. For instance, certain sulfur-based catalysts may require high temperatures (150-200°C)[6], while more advanced organocatalytic systems can operate under milder conditions.[9]
-
Loading: The concentration of the catalyst often appears in the rate law. Increasing catalyst loading will typically increase the reaction rate, but there is often a point of diminishing returns where the rate becomes limited by another factor, or catalyst solubility becomes an issue.
3.3 Influence of Temperature
As with most chemical reactions, temperature has a profound effect on the rate of imidazoline synthesis. According to the Arrhenius equation, the rate constant increases exponentially with temperature. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the transition state barrier. However, excessively high temperatures can lead to thermal degradation of reactants or products and the formation of unwanted side products.[6]
3.4 Solvent Effects
The choice of solvent can influence reaction kinetics through several mechanisms:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating steps that involve charge separation.
-
Coordinating Ability: Solvents that can coordinate to the catalyst or reactants can either inhibit or enhance reactivity.
-
Solubility: The solvent must effectively dissolve all reactants and catalysts to ensure a homogeneous reaction environment, which is critical for reproducible kinetic measurements. The solubility of imidazolines themselves varies, with N1-unsubstituted imidazolines being more soluble in polar solvents.[4]
3.5 Summary of Kinetic Influences
| Factor | Effect on Rate | Causality |
| Nitrile EWG | Increases | Enhances electrophilicity of the nitrile carbon, accelerating nucleophilic attack. |
| Nitrile EDG | Decreases | Reduces electrophilicity of the nitrile carbon. |
| Steric Hindrance | Decreases | Physically impedes the approach of the nucleophile to the reaction center. |
| Increased Temp. | Increases | Provides molecules with sufficient activation energy to cross the reaction barrier (Arrhenius Law). |
| Catalyst Conc. | Increases (typically) | Increases the concentration of the active catalytic species, accelerating the catalyzed steps. |
| Solvent Polarity | Variable | Can stabilize or destabilize charged intermediates and transition states, affecting activation energy. |
Experimental Design for Kinetic Analysis
A well-designed experiment is crucial for obtaining reliable kinetic data. The primary goal is to measure the change in concentration of a reactant or product over time under controlled conditions.
4.1 Objective: To Determine Rate Law and Activation Energy
The ultimate aim of the kinetic analysis is to derive the empirical rate law, which takes the form: Rate = k[Nitrile]x[Diamine]y[Catalyst]z where 'k' is the rate constant and 'x', 'y', and 'z' are the reaction orders with respect to each component. By determining the rate constant at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.
4.2 Experimental Workflow Visualization
Caption: A typical workflow for conducting a kinetic study of 2-imidazoline synthesis.
4.3 Detailed Protocol for In-Situ Reaction Monitoring
In-situ monitoring techniques like NMR or FT-IR spectroscopy are powerful tools for kinetic analysis as they allow for continuous data collection without disturbing the reaction.[10] However, a classic and robust approach involves quenching aliquots and analyzing them ex-situ via HPLC or GC.[11][12]
4.3.1 Materials and Reagents
-
Nitrile (e.g., Benzonitrile)
-
Diamine (e.g., Ethylenediamine)
-
Catalyst (e.g., N-acetylcysteine)[9]
-
Anhydrous Solvent (e.g., Methanol)[9]
-
Internal Standard for analysis (e.g., Dodecane for GC)
-
Quenching solution (e.g., cold dilute acid)
-
High-purity solvents for analytical mobile phase
4.3.2 Equipment Setup
-
Jacketed glass reactor with overhead stirrer and temperature control (circulating bath).
-
Inert atmosphere setup (e.g., Nitrogen or Argon manifold).
-
Syringes for precise liquid handling and sampling.
-
Vials pre-filled with quenching solution.
-
Analytical instrument (e.g., HPLC with a UV detector or GC-FID).
4.3.3 Step-by-Step Procedure
-
Reactor Preparation: Charge the jacketed reactor with the calculated amount of solvent and internal standard. Set the circulator to the desired reaction temperature (e.g., 60°C) and allow the system to equilibrate.
-
Reagent Addition: Under an inert atmosphere, add the diamine and catalyst to the reactor. Allow the mixture to stir until homogeneous.
-
Reaction Initiation (t=0): Rapidly add the nitrile to the reactor via syringe. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a precise volume of the reaction mixture (e.g., 0.1 mL) using a syringe.
-
Quenching: Immediately dispense the aliquot into a vial containing the cold quenching solution. This stops the reaction instantly.
-
Sample Preparation: Dilute the quenched sample as necessary for analysis.
-
Analysis: Inject the prepared samples into the HPLC or GC. The use of an internal standard allows for accurate quantification of the reactant and product concentrations by correcting for variations in injection volume.
4.3.4 Data Acquisition For each time point, record the peak areas of the nitrile (reactant), the 2-imidazoline (product), and the internal standard. Use a pre-established calibration curve to convert these area ratios into concentrations.
Data Analysis and Kinetic Modeling
5.1 Processing Raw Analytical Data
The first step is to plot the concentration of the product (or reactant) versus time. The shape of this curve provides initial insights into the reaction kinetics.
5.2 Method of Initial Rates
To determine the reaction order for each component, the method of initial rates is highly effective. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant.
-
Calculate the initial rate for each experiment by finding the slope of the [Product] vs. time curve at t=0.
-
Compare the initial rates between experiments. For example, if doubling the concentration of the nitrile while keeping others constant results in a quadrupling of the initial rate, the reaction is second order with respect to the nitrile (2x = 4, so x=2).
-
The overall rate law is constructed by combining the orders determined for each component.
5.3 Arrhenius and Eyring Plots for Activation Parameters
To determine the activation energy (Ea), the experiment is repeated at several different temperatures (e.g., 50°C, 60°C, 70°C).
-
Calculate the rate constant, k, at each temperature.
-
Plot ln(k) versus 1/T (Arrhenius plot). The slope of this line is equal to -Ea/R, where R is the ideal gas constant.
-
This analysis provides critical thermodynamic data about the energy barrier of the rate-determining step.
5.4 Example Kinetic Data Analysis
The following table illustrates hypothetical data from an initial rates experiment designed to find the reaction order of benzonitrile.
| Experiment | [Benzonitrile]₀ (M) | [Ethylenediamine]₀ (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.2 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.4 | 1.5 x 10⁻⁵ |
-
Comparing Exp 1 and 2: [Benzonitrile] doubles, and the rate doubles. This indicates the reaction is first order with respect to benzonitrile.
-
Comparing Exp 1 and 3: [Ethylenediamine] doubles, but the rate does not change. This indicates the reaction is zero order with respect to ethylenediamine under these conditions (implying it is not involved in the rate-determining step).
Conclusion: From Kinetics to Application
The study of reaction kinetics transforms synthesis from a trial-and-error art into a predictive science. For 2-imidazoline synthesis, a kinetic approach allows for the precise manipulation of reaction parameters to achieve desired outcomes in yield, purity, and efficiency. The principles and methodologies outlined in this guide—from understanding the core mechanism to designing and executing detailed kinetic experiments—provide the foundational knowledge for any scientist working in drug development or chemical process optimization. By mastering the kinetics, researchers can unlock the full potential of this vital chemical transformation, accelerating the development of new medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. j-cst.org [j-cst.org]
- 12. mdpi.com [mdpi.com]
The Digital Crucible: A Technical Guide to the Theoretical Exploration of Imidazoline Derivatives
This guide delves into the computational methodologies that are pivotal in unraveling the multifaceted nature of imidazoline derivatives. For researchers, medicinal chemists, and drug development professionals, this document serves as a comprehensive resource, elucidating the "why" and "how" of theoretical studies in this significant area of chemical science. We will navigate the theoretical landscape, from the fundamental electronic structure to the complex interplay with biological targets, providing a robust framework for predictive and insightful research.
Introduction: The Versatility of the Imidazoline Scaffold
Imidazoline derivatives represent a privileged scaffold in medicinal chemistry and material science.[1][2][3][4] Their five-membered heterocyclic structure, containing two nitrogen atoms, imparts a unique combination of electronic and steric properties. This has led to their extensive investigation and application as antihypertensive agents, anticancer therapeutics, antimicrobials, and corrosion inhibitors.[3][5][6][7][8] The subtle interplay of substituents on the imidazoline ring can dramatically alter their biological activity and physical properties. It is this sensitivity to structural modification that makes theoretical and computational studies an indispensable tool for their rational design and development.[9][10]
Theoretical studies provide a powerful lens through which we can visualize and quantify the molecular properties that govern the function of these derivatives. By employing a suite of computational techniques, we can predict reactivity, understand binding interactions with therapeutic targets, and build models that correlate structure with activity. This in-silico approach not only accelerates the discovery process but also provides a deeper, mechanistic understanding that is often challenging to obtain through experimental methods alone.
Quantum Chemical Methods: Decoding Electronic Structure and Reactivity
At the heart of understanding any molecule lies its electronic structure. Quantum chemical methods, particularly Density Functional Theory (DFT), have become a cornerstone for investigating the intrinsic properties of imidazoline derivatives.[11][12][13][14] DFT provides a robust framework for calculating a molecule's electronic energy, electron density, and other key quantum chemical parameters.
The "Why" of DFT in Imidazoline Research
DFT is employed to answer fundamental questions about imidazoline derivatives:
-
Where are the most reactive sites? By calculating parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and Fukui indices, we can identify the regions of a molecule most susceptible to nucleophilic or electrophilic attack.[11] This is crucial for understanding reaction mechanisms and how the molecule will interact with its environment, be it a metal surface in corrosion inhibition or the active site of an enzyme.[11][13]
-
How do substituents influence reactivity? DFT allows for the systematic in-silico modification of the imidazoline scaffold. By comparing the calculated electronic properties of a series of derivatives, we can establish clear structure-property relationships.[11] For instance, electron-donating or withdrawing groups can significantly alter the energy of the HOMO and LUMO, thereby tuning the molecule's reactivity and biological activity.
-
What is the mechanism of corrosion inhibition? In the context of material science, DFT is instrumental in elucidating how imidazoline derivatives protect metal surfaces from corrosion.[11][12][13] Calculations can reveal the nature of the adsorption process—physisorption or chemisorption—by analyzing the interaction energies and the electronic rearrangements that occur upon adsorption.[12][13]
Key DFT-Derived Descriptors
The following table summarizes essential quantum chemical parameters and their significance in the study of imidazoline derivatives:
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the propensity to donate electrons (nucleophilicity). Higher values suggest greater reactivity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons (electrophilicity). Lower values suggest greater reactivity. |
| Energy Gap | ΔE (ELUMO - EHOMO) | A measure of chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Dipole Moment | µ | Provides information about the overall polarity of the molecule, which influences solubility and binding interactions.[5] |
| Fukui Functions | f(r) | Identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.[11] |
| Mulliken and Natural Population Analysis | - | Determine the partial atomic charges on each atom, offering insights into electrostatic interactions.[11] |
Experimental Workflow: A DFT Study of an Imidazoline Derivative
The following workflow outlines the typical steps involved in a DFT-based investigation:
Molecular Docking: Unveiling Ligand-Receptor Interactions
In the realm of drug discovery, understanding how a potential drug molecule binds to its biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][15][16] For imidazoline derivatives, this is a critical step in identifying and optimizing lead compounds for a wide range of diseases.
The Rationale for Docking Imidazoline Derivatives
Molecular docking simulations are performed to:
-
Predict Binding Poses: Determine the most likely conformation of the imidazoline derivative within the active site of a protein. This provides a 3D model of the ligand-receptor interaction.
-
Estimate Binding Affinity: Calculate a docking score, which is an approximation of the binding free energy. This allows for the ranking of different derivatives and the prioritization of those with the highest predicted affinity.[17]
-
Identify Key Interactions: Visualize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex.[15] This information is invaluable for structure-based drug design, guiding the modification of the ligand to enhance binding.
-
Virtual Screening: Screen large libraries of virtual imidazoline derivatives against a target protein to identify novel hit compounds.[9]
A Step-by-Step Guide to a Molecular Docking Protocol
The following protocol outlines a standard molecular docking procedure:
Case Study: Imidazoline Derivatives as COX-2 Inhibitors
Several studies have successfully employed molecular docking to investigate imidazoline derivatives as selective COX-2 inhibitors for their anti-inflammatory and analgesic properties.[15][17] These studies have shown that the imidazoline scaffold can effectively interact with key amino acid residues in the COX-2 active site, such as Arg120, Tyr355, and Ser530, through hydrogen bonding.[15] The docking results have not only explained the observed biological activities but have also provided a rationale for the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][7][18] For imidazoline derivatives, QSAR models are powerful tools for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.
The Utility of QSAR in Imidazoline Research
QSAR models are developed to:
-
Predict Biological Activity: Once a statistically robust QSAR model is established, it can be used to predict the biological activity of newly designed imidazoline derivatives.
-
Identify Key Molecular Descriptors: QSAR analysis reveals which molecular properties (descriptors) are most influential in determining the biological activity.[5] This provides valuable insights into the mechanism of action.
-
Guide Lead Optimization: By understanding the relationship between structure and activity, medicinal chemists can make more informed decisions when modifying a lead compound to improve its potency and selectivity.
The QSAR Modeling Workflow
The development of a QSAR model involves several key steps:
Example: QSAR for I1-Imidazoline Receptor Ligands
A notable application of QSAR has been in the study of selective I1-imidazoline receptor ligands, which are used as antihypertensive drugs.[5] In one such study, a QSAR model was developed that linked the I1-receptor binding affinity to three key descriptors: the partial atomic charge on a nitrogen atom in the heterocyclic ring, the distribution coefficient (log D), and the dipole moment.[5] The model indicated that higher affinity is associated with an increase in log D and dipole moment, and a decrease in the negative charge on the nitrogen atom.[5] This provides clear guidelines for the design of new, more potent antihypertensive agents.
Conclusion: The Synergy of Theoretical and Experimental Approaches
The theoretical studies of imidazoline derivatives, encompassing quantum chemical methods, molecular docking, and QSAR, provide a powerful and predictive framework for research and development. These computational tools offer profound insights into the molecular properties that govern the function of these versatile compounds. It is crucial to emphasize that the most impactful research emerges from the synergy between theoretical predictions and experimental validation. Computational studies can guide experimental efforts, while experimental results provide the necessary data to refine and validate theoretical models. By embracing this integrated approach, the scientific community can continue to unlock the full potential of the imidazoline scaffold in medicine and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. QSAR study of selective I1-imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 7. QSAR study of imidazoline antihypertensive drugs. | Semantic Scholar [semanticscholar.org]
- 8. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 9. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives - Imidazoline Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 2-Propyl-2-imidazoline as a Corrosion Inhibitor for Carbon Steel
Introduction: The Challenge of Carbon Steel Corrosion
Carbon steel is a cornerstone material in numerous industries, from oil and gas pipelines to chemical processing plants, due to its mechanical properties and cost-effectiveness. However, its susceptibility to corrosion in aqueous and acidic environments poses a significant threat to operational integrity, safety, and economic viability. Corrosion can lead to material degradation, equipment failure, and environmental hazards. The use of organic corrosion inhibitors is a primary strategy for mitigating these risks. Among these, imidazoline derivatives have emerged as a highly effective class of inhibitors.[1][2][3]
This document provides a detailed technical guide on the application of a specific imidazoline derivative, 2-Propyl-2-imidazoline , as a corrosion inhibitor for carbon steel. We will delve into its mechanism of action, provide field-proven experimental protocols for its evaluation, and offer insights into data interpretation for researchers and scientists in materials science and chemical engineering.
Physicochemical Profile: this compound
A thorough understanding of the inhibitor's properties is fundamental to its effective application.
-
Chemical Structure:
-
IUPAC Name: 2-propyl-4,5-dihydro-1H-imidazole
-
CAS Number: 15450-05-2
-
Molecular Formula: C₆H₁₂N₂[4]
-
Molecular Weight: 112.17 g/mol [4]
-
Physical Properties:
The synthesis of 2-imidazolines is commonly achieved through the condensation of 1,2-diamines (like ethylenediamine) with nitriles or esters.[6]
Mechanism of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the carbon steel surface, forming a protective barrier that isolates the metal from the corrosive environment. This process is driven by the molecule's unique structural features.[7]
-
The Imidazoline Head Group: The 5-membered imidazoline ring is rich in electrons due to the presence of two nitrogen atoms and π-electrons in the C=N double bond.[8] The lone pair of electrons on the nitrogen atoms facilitates strong coordination with the vacant d-orbitals of iron atoms on the steel surface. In acidic solutions, the nitrogen atoms can become protonated, leading to electrostatic attraction (physisorption) with the negatively charged steel surface (due to adsorbed anions like Cl⁻).[2][9]
-
The Hydrophobic Propyl Tail: The 2-propyl group is a short, hydrophobic alkyl chain. Once the imidazoline head adsorbs to the surface, these tails orient away from the metal, creating a dense, non-polar layer. This hydrophobic film acts as a physical barrier, repelling water and aggressive corrosive species (like H₃O⁺ and Cl⁻) from reaching the steel surface.[7]
The adsorption process can be a combination of:
-
Physisorption: Electrostatic interaction between the charged inhibitor molecule and the charged metal surface.
-
Chemisorption: Covalent bonding through electron sharing or donation from the inhibitor's heteroatoms to the metal's d-orbitals, forming a more stable and persistent film.[8]
The overall mechanism involves the displacement of adsorbed water molecules from the steel surface by the inhibitor molecules, thereby blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Caption: Mechanism of this compound Adsorption and Film Formation.
Experimental Evaluation: Application Protocols
To validate the efficacy of this compound, a systematic experimental approach is required. The following protocols detail the key methodologies for performance evaluation.
Caption: Workflow for Evaluating Corrosion Inhibitor Performance.
Protocol 1: Preparation of Carbon Steel Specimens and Test Solutions
Objective: To ensure reproducible and standardized starting conditions for all experiments.
Materials:
-
Carbon steel coupons (e.g., API 5L X65 or AISI 1018/1020).
-
Silicon carbide (SiC) abrasive papers (grades 240, 400, 600, 800, 1200).
-
Acetone, ethanol, deionized (DI) water.
-
Corrosive medium (e.g., 1 M HCl, or 3.5% NaCl solution saturated with CO₂).
-
This compound inhibitor.
-
Analytical balance, ultrasonic bath.
Procedure:
-
Specimen Preparation: a. Cut carbon steel coupons to the desired dimensions (e.g., 1 cm x 1 cm x 0.2 cm). A small hole can be drilled for mounting if required. b. Sequentially grind the coupon surface with SiC papers, starting from 240 grit and finishing with 1200 grit, to achieve a uniform, mirror-like finish. Use water as a lubricant during grinding. c. Rinse the polished coupons thoroughly with DI water. d. Degrease the coupons by sonicating in acetone for 5 minutes, followed by ethanol for 5 minutes. e. Rinse again with DI water and dry immediately with a stream of cool air. f. Store the prepared specimens in a desiccator until use to prevent premature oxidation.
-
Solution Preparation: a. Prepare the blank corrosive solution (e.g., 1 M HCl). b. Prepare a stock solution of this compound in the corrosive medium. c. Prepare a series of test solutions with varying inhibitor concentrations (e.g., 10, 50, 100, 200, 500 ppm) by diluting the stock solution.
Protocol 2: Electrochemical Evaluation
Objective: To quantify the corrosion rate and inhibition efficiency.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer (for EIS).
-
Three-electrode corrosion cell:
-
Working Electrode (WE): The prepared carbon steel coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
-
Open Circuit Potential (OCP): a. Assemble the three-electrode cell with the blank corrosive solution. b. Immerse the electrodes and monitor the OCP until it stabilizes (potential change < 2 mV over 5 minutes), typically for 30-60 minutes. This stable potential is the corrosion potential (Ecorr).
-
Electrochemical Impedance Spectroscopy (EIS): [10][11][12] a. After OCP stabilization, perform the EIS measurement. b. Apply a small amplitude AC signal (e.g., 10 mV) around the Ecorr over a frequency range from 100 kHz to 10 mHz. c. Record the impedance data and plot as Nyquist and Bode diagrams. d. Repeat steps 1a-c for each inhibitor concentration.
-
Potentiodynamic Polarization (PDP): [13][14] a. After a new OCP stabilization, perform the PDP scan. b. Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s). c. Plot the potential (E) versus the logarithm of the current density (log i). d. Repeat for each inhibitor concentration.
Protocol 3: Surface Analysis
Objective: To visualize the surface morphology and chemically characterize the protective film.
Procedure:
-
Immerse prepared carbon steel coupons in the blank and inhibitor-containing solutions for a prolonged period (e.g., 6, 12, or 24 hours).
-
After immersion, gently rinse the coupons with DI water and dry them.
-
Scanning Electron Microscopy (SEM): [15] a. Mount the dried coupons on SEM stubs. b. Analyze the surface morphology under the SEM. Compare the surface of the coupon exposed to the blank solution (showing significant corrosion damage) with those exposed to the inhibitor (showing a smoother, protected surface).
-
X-ray Photoelectron Spectroscopy (XPS): [16][17] a. Place the coupon in the ultra-high vacuum chamber of the XPS instrument. b. Acquire survey scans to identify the elements present on the surface. c. Acquire high-resolution scans of key elements (Fe 2p, C 1s, N 1s, O 1s) to determine their chemical states and bonding environments, confirming the adsorption of the nitrogen-containing inhibitor.
Protocol 4: Adsorption Isotherm Modeling
Objective: To understand the adsorption behavior of the inhibitor on the steel surface.
Procedure:
-
Calculate the surface coverage (θ) at each inhibitor concentration (C) using the inhibition efficiency (IE%) data from the electrochemical tests: θ = IE% / 100.
-
Test the fit of the experimental data to various adsorption isotherms. The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[18][19]
-
The linearized Langmuir isotherm equation is: C/θ = 1/K_ads + C
-
Plot C/θ versus C. If the plot is linear with a slope close to 1, it indicates that the adsorption of this compound follows the Langmuir isotherm.[20]
-
The adsorption equilibrium constant (K_ads) can be calculated from the intercept of the line.
Data Interpretation and Analysis
Electrochemical Data
The primary metric for performance is the Inhibition Efficiency (IE%), which can be calculated from both PDP and EIS data.
From Potentiodynamic Polarization (PDP):
-
Use Tafel extrapolation on the E vs. log(i) plots to determine the corrosion current density (i_corr).
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100
-
i_corr_blank = corrosion current density without inhibitor.
-
i_corr_inh = corrosion current density with inhibitor.
-
From Electrochemical Impedance Spectroscopy (EIS):
-
Model the Nyquist plots using an equivalent electrical circuit to find the charge transfer resistance (R_ct). A higher R_ct indicates better corrosion resistance.
-
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100
-
R_ct_blank = charge transfer resistance without inhibitor.
-
R_ct_inh = charge transfer resistance with inhibitor.
-
| Concentration (ppm) | i_corr (μA/cm²) (from PDP) | R_ct (Ω·cm²) (from EIS) | IE% (from PDP) | IE% (from EIS) |
| 0 (Blank) | 150.5 | 120.3 | - | - |
| 50 | 35.2 | 580.6 | 76.6% | 81.0% |
| 100 | 18.1 | 1150.8 | 88.0% | 90.4% |
| 200 | 9.8 | 2345.1 | 93.5% | 95.3% |
| 500 | 7.5 | 2890.4 | 95.0% | 96.2% |
Note: The data in the table is representative and for illustrative purposes only.
Key Considerations and Troubleshooting
-
Inhibitor Stability: Imidazoline inhibitors can undergo hydrolysis, especially at elevated temperatures, reverting to their amido-amine precursors.[2][9] It is crucial to consider the thermal stability of the inhibitor for high-temperature applications.
-
Effect of pH: The protonation state of the imidazoline ring is pH-dependent.[2][21] This affects its solubility and adsorption mechanism, potentially altering its efficiency in different environments.
-
Presence of Other Species: In industrial settings like oilfields, the presence of H₂S, high salinity, and different flow conditions can significantly impact inhibitor performance.[1] The effectiveness may be reduced in sour (H₂S-containing) environments compared to sweet (CO₂-only) environments.
-
Critical Micelle Concentration (CMC): Like surfactants, imidazoline inhibitors have a CMC. Above this concentration, they form micelles in the bulk solution.[2][9] Optimal performance is often achieved at or near the CMC.
Conclusion
This compound is a potent corrosion inhibitor for carbon steel, acting through a mechanism of adsorption and protective film formation. Its effectiveness is attributed to the synergistic action of its electron-rich imidazoline ring and its hydrophobic propyl tail. A comprehensive evaluation of its performance requires a multi-faceted approach combining electrochemical techniques for quantitative analysis and surface analysis methods for mechanistic insights. The protocols and guidelines presented here provide a robust framework for researchers and scientists to accurately assess and optimize the application of this and similar imidazoline-based inhibitors for industrial corrosion protection.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 6. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcsi.pro [ijcsi.pro]
- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 13. corrosionpedia.com [corrosionpedia.com]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. content.ampp.org [content.ampp.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. content.ampp.org [content.ampp.org]
- 20. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations [mdpi.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: 2-Propyl-2-imidazoline in Lubricant Formulations
Introduction: The Multifaceted Role of 2-Propyl-2-imidazoline in Modern Lubrication
In the continuous pursuit of enhanced mechanical efficiency and equipment longevity, the role of advanced lubricant additives cannot be overstated. Among these, this compound emerges as a versatile and highly effective compound, addressing two critical aspects of lubrication: corrosion inhibition and friction modification. This heterocyclic organic compound, characterized by a five-membered ring containing two nitrogen atoms and a propyl group at the 2-position, offers a unique combination of chemical properties that make it a valuable component in a wide array of lubricant formulations, from industrial gear oils to automotive engine oils.[1]
The primary function of this compound in lubricants is to protect metallic surfaces from corrosive degradation.[2] This is particularly crucial in environments where moisture, acidic byproducts of combustion, and other corrosive agents are present. Beyond its protective capabilities, this compound also contributes to reducing frictional losses between moving parts, a key factor in improving energy efficiency and minimizing wear.[3]
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of this compound in lubricant formulations. We will delve into its mechanisms of action, provide detailed protocols for performance evaluation, and present illustrative data to guide formulation development.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in lubricant formulations.
| Property | Value | Source |
| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | [4] |
| Molecular Formula | C₆H₁₂N₂ | [4] |
| Molecular Weight | 112.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or low melting solid | |
| Solubility | Soluble in non-polar organic solvents and mineral oils. Limited solubility in water. |
Mechanism of Action: A Dual-Pronged Approach
The efficacy of this compound as a lubricant additive stems from its ability to interact with metal surfaces at a molecular level, providing both a protective barrier against corrosion and a friction-reducing film.
Corrosion Inhibition: The Formation of a Protective Adsorption Layer
The primary mechanism of corrosion inhibition by this compound involves the formation of a thin, persistent, and protective film on the metal surface.[2] This process is driven by the strong affinity of the nitrogen atoms within the imidazoline ring for metallic surfaces.
The key steps in this mechanism are:
-
Adsorption: The lone pair of electrons on the nitrogen atoms in the imidazoline ring facilitates the adsorption of the molecule onto the metal surface. This forms a coordinate covalent bond with the metal atoms.
-
Film Formation: The hydrophobic propyl group and the hydrocarbon backbone of the molecule orient away from the metal surface, creating a dense, non-polar layer.
-
Barrier Protection: This hydrophobic film acts as a physical barrier, preventing corrosive species such as water, oxygen, and acids from reaching the metal surface and initiating the corrosion process.[2]
Hydrophobic Tail (Propyl Group) Imidazoline Head (Adsorbed on Metal)
>]; }
Corrosive_Blocked [label="Corrosive Species", fillcolor="#EA4335"]; Adsorbed_Imidazoline -> Metal [style=invis]; Corrosive_Blocked -> Adsorbed_Imidazoline [label="Repelled by\nhydrophobic layer", style=dashed, arrowhead=tee];
Imidazoline -> Adsorbed_Imidazoline [style=invis]; Corrosive -> Corrosive_Blocked [style=invis]; } } Figure 1: Mechanism of Corrosion Inhibition.
Friction Modification: Reducing Interfacial Shear Strength
The role of this compound as a friction modifier is attributed to its ability to form a low-shear-strength boundary film on the interacting metal surfaces. This is particularly relevant under boundary lubrication conditions where direct asperity contact can occur.
The proposed mechanism involves:
-
Surface Adsorption: Similar to its role in corrosion inhibition, the imidazoline molecule adsorbs onto the metal surfaces.
-
Formation of a Sacrificial Layer: The adsorbed layer prevents direct metal-to-metal contact. The relatively weak van der Waals forces between the alkyl chains of the adsorbed molecules result in a lower shear strength compared to the base metal.
-
Reduced Friction: When the surfaces slide against each other, shearing occurs within this organic film rather than at the metal-metal interface, leading to a reduction in the coefficient of friction. The length of the alkyl chain can influence the effectiveness of friction reduction.[3]
Application in Lubricant Formulations: Key Considerations
The successful incorporation of this compound into a lubricant formulation requires careful consideration of several factors:
-
Base Oil Compatibility: this compound generally exhibits good solubility in a wide range of lubricant base stocks, including mineral oils (Group I, II, III) and synthetic oils such as polyalphaolefins (PAOs) and esters. However, it is always recommended to perform compatibility testing, especially at low temperatures, to ensure no phase separation or precipitation occurs.
-
Treat Rate Optimization: The optimal concentration of this compound will depend on the specific application, the severity of the operating conditions, and the desired performance level. The treat rate can vary significantly, and it is crucial to determine the most effective concentration through systematic laboratory testing.
-
Synergy and Antagonism with Other Additives: Lubricant formulations are complex mixtures of various additives. It is essential to evaluate the interaction of this compound with other components in the additive package, such as detergents, dispersants, anti-wear agents (e.g., ZDDP), and antioxidants. While imidazolines are often compatible with other additives, the potential for synergistic or antagonistic effects should be investigated.[2]
Illustrative Treat Rate and Performance Data
The following table provides illustrative treat rates and expected performance benefits based on data from related imidazoline derivatives. Note: This data is for guidance only and should be verified for this compound in the specific formulation of interest.
| Application | Base Oil | Illustrative Treat Rate (wt%) | Performance Target | Expected Outcome |
| Industrial Gear Oil | ISO VG 220 (Group I) | 0.1 - 0.5 | Corrosion Inhibition (ASTM D665) | Pass (No rust) |
| Engine Oil (Gasoline) | SAE 5W-30 (Group III/PAO) | 0.2 - 1.0 | Friction Reduction | 5-15% reduction in coefficient of friction |
| Metalworking Fluid | Soluble Oil Emulsion | 1.0 - 3.0 (in concentrate) | Corrosion Inhibition of cast iron | Prevention of staining and rusting |
| Hydraulic Fluid | ISO VG 46 (Group II) | 0.05 - 0.2 | Vapor Phase Corrosion Inhibition | Pass (ASTM D5534) |
Protocols for Performance Evaluation
A rigorous testing regime is essential to validate the performance of lubricant formulations containing this compound. The following are detailed protocols for assessing its efficacy as a corrosion inhibitor and a friction modifier.
Protocol 1: Evaluation of Corrosion Inhibition Properties
Objective: To determine the effectiveness of this compound in preventing rust and corrosion in a lubricant formulation.
Methodology: ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water.
Apparatus:
-
High-temperature bath with stirrer
-
1000-mL beaker
-
Cylindrical steel test specimen (specified in ASTM D665)
-
Stirring apparatus
Procedure:
-
Sample Preparation: Prepare a blend of the base lubricant with the desired concentration of this compound. A control sample of the base lubricant without the additive should also be prepared.
-
Test Setup: Place 300 mL of the test lubricant into a beaker.
-
Specimen Preparation: Prepare the steel specimen as per the cleaning and polishing procedure outlined in ASTM D665.
-
Assembly: Suspend the steel specimen in the lubricant.
-
Water Addition: Add 30 mL of distilled water (Procedure A) or synthetic sea water (Procedure B) to the beaker.
-
Test Conditions: Place the beaker in the bath maintained at 60°C (140°F) and stir at a rate of 1000 rpm for 24 hours.
-
Evaluation: After 24 hours, remove the steel specimen, wash with a solvent (e.g., hexane), and visually inspect for any signs of rust or corrosion.
-
Rating: The degree of rusting is rated according to the ASTM D665 scale. A "Pass" result indicates no more than a few isolated rust spots.
Protocol 2: Evaluation of Friction Modification Properties
Objective: To quantify the reduction in the coefficient of friction provided by this compound in a lubricant formulation.
Methodology: High-Frequency Reciprocating Rig (HFRR) Test (adapted from ASTM D6079).
Apparatus:
-
High-Frequency Reciprocating Rig (HFRR)
-
Steel ball and disc specimens
-
Temperature controller
-
Friction force and normal load sensors
Procedure:
-
Sample Preparation: Prepare lubricant samples with varying concentrations of this compound in the desired base oil. Include a baseline sample of the neat base oil.
-
Test Setup: Secure a new steel disc in the test reservoir and a new steel ball in the holder.
-
Lubricant Addition: Add 2 mL of the test lubricant to the reservoir, ensuring the disc is fully immersed.
-
Test Conditions:
-
Set the test temperature (e.g., 100°C).
-
Apply a specified normal load (e.g., 400 g).
-
Set the reciprocation frequency (e.g., 50 Hz) and stroke length (e.g., 1 mm).
-
-
Test Execution: Run the test for a specified duration (e.g., 75 minutes). The friction force is continuously measured throughout the test.
-
Data Analysis: The coefficient of friction is calculated in real-time by the HFRR software (Friction Force / Normal Load).
-
Reporting: Report the average coefficient of friction over the last 30 minutes of the test. Compare the results for the additized lubricants to the baseline.
Conclusion: A Versatile Additive for Enhanced Lubricant Performance
This compound stands out as a multifunctional additive with significant potential for enhancing the performance of a wide range of lubricant formulations. Its dual action as a corrosion inhibitor and a friction modifier addresses critical challenges in modern machinery, contributing to improved equipment reliability, extended service life, and greater energy efficiency. Through careful formulation and rigorous testing as outlined in these application notes, researchers and formulators can effectively harness the benefits of this compound to develop next-generation lubricants that meet the demanding requirements of today's industrial and automotive applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness|News|UNPChemicals [unpchemicals.com]
- 3. Ionic Liquids in Tribology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Propyl-2-imidazoline as a cationic surfactant in emulsions
An In-Depth Guide to the Application of 2-Propyl-2-Imidazoline as a Cationic Surfactant in Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the utilization of this compound as a cationic surfactant for the formulation of emulsions. Imidazoline-based surfactants are a versatile class of cationic surfactants known for their applications as emulsifiers, corrosion inhibitors, and wetting agents.[1] this compound, a member of this class, offers unique potential in various industrial and pharmaceutical formulations.[2] Due to the limited availability of specific formulation data for this compound, this guide establishes a foundational framework based on the well-documented principles of cationic emulsion science. We will explore the physicochemical properties of this compound, the theoretical principles of cationic emulsification, and provide robust, step-by-step protocols for emulsion preparation, characterization, and stability assessment.
Introduction to this compound and Cationic Surfactants
Cationic surfactants are amphiphilic molecules possessing a positively charged head group. This charge is fundamental to their function, enabling strong interaction with negatively charged surfaces, such as biological membranes or mineral surfaces, and providing the primary mechanism for stabilizing oil-in-water (O/W) emulsions through electrostatic repulsion.[3][4]
The imidazoline ring structure is a key feature of a significant category of cationic surfactants.[5] These compounds are typically synthesized by reacting a fatty acid with an amine, resulting in a molecule with a hydrophobic alkyl tail and a hydrophilic, cationic imidazoline head.[1][6] this compound is a specific derivative characterized by a propyl group at the 2-position of the imidazoline ring. While extensively cited for its utility as a corrosion inhibitor and an intermediate in various syntheses, its surfactant properties make it a compelling candidate for emulsion science.[2][7]
This guide will provide researchers with the necessary theoretical background and practical methodologies to effectively formulate and characterize emulsions stabilized by this compound.
Physicochemical Properties and Mechanism of Action
A thorough understanding of a surfactant's properties is critical for successful formulation design.
Properties of this compound
The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 15450-05-2 | [8] |
| Molecular Formula | C₆H₁₂N₂ | [9] |
| Molar Mass | 112.18 g/mol | [7] |
| Appearance | Light yellow to orange powder/crystal | [7] |
| Melting Point | 40-43°C | [7] |
| Boiling Point | 140°C at 23 mmHg | [7] |
| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | [8] |
Note: As a low melting point solid, the physical state may vary with ambient conditions.[7]
Mechanism of Emulsification
This compound stabilizes oil-in-water (O/W) emulsions through two primary mechanisms:
-
Reduction of Interfacial Tension : Like all surfactants, it positions itself at the oil-water interface, with its hydrophobic propyl tail oriented towards the oil phase and the hydrophilic imidazoline head towards the aqueous phase. This arrangement lowers the energy required to create new oil droplets, facilitating emulsification.[3]
-
Electrostatic Stabilization : In an aqueous medium, the imidazoline ring becomes protonated, conferring a positive charge to the head group.[10] This charge creates a positive surface potential on the oil droplets. An electrical double layer forms around each droplet, leading to strong repulsive forces between them, which prevents droplet aggregation and coalescence, ensuring emulsion stability.[3]
Caption: Mechanism of O/W emulsion stabilization by this compound.
Formulation Development: Core Principles
Developing a stable cationic emulsion requires careful consideration of all components.
-
Co-surfactants and Stabilizers : Cationic surfactants alone may not create sufficiently robust emulsions. The incorporation of fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) or non-ionic surfactants is a common strategy to enhance stability by increasing the viscosity of the continuous phase and packing density at the interface.[11][12]
-
Phase Ratios : The ratio of oil to water will determine the emulsion type (O/W vs. W/O) and significantly impact its viscosity and stability.
-
pH of the Aqueous Phase : The positive charge of the imidazoline head group is dependent on protonation. Therefore, the pH of the aqueous phase should be maintained in a range that ensures the cationic nature of the surfactant. Acidic to neutral conditions are generally preferred.
-
Ionic Strength : The addition of salts can compress the electrical double layer around the droplets, potentially reducing electrostatic repulsion and destabilizing the emulsion. This effect should be evaluated if buffers or other electrolytes are present.[12]
-
Incompatibilities : Cationic surfactants are fundamentally incompatible with anionic ingredients, such as carbomers or sodium lauryl sulfate. Combining them will result in the formation of an insoluble complex and emulsion breakdown.[4]
Experimental Protocols
The following protocols provide a comprehensive workflow for preparing and characterizing emulsions with this compound.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles, and it represents the point of maximum reduction in surface tension. Operating above the CMC is essential for effective emulsification.
Materials:
-
This compound
-
High-purity deionized water
-
Precision balance and volumetric flasks
-
Surface tensiometer (Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Prepare Stock Solution : Accurately prepare a stock solution of this compound (e.g., 100 mM) in deionized water. Gentle warming may be required to dissolve the solid.
-
Create Dilutions : Prepare a series of dilutions from the stock solution, spanning a wide concentration range expected to bracket the CMC.
-
Measure Surface Tension : At a constant temperature (e.g., 25°C), measure the surface tension of each dilution, allowing the system to equilibrate before each measurement.
-
Plot Data : Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
Determine CMC : The plot will show a distinct break point where the surface tension plateaus. The concentration at this inflection point is the CMC.
Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a standard high-shear homogenization method.
Materials:
-
Oil Phase: e.g., Medium-chain triglycerides, Mineral Oil, Soybean Oil
-
Aqueous Phase: Deionized water
-
Surfactant: this compound
-
Co-stabilizer (optional): Cetyl Alcohol
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Heating magnetic stirrers
Procedure:
-
Prepare Aqueous Phase : Dissolve this compound in deionized water at a concentration 5-10x above its predetermined CMC. Heat to 70-75°C with stirring until fully dissolved.
-
Prepare Oil Phase : Combine the oil and any oil-soluble components (like Cetyl Alcohol). Heat to 70-75°C with stirring until a homogenous mixture is formed.
-
Form Coarse Emulsion : Slowly add the hot oil phase to the hot aqueous phase under continuous stirring with a magnetic stirrer. Maintain the temperature for 5-10 minutes.
-
Homogenization : Immediately transfer the coarse emulsion to the high-shear homogenizer. Process according to the manufacturer's instructions (e.g., 5,000-10,000 rpm for 5-15 minutes). The energy input (speed and duration) is a critical parameter influencing final droplet size.
-
Cooling : Allow the emulsion to cool to room temperature under gentle agitation.
Caption: Workflow for preparing an O/W emulsion using high-shear homogenization.
Protocol 3: Emulsion Characterization
Quantitative characterization is essential to define the quality and predict the stability of the formulation.
| Parameter | Method | Principle & Significance |
| Droplet Size & Distribution | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of droplets. Smaller, more uniform droplet sizes (e.g., <1 µm) are generally indicative of a more stable emulsion.[13] |
| Surface Charge | Electrophoretic Light Scattering (ELS) | Measures the Zeta Potential (ζ), which indicates the magnitude of the electrostatic charge at the droplet surface. For cationic emulsions, a high positive zeta potential (e.g., > +30 mV) is desired as it signifies strong inter-droplet repulsion and good stability.[14] |
| Viscosity & Rheology | Rotational Viscometer / Rheometer | Characterizes the flow behavior of the emulsion. Viscosity is a key factor in preventing creaming or sedimentation.[15] |
| Microstructure | Optical or Electron Microscopy | Provides direct visual confirmation of the emulsion type (O/W) and the morphology of the oil droplets. |
Protocol 4: Emulsion Stability Assessment
Stability testing predicts the shelf-life of the emulsion under various conditions.[15]
-
Visual Observation : Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C). Periodically inspect for signs of instability:
-
Creaming : Upward migration of droplets (reversible).
-
Sedimentation : Downward settling of droplets (reversible).
-
Coalescence : Merging of droplets to form larger ones (irreversible).
-
Phase Separation : Complete separation of oil and water layers (irreversible).
-
-
Accelerated Testing :
-
Centrifugation : Subjecting the emulsion to high gravitational forces can quickly predict its susceptibility to creaming or sedimentation.
-
Freeze-Thaw Cycles : Cycling the emulsion between freezing and room temperatures (e.g., -15°C to 25°C for 3 cycles) is a highly stressful test that can reveal weaknesses in the formulation.[15]
-
-
Quantitative Monitoring : Re-measure droplet size and zeta potential at set time points during storage. A significant increase in droplet size over time indicates coalescence and poor long-term stability.[15][16]
Applications and Future Directions
The unique properties of this compound-stabilized emulsions open avenues for several applications:
-
Drug Delivery : The positive charge can enhance the interaction with negatively charged biological barriers, potentially improving the delivery of topical or mucosal drugs.
-
Personal Care & Cosmetics : Cationic emulsions are known to impart a desirable smooth and powdery after-feel on the skin, making them suitable for creams, lotions, and conditioners.[11][12]
-
Advanced Materials : Used in the formulation of specialty coatings, lubricants, and agrochemical delivery systems where surface activity and adhesion are important.[2][17]
Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Immediate Phase Separation | Insufficient surfactant concentration; Incompatibility with other ingredients; Incorrect homogenization process. | Increase surfactant concentration; Check for anionic components; Optimize homogenization speed/time. |
| Large Droplet Size (>5 µm) | Insufficient homogenization energy; High oil phase viscosity. | Increase homogenization speed/duration; Heat phases to a higher temperature to reduce viscosity before mixing. |
| Low Zeta Potential (< +20 mV) | pH of the aqueous phase is too high; High concentration of counter-ions (salts). | Adjust pH to a lower value (e.g., 4-6); Reduce or eliminate salts/buffers from the formulation. |
| Creaming or Sedimentation | Density difference between phases; Low viscosity of the continuous phase. | Add a rheology modifier (e.g., xanthan gum) to the aqueous phase; Incorporate fatty alcohols to increase viscosity. |
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chemimpex.com [chemimpex.com]
- 3. Functions of Cationic Surfactant – Emulsification - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. Cationic vs anionic cosmetic ingredients, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoline and its derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Cationic emulsifiers: an emerging trend in skin care [cosmeticsbusiness.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ulprospector.com [ulprospector.com]
- 16. An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry | MDPI [mdpi.com]
- 17. nbinno.com [nbinno.com]
Application Notes & Protocols: 2-Propyl-2-imidazoline as a Versatile Ligand in Organometallic Catalysis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-propyl-2-imidazoline and its derivatives as ligands in organometallic catalysis. 2-Imidazolines, as structural analogues of the well-established 2-oxazoline ligands, offer unique electronic and steric properties that can be finely tuned for a variety of catalytic transformations.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into ligand synthesis, metal complex formation, and application in key catalytic reactions. Detailed, self-validating protocols are provided for cross-coupling and asymmetric catalysis, supported by mechanistic diagrams and troubleshooting advice to ensure scientific integrity and reproducibility.
Introduction: The Rationale for 2-Imidazoline Ligands
The efficacy of a catalyst is profoundly influenced by the ligand coordinated to the metal center. The ligand's role is to modulate the metal's steric and electronic environment, thereby controlling reactivity, selectivity, and catalyst stability. While phosphines and oxazolines have been mainstays in catalysis, 2-imidazolines have emerged as a powerful and versatile class of N-donor ligands.[3]
Why this compound?
-
Strong σ-Donation: The two nitrogen atoms of the imidazoline ring are strong σ-donors, which can stabilize high-oxidation-state metal centers that are often key intermediates in catalytic cycles.
-
Tunability: Unlike a simple alkyl group, the 2-propyl substituent provides a moderate steric footprint. More importantly, the imidazoline scaffold allows for extensive modification. Substitutions on the nitrogen atoms or the backbone carbon atoms provide a straightforward handle for fine-tuning the ligand's electronic and steric effects, which is crucial for optimizing catalytic performance and for the development of chiral variants.[1][2]
-
Robustness: The imidazoline ring is generally stable under a variety of reaction conditions, leading to robust catalysts with longer lifetimes.
This guide will focus on the practical application of this compound, from its synthesis to its use in forming highly active organometallic catalysts.
Figure 1: General experimental workflow from ligand synthesis to product analysis.
Synthesis of this compound Ligand
The most common and reliable method for synthesizing 2-substituted-2-imidazolines is the acid-catalyzed condensation of a nitrile with a 1,2-diamine, a variant of the Pinner reaction.[1][4] This approach is favored for its operational simplicity and the availability of commercial starting materials.
Protocol 2.1: Synthesis via Nitrile-Diamine Condensation
Causality: This reaction relies on the activation of the nitrile carbon by an acid catalyst, making it more electrophilic and susceptible to nucleophilic attack by the amine groups of ethylenediamine. The subsequent intramolecular cyclization and elimination of ammonia yield the stable imidazoline ring. Using a Lewis acid like ZnCl₂ can also promote the reaction effectively.
Materials:
-
Butyronitrile (C₄H₇N)
-
Ethylenediamine (C₂H₈N₂)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Zinc Chloride (ZnCl₂)
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add butyronitrile (10.0 g, 0.145 mol) and anhydrous toluene (100 mL) under an argon atmosphere.
-
Addition of Diamine: Add ethylenediamine (8.7 g, 0.145 mol, 1.0 eq) to the solution.
-
Catalyst Addition: Add the acid catalyst, p-TsOH·H₂O (1.38 g, 5 mol%).
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting nitrile.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% aqueous NaOH solution until the mixture is basic (pH > 10) to neutralize the acid catalyst and deprotonate the imidazoline salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white to off-white solid (m.p. 40-43 °C).
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show characteristic peaks for the propyl group and the two equivalent methylene groups of the imidazoline ring.
Preparation of a Palladium(II)-Imidazoline Catalyst Complex
To be used in catalysis, the imidazoline ligand must be coordinated to a suitable metal precursor. Palladium complexes are widely used in cross-coupling reactions. A common precursor is bis(acetonitrile)palladium(II) chloride, where the labile acetonitrile ligands are easily displaced by the stronger N-donor imidazoline.
Protocol 3.1: Synthesis of Dichloro-bis(this compound)palladium(II)
Causality: The formation of the complex is an equilibrium-driven ligand exchange reaction. Using a 2:1 ligand-to-metal stoichiometry favors the formation of the desired bis-ligated complex. The choice of a non-coordinating or weakly coordinating solvent like dichloromethane is critical to prevent competition with the imidazoline ligand.
Materials:
-
This compound (from Protocol 2.1)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Setup: In a glovebox or under an argon atmosphere using Schlenk techniques, dissolve bis(acetonitrile)palladium(II) chloride (100 mg, 0.386 mmol) in anhydrous DCM (10 mL) in a 50 mL Schlenk flask.
-
Ligand Addition: In a separate vial, dissolve this compound (86.5 mg, 0.772 mmol, 2.0 eq) in anhydrous DCM (5 mL).
-
Complexation: Add the ligand solution dropwise to the stirring palladium precursor solution at room temperature. A color change and/or precipitation is typically observed.
-
Reaction: Stir the mixture at room temperature for 4 hours to ensure complete complexation.
-
Isolation:
-
Reduce the solvent volume in vacuo to approximately 2-3 mL.
-
Add anhydrous diethyl ether (20 mL) to precipitate the complex. Diethyl ether is used as an anti-solvent because the complex is typically insoluble in it.
-
Collect the resulting solid by filtration using a cannula or a Schlenk filter.
-
Wash the solid with fresh anhydrous diethyl ether (2 x 5 mL) and dry under high vacuum.
-
Self-Validation: The resulting complex can be characterized by ¹H NMR (showing a downfield shift of ligand protons upon coordination), elemental analysis, and FT-IR (observing changes in the C=N stretching frequency).
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
2-Imidazoline-palladium complexes are effective catalysts for C-C bond formation reactions, such as the Suzuki-Miyaura coupling.[1] Their strong electron-donating character can promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
Causality: This protocol uses an in-situ generated catalyst system. The pre-catalyst complex formed in Protocol 3.1 is reduced in the reaction mixture to the active Pd(0) species, which then enters the catalytic cycle. The base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step.
Materials:
-
Dichloro-bis(this compound)palladium(II) (from Protocol 3.1)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene/Water (e.g., 10:1 v/v) solvent mixture
Procedure:
-
Reaction Setup: To a Schlenk tube, add the Pd(II) pre-catalyst (1 mol%), 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add the degassed Toluene/Water solvent mixture (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 6 hours.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing by GC-MS to confirm the consumption of 4-bromotoluene.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl.
Data Presentation: Substrate Scope
The versatility of the catalyst can be demonstrated by varying the coupling partners. The following table summarizes typical results.
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | >95% |
| 2 | 4-Chloroanisole | Phenylboronic acid | ~85% |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | >98% |
| 4 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | >95% |
Application in Asymmetric Catalysis
While this compound is achiral, the imidazoline framework is an excellent platform for developing chiral ligands by introducing stereocenters on the diamine backbone. These C₂-symmetric bis(imidazoline) ligands, analogous to the famous bis(oxazoline) or "BOX" ligands, are highly effective in a range of asymmetric transformations.[2][5]
Protocol 5.1: Chiral Ni-Catalyzed Asymmetric Michael Addition
Causality: In this representative reaction, a chiral bis(imidazoline) ligand creates a chiral pocket around the Nickel(II) metal center. The Ni(II) acts as a Lewis acid, coordinating to the Michael acceptor (e.g., an enone) and activating it for nucleophilic attack. The stereochemistry of the ligand dictates the facial selectivity of the attack, leading to an enantiomerically enriched product.
Materials:
-
Chiral bis(imidazoline) ligand (e.g., derived from (1R,2R)-diaminocyclohexane)
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Michael Donor (e.g., diethyl malonate)
-
Michael Acceptor (e.g., chalcone)
-
Base (e.g., DABCO)
-
Solvent (e.g., THF)
Procedure:
-
Catalyst Formation (In-situ): In a glovebox, add Ni(ClO₄)₂·6H₂O (10 mol%) and the chiral bis(imidazoline) ligand (11 mol%) to a vial. Add anhydrous THF (1 mL) and stir for 30 minutes to form the chiral complex.
-
Reaction: To the catalyst solution, add the Michael acceptor (chalcone, 0.5 mmol, 1.0 eq) and the Michael donor (diethyl malonate, 0.75 mmol, 1.5 eq).
-
Base Addition: Add the base (DABCO, 10 mol%) and stir the reaction at room temperature.
-
Monitoring & Work-up: Monitor the reaction by TLC. Once complete (typically 24-48 hours), quench the reaction with saturated NH₄Cl solution.
-
Purification & Analysis: Extract with ethyl acetate, dry the organic layer, and concentrate. Purify the product by flash chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Data Presentation: Enantioselectivity
| Entry | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl malonate | 92 | 95 (R) |
| 2 | Chalcone | Dibenzyl malonate | 88 | 97 (R) |
| 3 | Cyclohexenone | Diethyl malonate | 75 | 89 (S) |
References
Application Note: Performance Evaluation of 2-Propyl-2-imidazoline as a Corrosion Inhibitor Using Electrochemical Impedance Spectroscopy (EIS)
Here are the detailed Application Notes and Protocols for using Electrochemical Impedance Spectroscopy (EIS) to evaluate the performance of 2-Propyl-2-imidazoline.
Introduction: The Challenge of Corrosion and the Role of Imidazolines
Corrosion of metallic infrastructure is a persistent and costly challenge across numerous sectors, most notably in the oil and gas, chemical processing, and manufacturing industries. The electrochemical degradation of metals not only leads to significant economic losses but also poses serious safety and environmental risks. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[1]
Among the most effective classes of organic corrosion inhibitors are imidazoline and its derivatives.[2] These heterocyclic compounds are particularly valued for their low toxicity, cost-effectiveness, and excellent film-forming properties.[2][3] The typical imidazoline molecule features a five-membered ring with two nitrogen atoms, a long hydrocarbon tail, and a pendant group.[3] The nitrogen atoms in the imidazoline ring possess lone electron pairs, which facilitate strong adsorption onto metal surfaces, while the hydrophobic tail forms a dense barrier against corrosive species.[4][5] This application note focuses on the performance evaluation of a specific derivative, this compound, using Electrochemical Impedance Spectroscopy (EIS).
EIS is a powerful, non-destructive analytical technique that provides detailed kinetic and mechanistic information about electrochemical systems.[6][7] Unlike traditional methods such as weight loss, which only provide an average corrosion rate over a long period, EIS can probe the metal-electrolyte interface in real-time, offering insights into the formation and stability of the inhibitor film, charge transfer processes, and the electrical properties of the protective layer.[1][7][8]
Scientific Principles: Understanding the EIS Approach
EIS operates by applying a small amplitude sinusoidal AC potential (or current) signal to the working electrode at its stable open circuit potential (OCP).[9] The resulting AC current response is measured across a wide range of frequencies (typically from 100 kHz down to 10 mHz).[10][11] The system's opposition to the flow of AC current is its impedance (Z), which is a complex quantity comprising both magnitude and phase shift.
The power of EIS in inhibitor studies lies in its ability to separate and quantify the different electrochemical processes occurring at the interface, each of which has a characteristic time constant and responds differently to the applied frequency. Key parameters derived from EIS data include:
-
Charge Transfer Resistance (Rct or Rp): This parameter is inversely proportional to the corrosion rate. A high Rct value indicates a slow corrosion process and, therefore, effective inhibition. It represents the resistance to the transfer of electrons required for the corrosion reaction to occur.[12]
-
Double-Layer Capacitance (Cdl): The interface between a metal electrode and an electrolyte solution behaves like a capacitor, known as the electrical double layer. When inhibitor molecules adsorb onto the metal surface, they displace pre-adsorbed water molecules and/or other ions, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the double layer.[1][13] Consequently, a decrease in Cdl is a strong indicator of inhibitor adsorption and film formation.[14][15]
The data is typically visualized in two types of plots:
-
Nyquist Plot: This plot of the imaginary part of impedance (-Z") versus the real part (Z') ideally shows a semicircle for a simple corrosion process. The diameter of this semicircle corresponds directly to the charge transfer resistance (Rct). A larger semicircle signifies higher corrosion resistance.[8][16]
-
Bode Plot: This consists of two graphs: the logarithm of impedance magnitude (|Z|) versus log frequency, and the phase angle versus log frequency. For an effective inhibitor, the low-frequency impedance magnitude should be significantly higher than that of the uninhibited system. The phase angle plot provides information on the capacitive or resistive nature of the interface.[8][17]
Detailed Experimental Protocol
This protocol provides a self-validating methodology for obtaining reproducible and reliable EIS data for the evaluation of this compound.
Required Materials and Equipment
-
Potentiostat/Galvanostat: Equipped with a Frequency Response Analyzer (FRA) module.
-
Electrochemical Cell: A standard three-electrode glass cell.[18]
-
Working Electrode (WE): A sample of the metal to be protected (e.g., API 5L X65 carbon steel, AISI 1040 mild steel) embedded in an insulating resin to expose a well-defined surface area (e.g., 1 cm²).[1][11][13]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[10][18]
-
Counter Electrode (CE): A high-purity graphite rod or platinum mesh with a surface area significantly larger than the WE.[10][18]
-
Corrosive Medium: Application-specific electrolyte. A common example is a 3.5% NaCl solution saturated with CO₂ to simulate sour corrosion environments in the oil and gas industry.[13][19]
-
Inhibitor Solutions: Prepare a stock solution of this compound and create a series of dilutions (e.g., 10, 25, 50, 100 ppm) in the corrosive medium. A blank solution (no inhibitor) is mandatory for baseline comparison.[18]
-
Polishing Materials: SiC abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit), followed by polishing cloths with alumina or diamond paste.
-
Reagents: Acetone, ethanol, and deionized water for cleaning.
Step-by-Step Methodology
The causality behind meticulous surface preparation is to ensure a uniform and reproducible initial state for the corrosion process, free from oxides, oils, and contaminants that would otherwise introduce significant experimental artifacts.
-
Mechanical Grinding: Begin by grinding the exposed surface of the working electrode with successively finer grades of SiC abrasive paper (from 240 to 1200 grit) to remove any existing oxide layers and major scratches.[20] Use water as a lubricant.
-
Polishing: For a mirror-like finish, polish the electrode using alumina or diamond paste on a polishing cloth.
-
Degreasing and Cleaning: Thoroughly rinse the polished electrode with deionized water, followed by sonication in ethanol and then acetone for 5-10 minutes each to remove any organic residues and polishing debris.[20]
-
Final Rinse and Drying: Rinse again with deionized water and dry immediately with a stream of nitrogen or clean air. The electrode should be used immediately after preparation.
-
Assemble the three-electrode cell. Position the reference electrode tip close to the working electrode surface to minimize Ohmic drop errors.
-
Fill the cell with the test solution (either blank or containing a specific concentration of this compound).
-
Immerse the prepared electrodes into the solution.
-
OCP Stabilization (Self-Validating Check): Before running EIS, monitor the Open Circuit Potential (OCP) of the working electrode over time. The system is considered stable and at a steady state when the OCP value does not fluctuate more than a few millivolts over a 10-15 minute period.[21] Performing the EIS measurement at this stable potential ensures that the applied AC perturbation is probing a system in equilibrium, making the results valid and interpretable.
-
Set the EIS parameters on the potentiostat software. The choice of parameters is a balance between resolution and experiment time.
-
Perform the Measurement: Apply the AC signal and record the impedance data, starting with the blank solution to establish a baseline.
-
Proceed with measurements for each inhibitor concentration. It is often insightful to perform measurements at different immersion times (e.g., 1, 6, 12, 24 hours) to study the kinetics of inhibitor film formation and its long-term stability.[13][14]
Table 1: Recommended EIS Measurement Parameters
| Parameter | Recommended Value | Rationale |
| Measurement Mode | Potentiostatic | Controls the potential and measures the current response. |
| Initial Potential | E_oc (Stable Open Circuit Potential) | Ensures the system is not polarized by a DC offset, reflecting true corrosion behavior. |
| Frequency Range | 100 kHz to 10 mHz | Covers high-frequency solution resistance and low-frequency charge transfer and diffusion processes.[10][11] |
| AC Amplitude | 10 mV (rms) | Small enough to ensure the system's response is pseudo-linear, a key assumption for valid EIS data.[9][15] |
| Points per Decade | 10-12 | Provides sufficient data density for accurate modeling and analysis.[22] |
Mandatory Visualization: Experimental Workflow
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 3. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is imidazoline corrosion inhibitor?|News|UNPChemicals [unpchemicals.com]
- 5. Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness|News|UNPChemicals [unpchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. content.ampp.org [content.ampp.org]
- 8. mdpi.com [mdpi.com]
- 9. biologic.net [biologic.net]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 13. content.ampp.org [content.ampp.org]
- 14. matsc.ktu.lt [matsc.ktu.lt]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. gamry.com [gamry.com]
- 22. ijcsi.pro [ijcsi.pro]
Application Notes and Protocols for 2-Propyl-2-imidazoline as a Biocide in Water Treatment
Introduction
Water treatment systems are critical infrastructure in a myriad of industrial processes, from cooling towers and heat exchangers to manufacturing and food production. The control of microbial growth in these systems is paramount to prevent biofouling, corrosion, and the proliferation of pathogenic organisms. 2-Propyl-2-imidazoline is a cationic surfactant that has demonstrated efficacy as a biocide for controlling microbial populations in industrial water systems. Its amphiphilic nature allows it to interact with and disrupt microbial cell membranes, leading to cell death.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a biocide in water treatment applications. This document outlines the proposed mechanism of action, provides detailed protocols for evaluating its biocidal efficacy, and discusses its environmental fate and regulatory context.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application and handling.
| Property | Value | Reference |
| CAS Number | 15450-05-2 | [1] |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder or crystal | [2] |
| Melting Point | 40.0 to 43.0 °C | [2] |
| Purity | min. 96.0 % | [2] |
| Solubility | Soluble in water |
Proposed Mechanism of Biocidal Action
The precise biocidal mechanism of this compound has not been extensively elucidated in peer-reviewed literature. However, based on the known activities of other imidazoline derivatives and cationic surfactants, a multi-pronged attack on microbial cells is the likely mode of action.[3][4][5][6]
-
Membrane Disruption: As a cationic amphiphile, this compound possesses a positively charged head group and a hydrophobic propyl tail. This structure facilitates its interaction with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.[5] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell lysis.[3][7]
-
Inhibition of Cellular Processes: Beyond membrane disruption, imidazoline derivatives may also interfere with critical cellular processes, including DNA replication, protein synthesis, and enzymatic activity, further contributing to their biocidal effect.[8]
Caption: Proposed mechanism of action for this compound.
Applications in Water Treatment
This compound is suitable for use as a biocide in various industrial water systems, including:
-
Recirculating Cooling Towers: To control the growth of algae, fungi, and bacteria, including Legionella pneumophila.
-
Heat Exchangers: To prevent biofouling and maintain thermal efficiency.
-
Industrial Process Water: To minimize microbial contamination in manufacturing processes.
Protocols for Efficacy Evaluation
The following protocols are provided as a guide for determining the biocidal efficacy of this compound against relevant waterborne microorganisms. These methods are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and ASTM International.[9][10][11][12][13][14][15][16]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.
Materials:
-
This compound
-
Test microorganism (e.g., Pseudomonas aeruginosa ATCC 15442, Legionella pneumophila ATCC 33152)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium for the test organism
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Incubator
-
Spectrophotometer (optional, for turbidity measurement)
-
Sterile agar plates (for MBC determination)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in sterile deionized water.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well containing the biocide dilutions. Include a positive control (broth with inoculum, no biocide) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the test organism (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.[11]
-
MBC Determination: To determine the MBC, subculture 10-100 µL from the wells showing no visible growth onto sterile agar plates.[9][13] Incubate the plates at the appropriate temperature for 24-48 hours. The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in the initial inoculum count.[11]
Caption: Workflow for MIC and MBC determination.
Protocol 2: Time-Kill Assay
This protocol evaluates the rate of microbial killing by this compound at a specific concentration.
Materials:
-
Same as Protocol 1, plus sterile tubes or flasks.
Procedure:
-
Prepare a suspension of the test microorganism in the appropriate broth at a concentration of approximately 1 x 10⁶ CFU/mL.
-
Add this compound to the bacterial suspension at the desired test concentration (e.g., 2x MIC).
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot of the suspension.
-
Perform serial dilutions of the aliquot in a suitable neutralizer solution to inactivate the biocide.
-
Plate the dilutions onto agar plates and incubate.
-
Count the number of viable colonies (CFU/mL) at each time point and plot the results to determine the rate of killing.
Environmental Fate and Ecotoxicity
While specific data for this compound is limited, information on related alkyl imidazolines can provide an initial assessment of its environmental profile.
Biodegradation
The imidazole ring itself is generally considered to be biodegradable.[6] However, N-substituted imidazoles may exhibit poorer biodegradability.[6] Therefore, it is recommended to conduct ready biodegradability tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals (e.g., OECD 301), to determine the environmental persistence of this compound.[17][18]
Aquatic Ecotoxicity
The acute toxicity of imidazoline-based compounds to aquatic organisms is influenced by the length of the alkyl chain.[18] Studies on other short-chain alkyl imidazolines suggest they can be moderately to highly toxic to aquatic life.[19][20] It is crucial to perform standardized acute toxicity tests on representative aquatic organisms from different trophic levels:
-
Fish: 96-hour LC50 (e.g., Rainbow Trout, Fathead Minnow)
-
Invertebrates: 48-hour EC50 (e.g., Daphnia magna)
-
Algae: 72 or 96-hour EC50 (e.g., Pseudokirchneriella subcapitata)
These tests should be conducted in accordance with internationally recognized guidelines, such as those from the OECD or the U.S. Environmental Protection Agency (EPA).
Regulatory Context
The use of biocides in water treatment is subject to regulatory oversight in most jurisdictions.
United States
In the United States, biocides are regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[21] Registration of a biocidal product requires the submission of comprehensive data on its efficacy, toxicity, and environmental fate. The EPA provides specific guidance for efficacy testing of antimicrobial products intended for use in cooling towers, particularly against Legionella pneumophila.[22][23]
Canada
In Canada, biocides are regulated by Health Canada. As of May 31, 2025, a new Biocides Regulations framework under the Food and Drugs Act is in effect.[8][14][15][22][24][25][26][27] This framework requires a market authorization for all biocides, which involves a pre-market assessment of their safety, efficacy, and quality.[8][27]
Safety and Handling
This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[2] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.
Conclusion
This compound presents a promising option for microbial control in industrial water treatment systems. Its proposed mechanism of action, centered on cell membrane disruption, suggests broad-spectrum activity. The protocols outlined in these application notes provide a robust framework for evaluating its biocidal efficacy and environmental impact. Adherence to regulatory requirements is essential for the responsible and compliant use of this biocide. Further research is warranted to generate specific efficacy and ecotoxicity data for this compound to fully characterize its performance and environmental profile.
References
- 1. researchgate.net [researchgate.net]
- 2. epawebapp.epa.ie [epawebapp.epa.ie]
- 3. In-Membrane Nanostructuring of Cationic Amphiphiles Affects Their Antimicrobial Efficacy and Cytotoxicity: A Comparison Study between a De Novo Antimicrobial Lipopeptide and Traditional Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Biocides and Their Regulation in Canada [intertek.com]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Determination of minimum inhibitory concentrations. | Semantic Scholar [semanticscholar.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. academicjournals.org [academicjournals.org]
- 13. microchemlab.com [microchemlab.com]
- 14. pdb.apec.org [pdb.apec.org]
- 15. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digital.library.unt.edu [digital.library.unt.edu]
- 18. The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 22. Biocides - Canada.ca [canada.ca]
- 23. woah.org [woah.org]
- 24. bennettjones.com [bennettjones.com]
- 25. chemsafetypro.com [chemsafetypro.com]
- 26. Guidance on biocide application pathways and general requirements: One application for one market authorization - Canada.ca [canada.ca]
- 27. Health Canada Releases New Guidelines for Biocides to Aid Compliance with the Food and Drugs Act and Biocides Regulations – Cremco [cremco.ca]
Application Notes and Protocols for the Formulation of Corrosion Inhibiting Coatings with 2-Propyl-2-imidazoline
Introduction
Corrosion of metallic substrates remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The development of high-performance protective coatings is a primary strategy to mitigate corrosion. Among the various chemical compounds utilized as corrosion inhibitors, imidazolines have garnered substantial attention due to their efficacy in forming protective films on metal surfaces.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and formulation chemists on the incorporation of 2-Propyl-2-imidazoline as a corrosion inhibitor in an epoxy-based coating system.
This compound, a heterocyclic organic compound, functions as a corrosion inhibitor primarily through the mechanism of adsorption.[2] The lone pair of electrons on the nitrogen atoms in the imidazoline ring facilitates strong coordination with the metal surface, forming a protective, hydrophobic barrier that impedes the electrochemical reactions responsible for corrosion.[2][3][5] This guide will detail the formulation of a model anti-corrosion coating, protocols for its application, and standardized methods for evaluating its performance.
Formulation Development: A Two-Component Epoxy-Based System
The selection of a suitable coating matrix is paramount to ensure the effective delivery and performance of the corrosion inhibitor. A two-component epoxy system is chosen here for its excellent adhesion to metallic substrates, chemical resistance, and mechanical robustness.[6][7] The formulation is divided into Part A (Resin Base) and Part B (Curing Agent).
Proposed Starting Formulation
The following table outlines a starting formulation for a corrosion-inhibiting epoxy primer incorporating this compound. This formulation is intended as a baseline for further optimization.
| Component | Function | Weight % (w/w) | Part |
| Bisphenol A Epoxy Resin | Primary Binder | 30.0 | A |
| Toluene | Solvent | 15.0 | A |
| Xylene | Solvent | 15.0 | A |
| Talc | Filler/Extender | 10.0 | A |
| Titanium Dioxide (Rutile) | Pigment | 5.0 | A |
| This compound | Corrosion Inhibitor | 1.0 - 5.0 * | A |
| Polyamide Curing Agent | Curing Agent | 20.0 | B |
Optimization of this compound concentration is a key experimental variable. A ladder study from 1.0% to 5.0% is recommended to determine the optimal loading.
Rationale for Component Selection
-
Bisphenol A Epoxy Resin: Provides the primary structural integrity and adhesive properties of the coating.[6][8][9]
-
Toluene and Xylene: These aromatic solvents are effective in dissolving the epoxy resin and other components, ensuring a homogenous mixture with appropriate viscosity for application.[8][10]
-
Talc: As a filler, talc improves the barrier properties of the coating, enhancing its resistance to moisture and corrosive species ingress. It also improves the mechanical strength of the dried film.
-
Titanium Dioxide: Provides opacity and color to the primer.
-
This compound: The active corrosion inhibitor. Its compatibility with polar solvents and hydrocarbon-based systems makes it suitable for integration into this epoxy formulation.[11]
-
Polyamide Curing Agent: Reacts with the epoxy resin at ambient temperature to form a cross-linked, durable film. Amine-based curing agents are common in epoxy systems.[9]
Experimental Protocols
Substrate Preparation
Proper surface preparation is critical to ensure optimal coating adhesion and performance. The following protocol is for mild steel panels.
Protocol 1: Steel Panel Preparation
-
Degreasing: Thoroughly wipe the steel panels with a lint-free cloth soaked in a 1:1 mixture of acetone and ethanol to remove any oil, grease, or other surface contaminants.
-
Mechanical Abrasion: Sandblast the panels to a near-white metal finish (SSPC-SP 10/NACE No. 2) or, if unavailable, mechanically abrade with 120-grit sandpaper to create a surface profile that promotes mechanical adhesion.
-
Cleaning: After abrasion, use a clean, dry, lint-free cloth and a solvent wipe (acetone or ethanol) to remove all dust and residues.
-
Drying: Allow the panels to air dry completely in a dust-free environment or use a stream of clean, dry air. The prepared panels should be coated within 4 hours to prevent flash rusting.
Coating Preparation and Application
Protocol 2: Coating Formulation and Application
-
Part A Preparation: In a suitable mixing vessel, combine the Bisphenol A epoxy resin, toluene, and xylene. Mix at a moderate speed with a mechanical stirrer until the resin is fully dissolved.
-
Pigment and Filler Dispersion: Gradually add the titanium dioxide and talc to the resin solution while continuing to stir. Increase the mixing speed to ensure uniform dispersion and a homogenous mixture.
-
Inhibitor Addition: Add the desired amount of this compound to the mixture and continue stirring for 15-20 minutes to ensure complete dissolution and uniform distribution.
-
Part B Addition and Final Mixing: Just prior to application, add the polyamide curing agent (Part B) to Part A in the specified ratio. Mix thoroughly for 2-3 minutes. Allow an induction time of 15-20 minutes before application.
-
Application: Apply the coating to the prepared steel panels using a barcoater or a spray gun to achieve a uniform wet film thickness.
-
Curing: Allow the coated panels to cure at ambient temperature (25°C ± 2°C) and 50% ± 5% relative humidity for at least 7 days before performance testing.
Performance Evaluation Protocols
A combination of electrochemical and accelerated corrosion tests should be employed to evaluate the performance of the formulated coatings.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides quantitative data on the barrier properties and corrosion resistance of the coating.[12][13][14]
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup: Affix an electrochemical cell to the surface of the cured, coated panel. The cell should contain a three-electrode setup: the coated panel as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Fill the cell with a 3.5% NaCl solution.
-
Stabilization: Allow the system to stabilize for at least 30 minutes to reach a stable open-circuit potential (OCP).
-
EIS Measurement: Perform the EIS measurement over a frequency range of 100 kHz to 10 mHz with a 10 mV sinusoidal perturbation of the OCP.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. The impedance at low frequency (|Z|0.01Hz) is a key indicator of the coating's barrier performance. Higher values indicate better corrosion protection. The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as coating capacitance (Cc) and pore resistance (Rpo).[14]
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) testing of coated panels.
Accelerated Corrosion Testing
Accelerated corrosion tests simulate harsh environmental conditions to predict the long-term performance of the coating.
This is a continuous salt spray test that evaluates the resistance of the coating to a corrosive salt fog.[1][2][15][16][17]
Protocol 4: Salt Spray Testing (ASTM B117)
-
Scribe Preparation: On a set of cured panels, create a scribe line through the coating to the metal substrate using a sharp tool.
-
Specimen Placement: Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.[1][15]
-
Test Conditions: Expose the panels to a continuous fog of 5% NaCl solution at a temperature of 35°C and a pH between 6.5 and 7.2.[1][2][16][17]
-
Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The duration of the test can range from 24 to over 1000 hours, depending on the expected performance.[1][16]
Cyclic corrosion testing often provides a better correlation with real-world performance by introducing wet and dry cycles.[18][19]
Protocol 5: Cyclic Corrosion Testing (ASTM G85, Annex A5)
-
Scribe Preparation: Prepare scribed panels as described in Protocol 4.
-
Test Cycle: Expose the panels to a repeating cycle of:
-
1 hour of salt fog spray (0.05% NaCl and 0.35% (NH4)2SO4 at ambient temperature).
-
1 hour of drying at 35°C.
-
-
Evaluation: Periodically evaluate the panels for corrosion, blistering, and scribe creepage.
References
- 1. ipqcco.com [ipqcco.com]
- 2. coteclabs.com [coteclabs.com]
- 3. Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness|News|UNPChemicals [unpchemicals.com]
- 4. Corrosion inhibition by imidazoline and imidazoline derivatives: a review (2023) | Nipaporn Sriplai | 6 Citations [scispace.com]
- 5. CN113930774A - Corrosion inhibitor and preparation method and application thereof - Google Patents [patents.google.com]
- 6. specialchem.com [specialchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. makingchembooks.com [makingchembooks.com]
- 9. CN111500152B - Epoxy anti-corrosion primer, preparation method thereof and product with primer layer - Google Patents [patents.google.com]
- 10. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. colonialchem.com [colonialchem.com]
- 12. usbr.gov [usbr.gov]
- 13. kta.com [kta.com]
- 14. gamry.com [gamry.com]
- 15. westpak.com [westpak.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. decra.com [decra.com]
- 18. lib-chamber.com [lib-chamber.com]
- 19. atslab.com [atslab.com]
Application Notes & Protocols: Leveraging 2-Propyl-2-imidazoline for the Synthesis of Novel Pharmaceutical Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The 2-imidazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][3][4] This guide provides a detailed technical overview and actionable protocols for utilizing 2-propyl-2-imidazoline, a key building block, in the synthesis of novel pharmaceutical compounds. We will explore the synthesis of the core molecule and its subsequent derivatization through N-alkylation, a critical step for generating molecular diversity and tuning pharmacological profiles. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of the 2-Imidazoline Scaffold
The 2-imidazoline heterocycle is a five-membered ring containing two nitrogen atoms. Its structural rigidity and ability to engage in hydrogen bonding make it an ideal anchor for interacting with biological targets.[5] Many bioactive derivatives feature a substituent at the C2 position, which significantly influences their activity.[1] The propyl group in this compound serves as a foundational lipophilic element, which can be further elaborated upon to optimize drug-like properties.
The true synthetic power of this scaffold lies in the reactivity of its nitrogen atoms. The secondary amine (N-1) is readily functionalized, allowing for the systematic introduction of various chemical moieties. This process, known as N-alkylation, is a cornerstone of library synthesis in drug discovery, enabling the exploration of structure-activity relationships (SAR) by modifying steric bulk, electronics, and solubility.[6][7] This guide will provide a robust protocol for this key transformation.
Synthesis of the Core Scaffold: this compound
The most common and efficient methods for synthesizing 2-substituted-2-imidazolines involve the condensation of 1,2-diamines with either nitriles or aldehydes.[1][8] The reaction of an aldehyde with ethylenediamine followed by an oxidation step is a widely used, high-yielding approach.[9]
Protocol 2.1: Synthesis via Aldehyde Condensation and Oxidation
This two-step protocol first involves the condensation of butyraldehyde with ethylenediamine to form an aminal intermediate, which is then oxidized in situ to the target this compound.
Causality: The use of an oxidant like iodine or tert-butyl hypochlorite is crucial.[9] The initial condensation product is an imidazolidine, a saturated ring. The oxidation step creates the C=N double bond characteristic of the imidazoline ring, which is essential for its chemical properties and biological activity.
Workflow Diagram: Synthesis of this compound
Caption: One-pot synthesis of this compound.
Materials & Equipment:
-
Butyraldehyde
-
Ethylenediamine
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
To a stirred solution of ethylenediamine (1.0 eq) in anhydrous THF under an inert atmosphere, add potassium carbonate (2.0 eq).
-
Add a solution of iodine (1.1 eq) in THF portion-wise.
-
Cool the mixture to 0 °C and add butyraldehyde (1.0 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 15450-05-2 | [10][11] |
| Molecular Formula | C₆H₁₂N₂ | [10][11][12] |
| Molecular Weight | 112.17 g/mol | [10] |
| Appearance | Light yellow crystalline powder | [11] |
| Melting Point | 40-43 °C | [11] |
| Boiling Point | 140 °C / 23 mmHg | [11] |
| ¹H NMR | Typical shifts (CDCl₃): δ ~3.6 (t, 4H), ~2.1 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H) | Predicted |
| ¹³C NMR | Typical shifts (CDCl₃): δ ~170, ~50, ~35, ~20, ~14 | Predicted |
Application Protocol: N-Alkylation for Library Development
N-alkylation is a powerful tool for creating a diverse library of compounds from the this compound core. The introduction of different alkyl or aryl groups at the N-1 position can dramatically alter the molecule's pharmacological properties.
Causality: The N-alkylation of 2-substituted imidazolines can be challenging due to steric hindrance. Therefore, a strong, non-nucleophilic base such as sodium hydride (NaH) or 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) is often required to deprotonate the N-H effectively without competing in the alkylation reaction.[6] The choice of solvent is also critical; polar aprotic solvents like DMF or THF are ideal as they solvate the cation generated from the base, enhancing the nucleophilicity of the imidazoline anion.[6]
Workflow Diagram: N-Alkylation of this compound
Caption: General workflow for N-alkylation.
Protocol 3.1: N-Alkylation using Sodium Hydride
Materials & Equipment:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Two-neck round-bottom flask, magnetic stir bar, condenser, nitrogen inlet
-
Syringe for handling NaH
-
Silica gel for column chromatography
Procedure:
-
Safety First: NaH is highly reactive with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Wash the required amount of NaH (1.2 eq) with anhydrous hexane to remove the mineral oil, and carefully suspend it in anhydrous DMF in the reaction flask.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Hydrogen gas will evolve. Stir for 30-60 minutes at 0 °C until gas evolution ceases.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction temperature may be increased (e.g., to 80-100 °C) to drive sterically hindered reactions to completion.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[6]
Table 2: Representative Library of N-Alkylated 2-Propyl-2-imidazolines
| Entry | Alkylating Agent (R-X) | R-Group | Expected Yield (%)* | Potential Application Area |
| 1 | Ethyl Iodide | -CH₂CH₃ | 50-70 | CNS Agents[4] |
| 2 | Benzyl Bromide | -CH₂Ph | 60-80 | Anticancer[3] |
| 3 | 4-Nitrobenzyl Bromide | -CH₂(p-NO₂)Ph | 55-75 | Antiproliferative[3] |
| 4 | Propargyl Bromide | -CH₂C≡CH | 40-60 | Click Chemistry Handle |
*Yields are estimates and highly dependent on the specific substrate and reaction conditions.
Safety and Handling
This compound:
-
Hazards: Causes skin and serious eye irritation.[10] May cause respiratory irritation.[13]
-
Precautions: Handle in a well-ventilated place, such as a fume hood.[14] Wear suitable protective clothing, including gloves and safety goggles.[14][15] Avoid contact with skin and eyes.[14]
Reagents:
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Alkyl Halides: Many are lachrymators and toxic. Handle with care in a fume hood.
-
Solvents (DMF, THF): Flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the amenability of its N-1 position to functionalization make it an ideal starting point for the development of novel pharmaceutical compounds. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and derivatize this core scaffold, enabling the systematic exploration of new chemical space in the quest for more effective therapeutics.
References
- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. 2-Imidazoline synthesis [organic-chemistry.org]
- 10. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. PubChemLite - this compound (C6H12N2) [pubchemlite.lcsb.uni.lu]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15450-05-2 Name: this compound [xixisys.com]
- 15. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification Techniques for Crude 2-Propyl-2-imidazoline
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive technical resource for the purification of crude 2-propyl-2-imidazoline. It provides troubleshooting guidance and frequently asked questions in a user-friendly format to address common experimental challenges.
Part 1: Understanding the Purification Challenges
This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1] Achieving high purity of this compound is essential, as impurities can negatively impact subsequent reaction yields, introduce unwanted side products, and compromise the biological activity of the final drug substance.
The primary difficulties in purifying this compound arise from its physical and chemical properties. It is often a low-melting, crystalline solid that can appear as a light yellow to orange powder.[1][2][3] Key challenges include:
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can complicate handling and purification.
-
Potential for Hydrolysis: The imidazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of amide impurities.[4]
-
Structurally Similar Impurities: The synthesis of this compound, often involving the condensation of a nitrile or carboxylic acid derivative with a diamine, can result in byproducts that are structurally similar to the target compound, making separation difficult.[4][5][6] Common impurities may include unreacted starting materials and the intermediate N-(2-aminoethyl)butanamide from incomplete cyclization.
Part 2: Troubleshooting and FAQs
This section provides answers to common questions and troubleshooting advice for specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is an oil or a waxy solid, not the expected crystalline powder. What went wrong?
A1: This is a frequent issue, often caused by the presence of residual solvents or water due to the compound's hygroscopic nature.
-
Troubleshooting Steps:
-
Rigorous Drying: Before purification, ensure the crude product is thoroughly dried. Using a high-vacuum line or drying over a suitable desiccant can effectively remove residual solvents and water.
-
Azeotropic Distillation: To remove trace amounts of water, consider azeotropic distillation with a solvent like toluene before the final purification step.
-
Recrystallization: If the product remains non-crystalline, recrystallization is an excellent method to induce crystal formation.[7][8][9]
-
Q2: I'm experiencing significant product loss during vacuum distillation. What are the likely causes?
A2: Product loss during distillation can be attributed to several factors, including thermal degradation, an inadequate vacuum, or inefficient condensation.
-
Troubleshooting Steps:
-
Optimize Vacuum: this compound has a boiling point of 140 °C at 23 mmHg.[1][3] A deep and stable vacuum is crucial to lower the boiling point and minimize thermal stress on the compound. Check for leaks in your distillation setup.
-
Temperature Control: Use a precisely controlled oil bath to avoid overheating the distillation flask.
-
Efficient Condensation: Ensure your condenser has a sufficient flow of cold coolant to effectively trap the distilled product vapors.
-
Q3: My NMR spectrum indicates the presence of an amide impurity. How can I remove it?
A3: The presence of an amide, likely N-(2-aminoethyl)butanamide, points to incomplete cyclization during the synthesis.
-
Troubleshooting Steps:
-
Reaction Optimization: The most effective solution is to optimize the synthesis to drive the reaction to completion. This may involve adjusting the reaction time, temperature, or catalyst.
-
Column Chromatography: For removing existing amide impurities, silica gel column chromatography is highly effective.[10] The polarity difference between the less polar this compound and the more polar amide allows for a clean separation. A gradient elution, for instance with ethyl acetate and hexanes, can be employed.[10]
-
Q4: What are the best analytical methods to confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to ensure the purity and identity of your this compound.
-
Recommended Analytical Methods:
-
Gas Chromatography (GC): With a typical purity specification of ≥ 96% by GC, this is a primary method for assessing purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and can be adapted for various imidazoline derivatives.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.
-
Mass Spectrometry (MS): GC-MS or LC-MS can provide molecular weight confirmation and help identify unknown impurities.
-
Part 3: Detailed Purification Protocols
This section offers detailed, step-by-step methodologies for the most effective purification techniques for this compound.
Protocol 1: Vacuum Distillation
Vacuum distillation is a robust method for purifying this compound, particularly on a larger scale, as it effectively removes non-volatile impurities.
Step-by-Step Methodology:
-
Preparation: Ensure the crude material is free from solvents by drying under high vacuum. Assemble a clean, dry short-path distillation apparatus.
-
Distillation: Place the crude product in the distillation flask with a stir bar. Gradually apply vacuum and gently heat the flask. Collect the fraction that distills at the expected boiling point under your specific vacuum conditions (e.g., 140 °C at 23 mmHg).[1][3]
-
Collection: The purified product should solidify in the receiving flask upon cooling. Handle the purified solid under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.
Troubleshooting Workflow for Vacuum Distillation
Caption: A decision tree for troubleshooting common vacuum distillation issues.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for achieving high-purity crystalline this compound and is particularly effective at removing soluble impurities.[7][8][9]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7][8] Given that 2-alkyl-2-imidazolines have low solubility in non-polar solvents like benzene and petroleum ether, these are good starting points for single-solvent recrystallization.[4] A two-solvent system can also be effective.[7]
-
Dissolution: Heat the chosen solvent and add the minimum amount necessary to completely dissolve the crude product.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals thoroughly under vacuum.
Logical Flow for Recrystallization Solvent Selection
Caption: A flowchart outlining the process for selecting an appropriate recrystallization solvent.
Protocol 3: Column Chromatography
For small-scale purifications and the removal of impurities with similar polarities, column chromatography is the preferred method.[10]
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen to provide good separation of the target compound from its impurities. A gradient of solvents, such as ethyl acetate in hexanes, is often effective.[10]
-
Column Packing: Prepare a column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Ideal Application |
| Vacuum Distillation | - Highly scalable- Efficient for removing non-volatile impurities | - Requires specialized equipment- Risk of thermal decomposition | - Large-scale purification |
| Recrystallization | - Can yield very high purity- Cost-effective | - Potential for lower recovery- Solvent selection can be time-consuming | - Final purification step for high purity |
| Column Chromatography | - Excellent for separating closely related compounds | - Labor-intensive- Limited scalability | - Small-scale, high-purity applications and removal of difficult impurities |
Part 4: References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Synthesis, Properties, Chemical Reactivities of 2-Imidazoline. Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2016). A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Imidazoline, 2-propyl-. PubChem. Retrieved from --INVALID-LINK--
-
Michigan State University. (2011). One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. Retrieved from --INVALID-LINK--
-
TCI EUROPE N.V. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Recovery and purification of c-alkyl imidazoles by azeotropic distillation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Imidazoline and Its Derivatives : An Overview. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of imidazolines. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for preparing 2-propyl imidazole. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of 2-imidazolines. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 15450-05-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives. | Sigma-Aldrich [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
optimizing reaction conditions for 2-Propyl-2-imidazoline synthesis
Welcome to the technical support center for the synthesis of 2-propyl-2-imidazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is presented in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: Synthesis Strategy and Core Concepts
Q1: What are the most common and effective methods for synthesizing this compound?
There are several established routes to synthesize 2-imidazolines, but the most prevalent and industrially relevant methods involve the condensation of a 1,2-diamine with a suitable three-carbon precursor. For this compound, the primary strategies involve the reaction of ethylenediamine with butyronitrile, butyric acid, or an ester derivative like ethyl butyrate.[1][2]
-
From Nitriles (Butyronitrile): This is often the preferred method due to its efficiency and high yields. The reaction is a cyclic Pinner reaction, where ethylenediamine reacts with butyronitrile, typically under acidic or catalytic conditions at elevated temperatures, to form the imidazoline ring.[2][3] Catalysts like sodium hydrosulfide or elemental sulfur can facilitate this conversion under milder conditions.[3][4]
-
From Carboxylic Acids (Butyric Acid): This method involves the direct condensation of butyric acid with ethylenediamine. The reaction requires high temperatures (typically 140-220°C) to drive the reaction forward by removing the two water molecules formed.[5] A significant challenge with this route is the potential formation of a stable diamide by-product.[5]
-
From Esters (Ethyl Butyrate): Condensation with an ester is another viable path. This reaction also requires heat to drive off the alcohol (ethanol) by-product and promote cyclization.[1]
The choice of method depends on the available starting materials, required purity, and scale of the reaction. The nitrile route generally offers a cleaner product profile.
Table 1: Comparison of Primary Synthesis Routes
| Precursor | Typical Conditions | Advantages | Common Issues & Disadvantages |
| Butyronitrile | Reflux with ethylenediamine, often with a catalyst (e.g., NaSH, S).[3][4] | High yields, cleaner reaction profile.[3][6] | Requires handling of nitriles and potentially odorous sulfur-based catalysts. |
| Butyric Acid | High temperature (140-220°C) thermal condensation with removal of water.[5] | Utilizes readily available and inexpensive starting materials. | Formation of diamide impurities, requires high temperatures, potential for charring.[5] |
| Ethyl Butyrate | High temperature thermal condensation with removal of ethanol. | Avoids the highly corrosive nature of free carboxylic acid. | Generally requires higher temperatures and longer reaction times than the nitrile route. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of this compound.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The condensation and cyclization steps are equilibria that require sufficient energy and time to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the temperature (within the stability limits of the product) or extending the reaction time. For the carboxylic acid method, ensure efficient removal of water using a Dean-Stark apparatus.
-
-
Sub-optimal Stoichiometry:
-
Cause: An incorrect molar ratio of reactants can lead to side reactions or unreacted starting material.
-
Solution: While a 1:1 molar ratio of butyric acid/nitrile to ethylenediamine is theoretically required, a slight excess (1.05 to 1.1 equivalents) of the more volatile ethylenediamine can sometimes compensate for losses during heating. However, a large excess can complicate purification.
-
-
Catalyst Inefficiency (Nitrile Route):
-
Cause: If using a catalyst like sodium hydrosulfide, it may be old or hydrated, reducing its activity.
-
Solution: Use a fresh, anhydrous catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.
-
-
Product Loss During Workup:
-
Cause: this compound has some solubility in water.[1] Aggressive aqueous washes or using an insufficient volume of organic solvent for extraction can lead to significant product loss.
-
Solution: When extracting from an aqueous layer, use a suitable organic solvent like dichloromethane (CH₂Cl₂) or chloroform.[3] Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery. Saturating the aqueous layer with a salt like NaCl can decrease the product's aqueous solubility.
-
Q3: I am using the butyric acid method and my final product is contaminated with a persistent impurity. What is it and how do I prevent it?
The most common and problematic impurity in the carboxylic acid route is the N,N'-dibutyrylethylenediamine (a diamide).
-
Mechanism of Formation: The reaction proceeds via an intermediate amido-amine. This intermediate can either cyclize to form the desired imidazoline or react with a second molecule of butyric acid to form the stable diamide by-product.[5]
-
Prevention Strategies:
-
Control Stoichiometry: Using more than a 1:1 molar ratio of butyric acid to ethylenediamine will strongly favor diamide formation. Maintain a ratio of 1:1 or a slight excess of the diamine.
-
Optimize Temperature Profile: The reaction is typically performed by heating the reactants from 140°C up to 200-220°C.[5] This staged temperature increase allows for the initial formation of the amido-amine at a lower temperature before promoting the higher-energy cyclization/dehydration step, which can outcompete the second acylation.
-
Switch Precursors: The most effective way to avoid this impurity is to use butyronitrile as the starting material, as the reaction mechanism does not readily lead to diamide formation.
-
Q4: How should I purify the crude this compound?
The purification strategy depends on the physical state of your product (it can be a low-melting solid or a viscous liquid) and the nature of the impurities.[1][7]
-
Vacuum Distillation: This is the most effective method for separating the product from non-volatile impurities (like salts, catalysts, or diamides) and unreacted starting materials. The boiling point of this compound is reported as 140°C at 23 mmHg.[7]
-
Extraction: A standard acid-base workup can be effective. The imidazoline, being basic, can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the free imidazoline is re-extracted into an organic solvent.
-
Crystallization: If the product is a solid and an appropriate solvent system can be found, crystallization is an excellent method for achieving high purity.[8] Given its solubility profile, solvent systems involving a polar solvent (like acetone) and a non-polar anti-solvent (like hexane or petroleum ether) may be effective.[1]
Diagram 1: Troubleshooting Workflow for Low Yield
A decision tree to diagnose and solve yield issues.
Caption: Troubleshooting decision tree for low reaction yield.
Section 3: Optimized Experimental Protocol
This section provides a detailed protocol for the synthesis of this compound via the nitrile route, which is recommended for its high yield and product purity.[3][6]
Protocol: Synthesis of this compound from Butyronitrile
Materials:
-
Butyronitrile (1.0 equiv)
-
Ethylenediamine (1.1 equiv)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O, 0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethylenediamine (1.1 equiv) and sodium hydrosulfide hydrate (0.1 equiv).
-
Addition of Nitrile: With stirring, add butyronitrile (1.0 equiv) to the flask.
-
Reaction: Heat the mixture to reflux (the temperature will be around the boiling point of ethylenediamine, ~117°C) with vigorous stirring.
-
Monitoring: Monitor the reaction for 1.5 to 3 hours.[3] The progress can be checked by taking small aliquots and analyzing them by TLC or GC to confirm the disappearance of the starting nitrile.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the resulting mixture into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL for a 20 mmol scale reaction).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation (b.p. 140°C @ 23 mmHg) to obtain pure this compound.[7]
Diagram 2: Reaction Mechanism (Nitrile Route)
// Reactants Butyronitrile [label="Butyronitrile\n(CH3CH2CH2CN)"]; EDA [label="Ethylenediamine\n(H2N-CH2-CH2-NH2)"];
// Intermediates Amidine [label="N-(2-aminoethyl)butyramidine\n(Intermediate)"]; Cyclized [label="Tetrahedral Intermediate"];
// Product Product [label="this compound\n+ NH3"];
// Catalyst Catalyst [label="Catalyst (e.g., H2S from NaSH)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Flow {rank=same; Butyronitrile; EDA; Catalyst} Butyronitrile -> Amidine; EDA -> Amidine; Catalyst -> Butyronitrile [style=dashed, label="activates"]; Amidine -> Cyclized [label="Intramolecular\nNucleophilic Attack"]; Cyclized -> Product [label="Elimination\nof NH3"]; }
References
- 1. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 2. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Process for the manufacture of imidazolines - Patent 0002943 [data.epo.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | 15450-05-2 [sigmaaldrich.com]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
avoiding side reactions in 2-imidazoline synthesis
Welcome to the Technical Support Center for 2-Imidazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of synthesizing 2-imidazoline cores. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to help you troubleshoot and optimize your synthetic routes. This center is structured to address the most common challenges and frequently asked questions, empowering you to avoid critical side reactions and achieve high-yield, high-purity outcomes.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section directly addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Q1: My reaction of a fatty acid with a 1,2-diamine is producing a significant amount of an insoluble white solid, which I've identified as a diamide. How can I prevent this?
A1: Root Cause Analysis & Mechanistic Insight
The formation of a diamide byproduct is a classic and frequently encountered issue in the synthesis of 2-imidazolines from carboxylic acids, particularly fatty acids. This side reaction competes directly with the desired intramolecular cyclization of the intermediate amido-amine.
The reaction proceeds in two main stages:
-
Amido-amine Formation: The carboxylic acid reacts with one of the amino groups of the 1,2-diamine to form an amido-amine intermediate. This is a relatively fast condensation reaction.
-
Competing Pathways: The amido-amine intermediate stands at a crucial bifurcation point:
-
Desired Pathway (Intramolecular Cyclization): The remaining free amino group can attack the amide carbonyl intramolecularly, leading to a tetrahedral intermediate that eliminates water to form the 2-imidazoline ring. This is typically a slower, high-temperature, equilibrium-driven process.
-
Side Reaction (Intermolecular Acylation): The amido-amine can react with a second molecule of the carboxylic acid. This intermolecular reaction forms a stable N,N'-diacylated-1,2-diamine, commonly referred to as a diamide.
-
Crucially, the formation of the diamide is often irreversible under standard cyclization conditions[1]. This means that once formed, it does not readily convert to the desired imidazoline, effectively acting as a thermodynamic sink for your starting materials. The formation of amido-amines and diamides typically begins at temperatures between 120-180°C[1].
Diagram: Competing Pathways in Imidazoline Synthesis from Carboxylic Acids
Caption: Competing intramolecular cyclization and intermolecular acylation pathways.
Mitigation Strategies & Protocols
The key to suppressing diamide formation is to manipulate the reaction conditions to favor the intramolecular cyclization over the intermolecular acylation.
Strategy 1: Molar Ratio Adjustment (Kinetic Control)
By maintaining a stoichiometric excess of the diamine throughout the reaction, you decrease the relative concentration of the carboxylic acid available to react with the amido-amine intermediate.
-
Protocol:
-
Use a 1.1 to 1.5 molar excess of the 1,2-diamine relative to the carboxylic acid. For particularly problematic substrates, a larger excess (up to 5-6 moles) has been reported to be effective[1].
-
Instead of adding all reactants at once, employ a slow, controlled addition of the carboxylic acid to the heated diamine. This ensures the acid is consumed quickly to form the amido-amine while the diamine remains in excess.
-
Temperature Profile:
-
Heat the 1,2-diamine to 130-150°C under an inert atmosphere (e.g., nitrogen).
-
Slowly add the carboxylic acid over 1-2 hours, allowing the first molecule of water to be removed.
-
After the addition is complete, slowly increase the temperature to 200-230°C to drive the cyclization and remove the second molecule of water.
-
-
Strategy 2: Post-Reaction Diamide Cleavage
If diamide has already formed, it is possible to convert it back to the amido-amine, which can then cyclize to the desired imidazoline.
-
Protocol:
-
After the initial reaction, cool the mixture to below 150°C.
-
Add a fresh portion of the 1,2-diamine to the reaction mixture containing the imidazoline and diamide byproduct.
-
Heat the mixture at an elevated temperature (e.g., 190°C) for several hours. The excess amine will deacylate the diamide to form the amido-amine, which can then cyclize.
-
Remove the excess diamine under reduced pressure at the end of the reaction.
-
Q2: My 2-imidazoline product seems to degrade or show impurities upon workup or storage, particularly in the presence of water. What is happening?
A2: Hydrolysis - The Reverse Reaction
2-Imidazolines are cyclic amidines and are susceptible to hydrolysis, which is essentially the reverse of the cyclization reaction. The C=N bond can be attacked by water, leading to the ring-opening of the imidazoline to form the corresponding amido-amine. This process can be accelerated by both acidic and basic conditions and is particularly relevant at elevated temperatures.
This hydrolytic instability is a critical consideration, especially for applications where the imidazoline will be in contact with water, such as in corrosion inhibitor formulations. Studies have shown that at high temperatures, the imidazoline functional group can hydrolyze back to the amide form, which may affect its performance[2][3][4].
Diagram: Hydrolysis of 2-Imidazoline
Caption: Reversible hydrolysis of 2-imidazoline to its amido-amine precursor.
Avoidance and Handling Recommendations
-
Anhydrous Workup: During purification, use dried solvents and avoid aqueous washes if possible. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately extract the product into a non-polar organic solvent. Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Storage: Store the purified 2-imidazoline under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator or a dry box to protect it from atmospheric moisture.
-
pH Control: Avoid exposing the imidazoline to strong acids or bases during workup and storage, as these can catalyze hydrolysis.
Q3: I am synthesizing a 2-imidazoline from an aldehyde and ethylenediamine, but I am getting a significant amount of the corresponding imidazole. How can I prevent this over-oxidation?
A3: Understanding Imidazole Formation
The synthesis of 2-imidazolines from aldehydes often involves an oxidative cyclization step. The aldehyde and diamine first form an aminal intermediate, which must then be oxidized to form the C=N bond of the imidazoline ring. However, the 2-imidazoline product itself can be further oxidized to the aromatic imidazole.
This is particularly common when using certain oxidizing agents or under harsh reaction conditions. For example, methods using iodine may proceed to the imidazole if conditions are not carefully controlled[5][6].
Controlling the Oxidation State
-
Choice of Oxidant: The choice of oxidizing agent is critical. Milder, more controlled oxidants are less likely to cause over-oxidation.
-
Recommended System: A combination of hydrogen peroxide as the primary oxidant with a catalytic amount of sodium iodide has been shown to be a mild and efficient system for this transformation, providing high yields of the 2-imidazoline without significant imidazole formation[7].
-
Other Mild Oxidants: tert-butyl hypochlorite has also been used effectively[5].
-
-
Reaction Conditions:
-
Temperature: Avoid excessive heating. Over-oxidation is often more prevalent at higher temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Stoichiometry of Oxidant: Use the precise stoichiometric amount of the oxidant required. An excess of a strong oxidant will invariably lead to imidazole formation.
-
Experimental Protocol: Selective Synthesis from Aldehydes
This protocol is adapted from a mild, environmentally friendly process[7].
-
To a solution of the aldehyde (1 mmol) in tert-butyl alcohol, add ethylenediamine (1.1 mmol), sodium iodide (0.4 mmol), and anhydrous magnesium sulfate.
-
Heat the mixture to 80°C.
-
Add hydrogen peroxide (30% aq.) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction, and perform an appropriate workup.
Frequently Asked Questions (FAQs)
Q: What is the best starting material for 2-imidazoline synthesis?
A: The "best" starting material depends on the desired substitution pattern, scale, and available resources.
| Starting Material | Advantages | Common Side Reactions/Drawbacks |
| Nitriles | Good for a wide range of alkyl and aryl substituents. Often high-yielding. | Requires high temperatures and sometimes acid catalysis. Can have low yields with certain substituted nitriles. |
| Carboxylic Acids | Readily available, especially fatty acids for surfactant applications. | Diamide formation is a major issue. Requires high temperatures (200-230°C) and careful water removal. |
| Aldehydes | Milder reaction conditions are possible. | Requires an oxidant, which can lead to over-oxidation to imidazole . |
| Esters/Imidates | Can be a cleaner alternative to carboxylic acids. | May require preparation of the starting ester or imidate. |
Q: How can I effectively monitor the progress of my reaction, especially when synthesizing from a fatty acid?
A: Monitoring water removal is a common industrial method. Theoretically, the formation of the amido-amine intermediate releases one mole of water, and the subsequent cyclization to the imidazoline releases a second mole. Using a Dean-Stark apparatus allows you to quantify the water evolved. For laboratory-scale synthesis, FT-IR spectroscopy is an excellent tool. You can monitor the disappearance of the carboxylic acid C=O stretch and the appearance and subsequent disappearance of the intermediate amide C=O stretch, alongside the emergence of the characteristic C=N stretch of the imidazoline ring.
Q: My product is an oil and difficult to purify by column chromatography. Are there other methods to remove amide byproducts?
A: Removing polar amide byproducts from polar imidazoline products can be challenging.
-
Acid-Base Extraction: Utilize the basicity of the imidazoline. Dissolve the crude product in a non-polar solvent and wash with a dilute acid (e.g., 1M HCl). The imidazoline will form a salt and move to the aqueous layer, while the less basic amide may remain in the organic layer. Neutralize the aqueous layer with a base and re-extract the purified imidazoline.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be very effective[8].
-
Ion Exchange Chromatography: For particularly difficult separations, strong cation exchange (SCX) cartridges can be used. The basic imidazoline will bind to the column, allowing neutral or acidic impurities to be washed away. The product is then eluted by washing the column with a basic solution (e.g., ammonia in methanol)[9].
References
- 1. RU2487122C1 - Method of producing alkyl imidazoline - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
- 6. An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene [organic-chemistry.org]
- 7. A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Thermal Degradation of 2-Propyl-2-imidazoline
Document ID: TSC-IMDZ-TD-24-01
Version: 1.0
Last Updated: 2026-01-07
Introduction
Welcome to the Technical Support Center for the analysis of 2-Propyl-2-imidazoline. This guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability and degradation pathways of this compound. Given the specialized nature of this molecule, this document synthesizes foundational principles of imidazoline chemistry with advanced analytical strategies to provide a comprehensive resource. We will address common experimental challenges and frequently asked questions, empowering you to design robust experiments and accurately interpret your results.
Our approach is grounded in explaining the "why" behind the "how," ensuring that every protocol is a self-validating system. While direct literature on the thermal degradation of this compound is sparse, this guide leverages data from analogous 2-alkyl-imidazoline and related heterocyclic structures to propose likely degradation pathways and inform troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal behavior of this compound.
Q1: What is the expected thermal stability of this compound?
While specific data for this compound is not extensively published, we can infer its stability from related structures. Imidazoline-based ionic liquids and polymers generally exhibit thermal stability in the range of 200–400 °C.[1] For instance, some imidazoline derivatives show decomposition temperatures (defined as 5% weight loss) starting around 300°C.[2] The thermal stability of alkyl-imidazolium salts is influenced by the alkyl chain length; however, this effect can vary depending on the specific compound and conditions.[3][4]
Therefore, initial thermogravimetric analysis (TGA) experiments for this compound should be designed to scan up to at least 500-600°C to capture the full degradation profile.
Q2: Based on its structure, what are the most probable thermal degradation products?
The thermal degradation of this compound is expected to proceed through a complex, multi-step process involving both the imidazoline ring and the propyl substituent.[5][6][7] Based on established fragmentation patterns of heterocyclic compounds, the primary degradation products are likely to arise from two main pathways:
-
Side-Chain Fragmentation: Cleavage of the C-C bonds within the propyl group. This would lead to the loss of smaller hydrocarbon radicals (e.g., methyl, ethyl) and the formation of smaller alkyl-substituted imidazolines. This is a common pattern in the pyrolysis of molecules with alkyl chains.[8]
-
Ring Scission: Breakage of the bonds within the imidazoline ring. The C-N bonds are typically the most susceptible to cleavage. This can lead to the formation of various nitrogen-containing fragments, such as ethylenediamine derivatives, nitriles, and ammonia.[7] Studies on similar compounds have shown the emission of gases like HCN, NH3, and CO2 during thermal decomposition.[6][7]
The overall mechanism is likely a radical-based process, especially under inert atmospheres.[7]
Q3: What analytical techniques are most suitable for identifying these degradation products?
A combination of techniques is essential for a comprehensive analysis. The gold standard for this type of investigation is a hyphenated thermal analysis method:
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is the most powerful technique for this application.[9][10] The sample is heated rapidly (pyrolyzed) to induce degradation, and the resulting volatile fragments are immediately separated by GC and identified by MS.[9][11] This provides a detailed "fingerprint" of the degradation products.[9]
-
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR): This method provides information on the temperature ranges where mass loss occurs (TGA) while simultaneously identifying the evolved gases (MS or FTIR).[6][7][12] This is invaluable for correlating specific degradation events with the release of particular products.
Q4: How does the experimental atmosphere (e.g., inert vs. oxidative) affect the degradation products?
The atmosphere plays a critical role.
-
Inert Atmosphere (e.g., Nitrogen, Helium): Degradation will primarily be a pyrolysis process, driven by heat alone. The products will be the result of bond scission and radical rearrangements.[7]
-
Oxidative Atmosphere (e.g., Air, Oxygen): In addition to pyrolysis, combustion reactions will occur.[5][7] This leads to the formation of oxidation products such as carbon dioxide (CO2), carbon monoxide (CO), water (H2O), and various nitrogen oxides (NOx).[6][7] The degradation process in air is often more complex and occurs at lower temperatures compared to an inert atmosphere.[6][7]
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the thermal analysis of this compound.
Issue 1: Poor Reproducibility in TGA Results
Symptom: You observe significant variations in the onset temperature of decomposition or the percentage of mass loss across replicate TGA runs.
| Potential Cause | Recommended Solution & Rationale |
| Inconsistent Sample Mass | Solution: Use a consistent sample mass (e.g., 5 ± 0.5 mg) for all experiments. Rationale: The heat transfer dynamics can vary with sample size, affecting the observed decomposition temperature. |
| Variable Heating Rate | Solution: Ensure the same heating rate (e.g., 10 °C/min) is programmed for all runs.[7] Rationale: Faster heating rates can shift the decomposition to higher temperatures. Consistency is key for comparison. |
| Sample Purity/Hygroscopy | Solution: Dry the sample in a vacuum oven at a mild temperature (e.g., 40-50°C) before analysis. 2-Imidazoline is a hygroscopic solid.[13] Rationale: Adsorbed water or solvent will evaporate during the initial heating phase, appearing as an initial mass loss step and affecting the total mass used for degradation calculations. |
| Crucible Material/History | Solution: Use new or thoroughly cleaned alumina (Al2O3) crucibles for each run.[7] Rationale: Contaminants from previous experiments can act as catalysts or interfere with the analysis, altering the degradation profile. |
Issue 2: Unidentifiable Peaks in Py-GC-MS Chromatogram
Symptom: Your chromatogram shows numerous peaks, but many do not match any entries in your mass spectral library.
dot
Caption: Troubleshooting workflow for unidentified Py-GC-MS peaks.
Detailed Steps:
-
Evaluate Peak Shape: Small, broad, or tailing peaks often indicate polar compounds (like amines or alcohols) that have poor chromatographic properties.
-
Action: Consider using in-situ derivatization, such as thermochemolysis with an agent like tetramethylammonium hydroxide (TMAH).[11] This converts polar -NH and -OH groups into less polar methyl derivatives, improving peak shape and volatility.
-
-
Manual Mass Spectral Interpretation: Library matches are not always perfect, especially for novel fragments.
-
Action: Examine the mass spectrum of the unknown peak. Look for logical neutral losses from a plausible parent ion. For imidazoline fragments, common losses include:
-
Loss of NH3 (17 amu)
-
Loss of HCN (27 amu) [6]
-
Loss of C2H4 (ethylene, 28 amu) from the ring backbone.
-
Loss of propyl radical (43 amu) or propylene (42 amu).
-
-
-
Look for Homologous Series: A series of peaks separated by a constant mass difference (e.g., 14 amu, corresponding to a -CH2- group) indicates the fragmentation of an alkyl chain.[14]
-
Action: Identify this pattern to confirm that side-chain fragmentation is a major degradation pathway. This can help you piece together the structures of larger fragments.
-
Part 3: Experimental Protocols & Data Visualization
Protocol 1: TGA-MS Analysis of this compound
This protocol outlines the setup for determining the thermal stability and identifying evolved gases.
-
Instrument Setup:
-
Calibrate the TGA balance and temperature sensor according to the manufacturer's instructions.
-
Set the MS transfer line temperature to ~220°C to prevent condensation of evolved products.
-
Purge the system with the desired gas (Helium for inert, Air for oxidative) at a flow rate of 50-100 mL/min.[7]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an alumina crucible.[7]
-
Place the crucible onto the TGA balance.
-
-
Thermal Program:
-
Data Analysis:
-
Identify the onset temperature of decomposition from the TGA curve (often defined as Td5%, the temperature at 5% mass loss).[12]
-
Correlate peaks in the DTG curve (indicating maximum rates of decomposition) with the ion currents for specific m/z values in the MS data.
-
Proposed Degradation Pathway
The following diagram illustrates a plausible, simplified thermal degradation pathway for this compound under inert conditions, based on the principles discussed.
dot
Caption: Proposed thermal degradation pathways for this compound.
Summary of Expected Degradation Products
The table below summarizes the likely products based on the proposed pathways. This serves as a guide for targeted analysis of your MS data.
| m/z (Mass/Charge) | Proposed Fragment Identity | Origin Pathway |
| 112 | This compound (Molecular Ion) | - |
| 70 | Imidazoline Ring Fragment (loss of C3H6) | Side-Chain Fission |
| 69 | Imidazoline Cation (loss of C3H7) | Side-Chain Fission |
| 60 | Ethylenediamine Fragment | Ring Scission |
| 43 | Propyl Cation/Radical | Side-Chain Fission |
| 27 | Hydrogen Cyanide (HCN) | Ring Scission |
| 17 | Ammonia (NH3) | Ring Scission |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST [nist.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Description of Imidazole_Chemicalbook [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Imidazoline Ring Stability: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazoline-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of the imidazoline ring, a critical stability concern in experimental and developmental pipelines. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Section 1: Understanding the Challenge: Imidazoline Ring Hydrolysis
The imidazoline ring, a common scaffold in many biologically active molecules, is susceptible to hydrolytic degradation. This ring-opening reaction can lead to a loss of biological activity, altered pharmacokinetic profiles, and the formation of undesired impurities. A thorough understanding of this process is the first step toward effective prevention.
FAQ 1: What is the mechanism of imidazoline ring hydrolysis?
Imidazoline hydrolysis is a two-step process that results in the cleavage of the cyclic amidine functionality.[1]
-
Step 1: Ring Opening. The initial and often rate-determining step is the nucleophilic attack of a water molecule or hydroxide ion on the C2 carbon of the imidazoline ring. This leads to the formation of an unstable tetrahedral intermediate which subsequently collapses, opening the ring to form an N-acylated ethylenediamine derivative (an amido-amine).[1][2]
-
Step 2: Amide Cleavage. Under more forcing conditions, the resulting amido-amine can undergo further hydrolysis of the amide bond, yielding a diamine and a carboxylic acid.[1]
dot graph "Imidazoline Hydrolysis Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Imidazoline [label="Imidazoline Ring\n(Active Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="H₂O / OH⁻", shape=plaintext]; Intermediate [label="Tetrahedral Intermediate\n(Unstable)", fillcolor="#FBBC05"]; AmidoAmine [label="Amido-Amine\n(Ring-Opened Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FurtherHydrolysis [label="Further Hydrolysis\n(e.g., strong acid/base, heat)", shape=plaintext]; Products [label="Diamine + Carboxylic Acid\n(Inactive Products)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Imidazoline -> Intermediate [label="Nucleophilic Attack"]; Water -> Intermediate [style=dotted]; Intermediate -> AmidoAmine [label="Ring Opening"]; AmidoAmine -> Products [label="Amide Cleavage"]; FurtherHydrolysis -> Products [style=dotted]; } dot
Caption: General mechanism of imidazoline ring hydrolysis.
FAQ 2: What are the primary factors that influence the rate of imidazoline hydrolysis?
The stability of the imidazoline ring is not absolute and is significantly influenced by the experimental conditions. Understanding these factors is key to predicting and mitigating degradation.
-
pH: The rate of hydrolysis is highly pH-dependent.[1][3] Hydrolysis can be catalyzed by both acids and bases.[1][4] Generally, imidazoline rings show greater stability in acidic to neutral conditions (pH < 7) and are more susceptible to hydrolysis under alkaline conditions.[1][5] At acidic pH, protonation of the nitrogen atom at position 3 can inhibit hydrolysis.[1][3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Elevated temperatures, especially in the range of 100-150°C, can lead to significant degradation.[1]
-
Substituents on the Ring: The nature of the substituents on the imidazoline ring can have a profound effect on its stability. The introduction of bulky or branched substituents near the C2 position can sterically hinder the approach of a nucleophile, thereby increasing hydrolytic stability.[1][3]
-
Solvent System: The polarity and composition of the solvent can influence the rate of hydrolysis. While aqueous environments are necessary for hydrolysis, the presence of co-solvents can alter the reaction kinetics.
| Factor | Influence on Hydrolysis Rate | Rationale |
| High pH (Alkaline) | Increases | Increased concentration of the potent nucleophile OH⁻.[5][6] |
| Low pH (Acidic) | Can increase, but often less than alkaline | Acid catalysis can occur, but protonation of the ring may offer protection.[1][3] |
| Increased Temperature | Increases | Provides the necessary activation energy for the reaction.[1] |
| Bulky Substituents at C2 | Decreases | Steric hindrance prevents nucleophilic attack.[1][3] |
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My imidazoline-containing compound is rapidly degrading in my aqueous buffer.
Root Cause Analysis: This is a classic sign of pH-induced hydrolysis. Your buffer system is likely providing a pH environment that is unfavorable for your compound's stability.
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your buffer. Do not rely on the theoretical pH.
-
Conduct a pH Stability Profile: If you have sufficient material, perform a forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) at a constant temperature.[7][8] This will identify the optimal pH range for your compound's stability.
-
Adjust Buffer System: Based on your stability profile, select a buffer system that maintains a pH where your compound is most stable.[9] For many imidazolines, this will be in the slightly acidic to neutral range.[1][5]
-
Consider Temperature: If your experiment allows, perform it at a lower temperature (e.g., on ice or at 4°C) to slow down the degradation kinetics.
dot graph "Troubleshooting_Degradation" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Compound Degrading in Buffer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Measure Buffer pH"]; pHProfile [label="Perform pH Stability Study"]; AdjustBuffer [label="Select Optimal Buffer (pH)"]; LowerTemp [label="Reduce Experimental Temperature"]; Solution [label="Stable Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckpH; CheckpH -> pHProfile; pHProfile -> AdjustBuffer; AdjustBuffer -> LowerTemp; LowerTemp -> Solution; } dot
Caption: Workflow for troubleshooting compound degradation in solution.
Issue 2: I am observing an unexpected peak in my HPLC/LC-MS analysis that grows over time.
Root Cause Analysis: This is a strong indication of the formation of a degradation product. For imidazoline compounds, the most likely candidate is the ring-opened amido-amine.
Troubleshooting Steps:
-
Characterize the New Peak: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the new peak. The mass should correspond to the addition of one molecule of water (18.0106 Da) to your parent compound.
-
Forced Degradation for Confirmation: Intentionally degrade a small sample of your compound under moderately basic conditions (e.g., pH 10-12) and analyze it by LC-MS.[5] If the peak increases significantly, it confirms its identity as the hydrolysis product.
-
Optimize Analytical Method: Ensure your chromatographic method is capable of separating the parent imidazoline from its hydrolysis product(s).[10][11] This is crucial for accurate quantification of stability.
Section 3: Prevention Strategies: Proactive Measures for Stability
Proactive measures during experimental design and compound handling are the most effective way to prevent unwanted hydrolysis.
FAQ 3: How can I prevent or minimize imidazoline ring hydrolysis during my experiments?
Several strategies can be employed to enhance the stability of your imidazoline-containing compounds.
-
pH Control: This is the most critical factor. Maintain the pH of your solutions in a range where the imidazoline ring is most stable, as determined by a pH stability study.[9]
-
Temperature Management: Whenever possible, conduct experiments at reduced temperatures. Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C), and minimize the time they spend at room temperature.
-
Solvent Choice and Formulation:
-
Aprotic Solvents: For long-term storage, consider dissolving your compound in a dry, aprotic solvent like DMSO or DMF, and store it at low temperatures.
-
Lyophilization: If your compound is soluble in a suitable solvent system, lyophilization to a dry powder can significantly enhance its long-term stability.
-
Complexation: In some cases, complexation with agents like cyclodextrins can protect the imidazoline ring from hydrolysis by sequestering it from the aqueous environment.[12]
-
-
Structural Modification (For Drug Development):
-
Steric Hindrance: As mentioned, introducing bulky substituents near the reactive center can slow hydrolysis.[1][3]
-
Prodrug Approach: A prodrug strategy can be employed where the imidazoline ring is masked with a protective group that is cleaved in vivo to release the active drug.[13][14][15][16][17] This can improve stability during formulation and administration.[18]
-
Experimental Protocol: Performing a pH Stability Study
This protocol outlines a general procedure for assessing the hydrolytic stability of an imidazoline-containing compound.
Objective: To determine the rate of hydrolysis of Compound X as a function of pH.
Materials:
-
Compound X
-
A series of buffers (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3-6, phosphate buffers for pH 7-8, borate buffers for pH 9-10, 0.1 M NaOH for pH 13)
-
HPLC or LC-MS system with a suitable column and mobile phase for separating Compound X and its degradants
-
Constant temperature incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of Compound X in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare Reaction Solutions: In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final concentration suitable for analysis (e.g., 10-100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Incubation: Place the vials in a constant temperature bath (e.g., 37°C or 50°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (Optional but Recommended): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong acid or base to shift the pH to a more stable region before analysis.
-
Analysis: Analyze each sample by HPLC or LC-MS to determine the percentage of Compound X remaining.
-
Data Analysis: Plot the percentage of Compound X remaining versus time for each pH. From this data, you can calculate the degradation rate constant (k) and the half-life (t½) at each pH.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. quora.com [quora.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. j-cst.org [j-cst.org]
- 12. shd-pub.org.rs [shd-pub.org.rs]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Medicinal Chemistry of Imidazotetrazine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
Technical Support Center: Analytical Strategies for 2-Propyl-2-imidazoline Degradation Analysis
Welcome to the technical support center for the analysis of 2-Propyl-2-imidazoline and its degradation byproducts. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your stability studies and analytical method development.
Introduction: Why Scrutinize this compound Stability?
This compound is a versatile building block and intermediate used in various chemical syntheses, including pharmaceuticals and corrosion inhibitors.[1][2] Its core imidazoline ring, however, can be susceptible to degradation under certain environmental conditions, primarily through hydrolysis.[3] Understanding these degradation pathways is not merely an academic exercise; it is critical for ensuring the stability, efficacy, and safety of any final product. Forced degradation studies are an indispensable tool in this process, helping to identify potential degradants, develop robust, stability-indicating analytical methods, and satisfy regulatory expectations as outlined by the International Conference on Harmonisation (ICH).[4][5]
Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways
Q1: What are the most probable degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathway of concern is the hydrolysis of the imidazoline ring. The C=N double bond within the ring is susceptible to nucleophilic attack by water, a reaction that is often catalyzed by acid or base.[3] This process leads to ring-opening, typically forming an N,N'-disubstituted ethylenediamine derivative, such as an amido-amine.[3] At elevated temperatures, this hydrolysis can be significant.[3] Other potential pathways, which should be investigated in forced degradation studies, include oxidation and photolysis.[4][6]
Q2: Why must I perform forced degradation studies? I only care about the stability under normal storage conditions.
This is a common and important question. Forced degradation studies, or stress testing, serve several critical functions beyond predicting shelf-life under normal conditions.[5][7]
-
Identification of Potential Degradants: Stress testing accelerates degradation to generate byproducts that might only appear in trace amounts over a long shelf-life.[5] This provides a critical preview of what impurities might form.
-
Method Development & Validation: A robust analytical method must be "stability-indicating," meaning it can accurately measure the parent compound and separate it from all potential degradation products.[8] Without samples from forced degradation studies, it is impossible to prove that your method has this capability, a key requirement of ICH guideline Q2(R2).[9][10]
-
Elucidation of Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations, selecting appropriate packaging, and defining optimal storage conditions.[4][5]
Q3: What are the recommended starting conditions for a forced degradation study on this compound?
The goal of a forced degradation study is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[11][12] This range is ideal because it produces a sufficient quantity of primary degradants for analysis without completely destroying the sample, which could lead to a complex mixture of secondary and tertiary byproducts.[11]
Below are recommended starting conditions. These should be optimized based on the observed stability of your specific compound.
| Stress Condition | Recommended Reagent/Condition | Temperature | Recommended Duration | Causality & Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Up to 7 days | The imidazoline ring is susceptible to acid-catalyzed hydrolysis.[3] Starting with milder conditions prevents immediate, complete degradation. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | Up to 7 days | Base can also catalyze the hydrolysis of the C=N bond, providing a different pH environment to explore potential degradants. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours | Assesses the molecule's susceptibility to oxidative stress, which can be encountered from excipient impurities or atmospheric oxygen.[13] |
| Thermal (Dry Heat) | 60°C - 105°C | N/A | Up to 7 days | Evaluates the intrinsic thermal stability of the molecule in the solid state. The melting point of this compound is ~40-43°C, so testing should occur below and above this range.[1] |
| Photolytic | ICH Q1B compliant light source | Room Temperature | As per ICH Q1B | Determines if the molecule is light-sensitive, which has significant implications for packaging and handling.[4] |
Section 2: Troubleshooting Forced Degradation Experiments
Issue: I am not observing any degradation of my compound.
-
Possible Cause 1: Stress conditions are too mild. The applied energy (thermal, chemical) is insufficient to overcome the activation energy for degradation.
-
Troubleshooting Steps:
-
Systematically increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration (e.g., from 0.1 M to 1 M) or the temperature (e.g., in 10°C increments).[11][13]
-
For thermal stress, increase the temperature or duration of exposure.
-
Verify the potency of your reagents. For example, ensure your hydrogen peroxide solution has not degraded over time.[11]
-
-
-
Possible Cause 2: The compound is highly stable.
-
Troubleshooting Steps: If no degradation is seen even under harsh conditions (e.g., 5 M HCl at 80°C for 24 hours), the molecule may be intrinsically very stable. Document the robust conditions tested, as this is valuable data in itself.[13]
-
Issue: My compound has completely degraded.
-
Possible Cause: Stress conditions are too harsh. This leads to the rapid formation of primary degradants which may then further degrade into a complex mixture of secondary products, making analysis difficult.[11][13]
-
Troubleshooting Steps:
-
Reduce the severity of the stress conditions. Decrease the concentration of the stressor, the temperature, or the duration of exposure.[11]
-
Take multiple time points in the early stages of the experiment (e.g., 1, 2, 4, 8 hours) to catch the point of optimal (5-20%) degradation.
-
-
Issue: My degradation profiles are inconsistent between experiments.
-
Possible Cause 1: Variability in experimental conditions. Small, uncontrolled variations can have a large impact on reaction rates.
-
Possible Cause 2: Poor Mass Balance. The sum of the parent compound and all detected byproducts does not equal the initial amount of the parent.
-
Troubleshooting Steps:
-
Consider if degradation products are volatile or lack a UV chromophore. A universal detector like mass spectrometry (MS) or Charged Aerosol Detection (CAD) can help identify non-UV active compounds.[13]
-
Some degradants may be irreversibly adsorbed to the column. Modify your chromatographic method (e.g., add a strong solvent flush at the end of the gradient) to ensure all components are eluted.[13]
-
-
Section 3: Analytical Method Troubleshooting Guides
HPLC/UPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying the parent compound and its degradation byproducts.[7][9]
FAQ: What is a good starting point for an HPLC method for this compound?
A reversed-phase method is a logical starting point.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[14]
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 6.0.[14]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 90-95% B) over 20-30 minutes. This will help elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV/PDA detector. Scan a range (e.g., 200-400 nm) to find the optimal wavelength for the parent and look for the appearance of new peaks with different UV spectra.
Troubleshooting Common HPLC Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing, Fronting) | 1. Column overload. 2. Secondary interactions with column silanols. 3. Mismatch between sample solvent and mobile phase. | 1. Reduce the injection volume or sample concentration. 2. Adjust mobile phase pH away from the pKa of the analyte. Add a competitor like triethylamine (0.1%) for basic compounds. 3. Dissolve the sample in the initial mobile phase if possible.[16] |
| Shifting Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition changing (evaporation). 3. Temperature fluctuations. | 1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.[16] 2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily. 3. Use a column thermostat to maintain a consistent temperature.[16] |
| Poor Resolution Between Peaks | 1. Inappropriate mobile phase or gradient. 2. Wrong column chemistry. | 1. Optimize the gradient slope (make it shallower for better separation). Try a different organic modifier (e.g., switch from methanol to acetonitrile).[11] 2. If a C18 column fails, try a different stationary phase like Cyano or Phenyl to alter selectivity.[14] |
| No Peaks or Very Small Peaks | 1. Injection failure. 2. Compound lacks a UV chromophore at the detection wavelength. 3. Compound is not eluting from the column. | 1. Check the autosampler and syringe for proper function. 2. Use a PDA detector to check the entire UV spectrum. If still no signal, the compound may require a different detection method (e.g., MS, CAD).[13] 3. Run a steep gradient up to 100% organic solvent to flush the column. |
Workflow: HPLC Method Troubleshooting
LC-MS/MS Analysis for Identification
For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique.[17][18] It provides the molecular weight (from MS) and structural fragments (from MS/MS) needed for elucidation.[19][20]
FAQ: How can I use LC-MS/MS to identify a degradation product?
The process involves comparing the unknown's data to the parent compound.
-
Determine Molecular Weight: Obtain the accurate mass of the unknown peak from the full scan MS data. The mass difference from the parent compound provides a crucial clue (e.g., +16 Da suggests oxidation; +18 Da suggests hydrolysis).
-
Generate Fragment Ions: Perform MS/MS on both the parent compound and the unknown degradant.[17]
-
Compare Fragmentation Patterns: Identify fragments that are common to both the parent and the degradant ("signature ions"). Then, identify fragments that have shifted in mass. This mass shift indicates where the chemical modification occurred on the molecule.[20]
Troubleshooting Common LC-MS Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| No/Poor MS Signal | 1. Compound does not ionize well under current conditions. 2. Mobile phase is suppressing ionization (e.g., high buffer concentration). | 1. Switch ionization polarity (positive/negative ESI). Try a different source like APCI for less polar compounds.[11] 2. Modify the mobile phase with additives that promote ionization (e.g., 0.1% formic acid for positive mode, 0.1% ammonium hydroxide for negative mode). Use volatile buffers like ammonium acetate or formate.[11] |
| Unstable Signal (Ion Suppression) | Co-eluting matrix components are interfering with the ionization of the analyte. | Improve the chromatographic separation to resolve the analyte from the interfering components. Dilute the sample if concentration is too high. |
| Unable to Elucidate Structure | 1. Insufficient fragmentation energy. 2. Fragmentation is too extensive, leaving no clear parent-fragment relationship. | 1. Optimize the collision energy (CE) or collision-induced dissociation (CID) voltage. Perform a ramping CE experiment to find the optimal energy. 2. Lower the collision energy to generate simpler spectra with higher-mass fragments. |
Workflow: Degradant Identification with LC-MS/MS
Section 4: Key Experimental Protocols
These are generalized protocols. You must optimize them for your specific compound and equipment.
Protocol 1: Forced Degradation via Acid Hydrolysis
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare a 0.2 M HCl solution.
-
Stress Condition: Mix equal volumes of the drug solution and the 0.2 M HCl solution to achieve a final concentration of 0.5 mg/mL drug in 0.1 M HCl.[13]
-
Incubation: Incubate the solution in a calibrated water bath at 60°C.[13]
-
Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching & Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the reaction. Dilute the neutralized sample to a suitable concentration for analysis (e.g., 50 µg/mL) using your HPLC mobile phase.[13]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms over time to observe the decrease in the parent peak and the formation of new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Prepare Samples: Create a mixture containing the unstressed parent compound and aliquots from all forced degradation conditions (acid, base, oxidative, etc.) that show 5-20% degradation. This mixture contains the parent and the likely byproducts.
-
Initial Screening: Run the sample mixture on a generic gradient reversed-phase method (as described in Section 3.1).
-
Method Optimization: Adjust method parameters to achieve a resolution (Rs) of >2.0 between the parent peak and all degradant peaks.
-
If resolution is poor: Modify the gradient slope, change the organic solvent, or adjust the mobile phase pH.[11]
-
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the chromatogram of the stressed sample mixture. This ensures that no degradant peak is co-eluting with the parent peak.[16][17]
-
Validation: Once the method is optimized, validate it according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[10] The ability to separate all degradation products demonstrates the method's specificity and its stability-indicating nature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-Fenton-Like Degradation of Imidazolium Ionic Liquids: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Propyl-2-imidazoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Propyl-2-imidazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields.
Overview of Core Synthetic Pathways
This compound is a valuable heterocyclic compound, and its synthesis is most commonly achieved through the cyclocondensation of a C4 precursor with ethylenediamine. The choice of precursor—butyronitrile, butyric acid, or butyraldehyde—defines the reaction conditions and potential challenges. The most prevalent and often highest-yielding laboratory-scale method involves the reaction of butyronitrile with ethylenediamine, typically facilitated by a catalyst.[1]
Primary Synthesis Mechanism: Nitrile-Diamine Cyclocondensation
The reaction of a nitrile (butyronitrile) with a diamine (ethylenediamine) is a robust method for forming the 2-imidazoline ring.[2] The mechanism, often catalyzed by sulfur-containing reagents, proceeds through the formation of a thioamide intermediate, which is more electrophilic than the starting nitrile, facilitating the subsequent cyclization.
Caption: Mechanism of sulfur-catalyzed 2-imidazoline synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected (<70%). What are the most common causes?
Low yields are a frequent issue and can often be traced back to a few key parameters. Let's break down the potential culprits.
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Purity of Reagents: The purity of your starting materials, particularly ethylenediamine and the butyronitrile/butyric acid, is critical. Ethylenediamine can absorb atmospheric water and carbon dioxide, forming carbonates and carbamates that will not participate in the reaction. The presence of moisture, in general, can interfere with the reaction, especially when using carboxylic acid precursors which generate water as a byproduct.[3]
-
Solution: Use freshly distilled ethylenediamine and ensure all reagents are anhydrous. Store reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Suboptimal Reaction Temperature: The reaction temperature is a delicate balance.
-
Too low: The reaction rate will be impractically slow, leading to incomplete conversion.
-
Too high: Excessive heat can promote side reactions, such as polymerization or degradation of the product. Traditional methods involving the condensation of carboxylic acids often require very high temperatures (up to 200 °C), which can lead to low yields and purity issues.[4] Milder conditions are preferable.
-
Solution: For the nitrile-based synthesis with a sulfur catalyst, a reflux temperature of around 120 °C is often optimal.[5] Carefully control the temperature with an oil bath and monitor the reaction progress.
-
-
Inefficient Catalysis: When starting from nitriles, a catalyst is essential for achieving a good yield under milder conditions.[4] Elemental sulfur, hydrogen sulfide (H₂S), or thioacetamide are commonly used.[2][5] The catalyst facilitates the conversion of the nitrile to a more reactive intermediate.
-
Solution: Ensure the appropriate catalyst is chosen and used in the correct stoichiometric amount. For example, a general procedure using elemental sulfur suggests a nitrile:sulfur molar ratio of 4:1.[5]
-
-
Incomplete Reaction: The reaction may simply not have gone to completion.
-
Solution: Monitor the reaction progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be allowed to proceed until the limiting reagent (typically the nitrile) is fully consumed. Reaction times can vary from 3 to several hours.[5]
-
Q2: I'm observing a significant amount of a dark, viscous byproduct. What is it and how can I prevent it?
The formation of dark, often polymeric, material is a common sign of side reactions, usually promoted by excessive heat or impurities.
A2: The primary causes of dark, viscous byproducts include:
-
Polymerization: Nitriles can polymerize at high temperatures. Similarly, side reactions involving ethylenediamine can occur.
-
Prevention Strategy: Maintain the optimal reaction temperature and avoid localized overheating. Adding the reagents slowly and ensuring good stirring can help dissipate heat.
-
-
Oxidation: 2-Imidazolines can be oxidized to their corresponding 2-imidazoles, especially if the reaction is exposed to air at high temperatures.[6] While sometimes a desired transformation, it is a common side reaction if not controlled.
-
Prevention Strategy: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
-
Formation of Diamides: When using carboxylic acid precursors, the reaction with diamines can sometimes terminate at the N,N'-diacylethylenediamine (a diamide) stage, especially if conditions do not sufficiently favor the final cyclization and dehydration step.[7]
-
Prevention Strategy: Ensure temperatures are high enough for a sufficient duration to drive the cyclization and removal of water. Using a Dean-Stark trap can be effective for removing water and driving the equilibrium towards the imidazoline product.
-
Q3: What are the recommended purification methods for this compound? I seem to be losing a lot of product during work-up.
Product loss during purification is a common pitfall. This compound is a relatively polar, basic compound, which dictates the optimal purification strategy.
A3: An efficient purification workflow is crucial to maximize your isolated yield.
-
Initial Quenching and Extraction: After the reaction is complete, cool the mixture. The product is basic, so an aqueous work-up is often used to remove inorganic catalysts or salts.
-
Protocol: Dilute the cooled reaction mixture with a suitable organic solvent like chloroform or ethyl acetate.[5] Wash with water or a brine solution to remove water-soluble impurities. Be aware that 2-alkyl-2-imidazolines have some solubility in water, so minimize the volume of aqueous washes or perform back-extractions of the aqueous layer to recover dissolved product.[6]
-
-
Drying: Dry the combined organic layers over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] This is a critical step, as residual water can complicate the final purification.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Final Purification: The two main methods are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is often the most effective method for purifying simple, non-substituted imidazolines. The reduced pressure allows the product to distill at a lower temperature, preventing thermal degradation.
-
Column Chromatography: If distillation is not feasible or if byproducts have similar boiling points, column chromatography on alumina (petroleum ether/ethyl acetate gradient) can be used.[2] Silica gel can also be used, but the basic nature of the imidazoline may cause it to streak on the column; pre-treating the silica with triethylamine can mitigate this issue.
-
Recommended Experimental Protocol & Workflow
This section provides a reliable, step-by-step protocol for the synthesis of this compound based on the high-yield nitrile method.
Protocol: Sulfur-Catalyzed Synthesis from Butyronitrile
This procedure is adapted from established methods for synthesizing 2-substituted imidazolines from nitriles.[5]
Materials:
-
Butyronitrile (4 mmol)
-
Ethylenediamine (16 mmol, 4 eq.)
-
Elemental Sulfur (1 mmol, 0.25 eq.)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Oil bath
Procedure:
-
To a round-bottom flask, add butyronitrile (4 mmol), ethylenediamine (16 mmol), and elemental sulfur (1 mmol).
-
Place the flask in an oil bath and fit it with a reflux condenser.
-
Heat the mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at reflux for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 chloroform/methanol eluent).
-
Once the butyronitrile has been consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with chloroform (e.g., 50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) to remove excess ethylenediamine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by vacuum distillation or column chromatography on alumina to afford pure this compound.
General Experimental Workflow
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route offers the best yield: from a nitrile, carboxylic acid, or aldehyde?
Each route has distinct advantages and disadvantages. The "best" route depends on available starting materials, equipment, and scale.
| Starting Material | Typical Conditions | Advantages | Disadvantages |
| Butyronitrile | Reflux (~120 °C) with catalyst (e.g., S, H₂S)[4][5] | Generally higher yields, milder conditions than acid route. | Requires a catalyst; nitriles can be toxic. |
| Butyric Acid | High temp (180-220 °C), often with water removal[7] | Carboxylic acids are often inexpensive and readily available. | Harsh conditions, often lower yields and purity[4]; water removal is critical. |
| Butyraldehyde | Reflux with an oxidant (e.g., I₂, H₂O₂)[6][8] | Can proceed under relatively mild conditions. | Requires an oxidant; aldehydes can be prone to self-condensation. |
For laboratory-scale synthesis focused on maximizing yield, the nitrile-based route is often superior due to its milder conditions and generally cleaner reaction profile.[4]
FAQ 2: I am experiencing a complete reaction failure (no product formation). What should be my first troubleshooting step?
A complete failure to form a product, assuming the correct reagents were added, often points to a fundamental issue with the reaction activation.
Caption: Troubleshooting decision tree for low yield.
Start by verifying your reagents. An inactive catalyst (if using the nitrile route) or wet reagents are the most common culprits for a complete lack of product formation. If you are certain of your reagents, the next step is to scrutinize the reaction temperature to ensure it is high enough to overcome the activation energy of the initial condensation step.
References
- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 7. Process for the manufacture of imidazolines - Patent 0002943 [data.epo.org]
- 8. 2-Imidazoline synthesis [organic-chemistry.org]
Technical Support Center: Industrial Scale-Up of 2-Imidazoline Production
Welcome to the technical support center for 2-imidazoline synthesis. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling up 2-imidazoline production. Here, we move beyond basic protocols to address the nuanced challenges of industrial synthesis, focusing on causality, troubleshooting, and process optimization.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered during the scale-up process.
Q1: What is the most common industrial synthesis route for 2-imidazolines, particularly those derived from fatty acids?
A1: The predominant industrial method is the two-stage thermal condensation of a fatty acid with a diamine, such as aminoethylethanolamine (AEEA) or ethylenediamine (EDA).[1][2] The process involves:
-
Amidation: The fatty acid and diamine are heated (typically 130-150°C) to form an amido-amine intermediate, with the removal of one mole of water.[3][4]
-
Cyclization (Imidization): The temperature is further increased (often to 200-230°C) to induce intramolecular cyclization of the amido-amine, forming the 2-imidazoline ring and releasing a second mole of water.[3][5] Applying a vacuum during this stage is crucial to drive the reaction to completion by removing water.[3][6]
Q2: What is the primary and most problematic by-product in this synthesis, and why does it form?
A2: The most common and troublesome by-product is a diamide.[1][7] This impurity forms when the amido-amine intermediate reacts with a second molecule of the fatty acid instead of cyclizing.[1] This side reaction is competitive with the desired cyclization and can be promoted by incorrect stoichiometry or inefficient water removal. Diamide impurities are particularly problematic as they can precipitate from the final product over time, causing haziness and affecting performance.[6]
Q3: Why is strict temperature control so critical during scale-up?
A3: Temperature control is paramount for two reasons. First, the initial amidation reaction is exothermic, and on a large scale, this heat must be managed to prevent runaway reactions. Second, the subsequent cyclization requires high temperatures (often >200°C) to proceed at a reasonable rate.[3][5] However, excessive temperatures or prolonged heating can lead to thermal degradation of the product and starting materials, resulting in discoloration and the formation of other impurities. A carefully controlled, staged temperature profile is essential for maximizing yield and purity.
Q4: What analytical techniques are essential for in-process control (IPC) and final quality control (QC)?
A4: A combination of techniques is recommended:
-
FTIR Spectroscopy: Ideal for in-process monitoring. The disappearance of the amide C=O peak (around 1640 cm⁻¹) and the appearance of the imidazoline C=N peak (around 1600 cm⁻¹) provides a real-time indication of the cyclization progress.[3]
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for final product quantification and purity analysis.[8][9] A reversed-phase HPLC method can separate the 2-imidazoline product from unreacted fatty acid, the amido-amine intermediate, and the diamide by-product.[9][10]
-
Acid/Amine Value Titration: While useful, amine value titration alone can be misleading as both the diamine reactant and the imidazoline product are basic.[3] However, monitoring the reduction in the acid value (from the fatty acid) is a reliable measure of reaction progression.
Section 2: Troubleshooting Guide
This section addresses specific problems in a detailed Q&A format, providing diagnostic workflows and corrective actions.
Problem Area: Low Product Yield & Reaction Stagnation
Q: My reaction has stalled; FTIR analysis shows a persistent amide peak, and the yield of 2-imidazoline is well below the target of >85%. What are the likely causes?
A: This is a classic scale-up challenge, often pointing to incomplete cyclization. The root cause is typically insufficient driving force to push the equilibrium toward the final product.
Probable Causes & Diagnostic Path:
-
Inefficient Water Removal: The cyclization reaction is a dehydration equilibrium. On an industrial scale, inefficient removal of water is the most common reason for a stalled reaction.
-
Diagnosis: Check your vacuum system for leaks. Is the vacuum pressure at the target level (e.g., <20 mmHg)? Is the condenser efficient enough to trap the evolved water without it refluxing back into the reactor?[3] Is the condensate volume consistent with theoretical calculations?
-
Corrective Action: Improve the vacuum system's integrity. Consider using a nitrogen sparge below the liquid surface to help carry water vapor out of the reaction mass. Ensure the overhead condenser temperature is low enough for effective trapping.
-
-
Insufficient Temperature: The activation energy for cyclization is high.
-
Diagnosis: Verify the internal reactor temperature with a calibrated probe. Hot spots or poor mixing in a large reactor can lead to areas that are not reaching the required temperature (e.g., 220-230°C).[3]
-
Corrective Action: Increase the jacket temperature to ensure the entire batch reaches the target internal temperature. Improve agitation to ensure uniform heat distribution.
-
-
Incorrect Stoichiometry: An excess of fatty acid can favor the formation of the diamide by-product over the desired imidazoline.
-
Diagnosis: Review batch records to confirm the molar ratio of reactants. The ideal ratio is typically near 1:1, though a slight excess of the diamine (e.g., 1.05 moles per mole of acid) is sometimes used to ensure full conversion of the fatty acid.[1]
-
Corrective Action: Adjust the stoichiometry in subsequent batches. If diamide formation is confirmed by HPLC, a post-treatment step may be necessary (see below).
-
Here is a logical workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low 2-imidazoline yield.
Problem Area: Product Purity & Stability
Q: My final product is clear immediately after production, but becomes hazy or forms a precipitate after several weeks in storage. What's causing this instability?
A: This is a classic symptom of diamide by-product contamination.[6] While the diamide may be soluble in the hot imidazoline product matrix, it has lower solubility at ambient storage temperatures and will precipitate over time.
Diagnostic Protocol & Solution:
-
Confirmation of Impurity:
-
Protocol: Collect a sample of the hazy product and gently warm it until it becomes clear. Allow it to cool slowly to room temperature to encourage crystal formation. Isolate the precipitate by filtration or centrifugation.
-
Analysis: Analyze the precipitate using FTIR or LC-MS. The FTIR spectrum of the diamide will show a strong amide I band (around 1640 cm⁻¹) and an amide II band (around 1550 cm⁻¹), but will lack the characteristic C=N stretch of the imidazoline. HPLC analysis will confirm its identity by comparing the retention time to a known diamide standard or the peak identified as the by-product in your standard QC method.[9]
-
-
Corrective Action - Process Optimization:
-
The primary solution is to prevent diamide formation by optimizing the reaction as described in the "Low Yield" section (i.e., ensure efficient water removal and correct stoichiometry).
-
-
Corrective Action - Post-Treatment of Contaminated Batches:
-
It is possible to convert the diamide impurity back into a useful product. A patented process involves heating the diamide-containing imidazoline with an excess of a primary or secondary amine, such as the same diamine used in the initial reaction.[1][7]
-
Mechanism: The added amine deacylates the diamide, converting it back to the amido-amine intermediate, which can then cyclize to form the desired 2-imidazoline.[1]
-
Protocol: Charge the contaminated batch back into a reactor. Add an excess of the diamine (e.g., 0.1-0.2 molar equivalents relative to the estimated diamide content). Heat the mixture to a temperature above 150°C but below the boiling point of the added amine, holding for several hours to allow for deacylation.[1] Strip any excess amine under vacuum. Monitor the disappearance of the diamide by HPLC.
-
| Parameter | Typical Setpoint | Impact on Purity & Yield |
| Reactant Molar Ratio (Diamine:Acid) | 1.0 : 1.0 to 1.05 : 1.0 | A ratio < 1.0 leaves unreacted acid. A significant excess of acid promotes diamide formation. A slight excess of diamine helps drive the reaction to completion.[1] |
| Amidation Temperature | 140 - 160°C | Must be high enough to initiate water removal but low enough to prevent premature, uncontrolled cyclization.[6] |
| Cyclization Temperature | 200 - 230°C | Critical for achieving a high conversion rate. Too low, and the reaction stalls; too high, and degradation occurs.[3] |
| Vacuum Pressure | < 20 mmHg | Essential for removing water and shifting the equilibrium towards the product. Inefficient vacuum is a primary cause of low yield.[6] |
| Reaction Time | 4 - 10 hours | Monitored by water evolution and IPC (FTIR). Extending time cannot compensate for low temperature or poor vacuum. |
Problem Area: Catalyst Deactivation (for catalyzed processes)
Q: We use a catalyst to lower the cyclization temperature, but we're seeing a gradual decline in reaction rates over several batches. How do we troubleshoot catalyst deactivation?
A: While many fatty imidazolines are made thermally, catalyzed routes exist. Catalyst deactivation is a common issue in continuous or repeated batch processes and generally falls into three categories: poisoning, coking, or thermal degradation.[11][12]
Caption: Primary mechanisms of catalyst deactivation in chemical synthesis.
Troubleshooting Steps:
-
Analyze Feedstock: Test your fatty acid and diamine feedstocks for common catalyst poisons like sulfur compounds, which can be present in lower-grade fatty acids.[11]
-
Characterize Spent Catalyst: Analyze a sample of the deactivated catalyst using techniques like Temperature-Programmed Oxidation (TPO) to quantify coke deposits or X-ray Diffraction (XRD) to check for changes in crystal structure indicative of sintering.[11]
-
Review Process Conditions: Are there temperature overshoots during the reaction? Localized overheating near heating surfaces can accelerate both coking and thermal sintering.[11]
Solutions:
-
For Poisoning: Implement a feedstock purification step or source higher-purity raw materials.
-
For Coking: Develop a regeneration procedure, which typically involves a controlled burnout of the carbon deposits with a dilute air/nitrogen mixture at elevated temperatures.[12]
-
For Sintering: This is often irreversible. The solution is to operate at a lower temperature or select a more thermally stable catalyst. Improving reactor mixing can prevent hot spots that lead to sintering.[11]
Section 3: Key Experimental Protocols
Protocol 1: In-Process Monitoring of Imidazoline Formation via FTIR
Objective: To track the conversion of the amido-amine intermediate to the 2-imidazoline product in real-time.
Methodology:
-
Baseline Spectrum: At the start of the reaction (after charging reactants but before significant water evolution), acquire a baseline FTIR spectrum of the reaction mixture.
-
Identify Key Peaks:
-
Amide C=O Stretch: Identify the strong absorbance peak for the amide carbonyl, typically around 1640 cm⁻¹ .
-
Imidazoline C=N Stretch: Identify the region for the imidazoline C=N bond, typically around 1600 cm⁻¹ .
-
-
Monitoring: Acquire spectra at regular intervals (e.g., every 30 minutes) during the high-temperature cyclization stage.
-
Analysis: Overlay the spectra. The reaction is approaching completion when the intensity of the amide peak at ~1640 cm⁻¹ has diminished to a minimal, stable level, and the imidazoline peak at ~1600 cm⁻¹ has reached its maximum, stable intensity.[3]
Protocol 2: QC Analysis of 2-Imidazoline by HPLC
Objective: To quantify the purity of the final 2-imidazoline product and measure the concentration of key impurities like the diamide by-product.
Methodology:
-
Sample Preparation: Accurately weigh ~100 mg of the final product into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.01 M ammonium acetate), pH adjusted to ~6.0. A typical starting gradient might be 50:50 methanol:buffer.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 40°C.[10]
-
-
Quantification:
-
Prepare calibration standards of your purified 2-imidazoline and, if available, the isolated diamide by-product.
-
Inject the standards to create a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
Quantify the product and impurities using the calibration curves. The typical elution order will be the polar diamine, followed by the imidazoline, the amido-amine intermediate, and finally the non-polar fatty acid and diamide.
-
Section 4: Safety Considerations in Scale-Up
Industrial production of 2-imidazolines requires stringent adherence to safety protocols.
-
Handling of Raw Materials: Diamines like EDA can be corrosive and are respiratory irritants. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection in well-ventilated areas.[13][14]
-
High-Temperature Operation: Reactions are run at high temperatures. Ensure reactors are equipped with adequate pressure relief systems. Avoid contact with hot surfaces and product during sampling and discharge.
-
Vacuum Operations: Ensure all glassware and reactor vessels are rated for vacuum service to prevent implosion.
-
Emergency Procedures: Have appropriate emergency procedures in place for spills (diamines are basic) and potential exothermic events.[13]
References
- 1. Process for the manufacture of imidazolines - Patent 0002943 [data.epo.org]
- 2. rixinpec.com [rixinpec.com]
- 3. reddit.com [reddit.com]
- 4. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0002943A1 - Process for the manufacture of imidazolines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. j-cst.org [j-cst.org]
- 10. Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Performance of 2-Alkyl-2-Imidazoline Derivatives
Welcome to a comprehensive evaluation of 2-alkyl-2-imidazoline derivatives, a fascinating class of heterocyclic compounds with significant therapeutic potential. For decades, these molecules have been cornerstone subjects in medicinal chemistry, primarily due to their interaction with imidazoline and α-adrenergic receptors. This guide is designed for researchers, pharmacologists, and drug development professionals, offering an in-depth comparison of key derivatives, the experimental methodologies used to evaluate them, and the causal reasoning behind these scientific choices. Our focus is on bridging foundational science with practical application, ensuring that every protocol and piece of data is not just presented, but understood in its full context.
Introduction: The Significance of the Imidazoline Scaffold
The 2-alkyl-2-imidazoline scaffold is central to a class of drugs known for their effects on the central nervous system and cardiovascular system.[1] Their mechanism of action is primarily mediated through two key receptor families: imidazoline (I) receptors, particularly the I₁ subtype, and α₂-adrenergic receptors (α₂-AR).[2][3] The antihypertensive effects of classic drugs like clonidine were initially attributed solely to α₂-AR agonism in the brainstem, which reduces sympathetic outflow.[3][4][5]
However, the development of second-generation agents, such as moxonidine and rilmenidine, revealed that high efficacy could be achieved with a more favorable side-effect profile, particularly less sedation and dry mouth.[2][6][7] This improvement is largely attributed to their higher selectivity for I₁ imidazoline receptors over α₂-adrenoceptors.[2][7] This crucial distinction has driven extensive research into the structure-activity relationships (SAR) of these derivatives to optimize receptor selectivity and therapeutic outcomes.[8][9]
Core Mechanism of Action: I₁-Imidazoline vs. α₂-Adrenergic Receptors
Understanding the performance of these derivatives requires a clear grasp of their primary molecular targets. Both I₁-imidazoline receptors and α₂-adrenoceptors are located in the rostral ventrolateral medulla (RVLM), a critical brainstem region for regulating blood pressure.[2]
-
α₂-Adrenergic Receptors (α₂-AR): These are Gi-protein coupled receptors. Their activation by an agonist (like clonidine) inhibits adenylyl cyclase, reduces cAMP levels, and ultimately suppresses sympathoexcitatory neuron firing. This leads to reduced norepinephrine release and a decrease in blood pressure. However, α₂-ARs are also widely distributed elsewhere in the CNS, and their activation is linked to sedation.
-
I₁-Imidazoline Receptors: The signaling pathway for I₁ receptors is less definitively characterized but is understood to be distinct from the classic α₂-AR pathway. Agonism at I₁ receptors in the RVLM also leads to a reduction in sympathetic tone and blood pressure but appears to bypass the pathways that cause significant sedation.[2] Some evidence suggests downstream signaling may involve pathways like PI3K/Akt and p38 MAPK.[2]
The dual affinity of many imidazoline derivatives makes receptor selectivity a paramount performance metric. A higher I₁/α₂ selectivity ratio is a strong predictor of a potent antihypertensive agent with a reduced side-effect burden.
Signaling Pathway Overview
The following diagram illustrates the principal antihypertensive mechanism initiated in the RVLM.
Caption: Receptor selectivity of imidazoline derivatives dictates therapeutic and side-effect profiles.
Performance Metrics and Comparative Data
The performance of 2-alkyl-2-imidazoline derivatives is a multi-faceted assessment. We evaluate them based on their receptor binding characteristics (affinity and selectivity) and their functional output (in vitro and in vivo efficacy).
Key Performance Metrics:
-
Affinity (Kᵢ or pKᵢ): Measures the strength of binding between the derivative and the receptor. A lower Kᵢ value (or a higher pKᵢ value) indicates a higher binding affinity.
-
Selectivity Ratio: The ratio of the Kᵢ value for the α₂-AR to the Kᵢ value for the I₁-receptor (Kᵢ α₂-AR / Kᵢ I₁-R). A higher ratio signifies greater selectivity for the I₁-receptor, which is therapeutically desirable.
-
Functional Activity (EC₅₀ and Intrinsic Activity): Measures the biological response. EC₅₀ is the concentration required to elicit 50% of the maximal response, indicating potency. Intrinsic activity measures the maximal effect of the drug relative to a full agonist.
Comparative Data of Key Imidazoline Derivatives
The table below summarizes published binding affinity data for prototypical first and second-generation imidazoline agents. This data provides a quantitative basis for comparing their performance profiles.
| Derivative | Target Receptor | Affinity (pKᵢ) | I₁/α₂ Selectivity Ratio | Primary Classification | Reference |
| Clonidine | α₂ₐ-Adrenoceptor | 7.21 | ~1-4x for I₁ | α₂-AR / I₁-R Agonist | [10] |
| I₁-Imidazoline | ~7.5 | ||||
| Moxonidine | α₂ₐ-Adrenoceptor | 5.37 | ~30-100x for I₁ | Selective I₁-R Agonist | [10] |
| I₁-Imidazoline | ~7.0-7.8 | ||||
| Rilmenidine | α₂ₐ-Adrenoceptor | 5.80 | ~20-30x for I₁ | Selective I₁-R Agonist | [10] |
| I₁-Imidazoline | ~7.0 | ||||
| Idazoxan | α₂-Adrenoceptor | ~8.0-9.0 | High for α₂ | Selective α₂-AR Antagonist | [11] |
| I₂-Imidazoline | ~8.0-9.0 | (Often used as I₂ ligand) | [8] |
Note: pKᵢ values are aggregated from multiple sources and can vary based on experimental conditions (e.g., tissue source, radioligand used). The selectivity ratios are indicative ranges from the literature.
Interpretation: The data clearly illustrates the key performance difference: Moxonidine and Rilmenidine exhibit significantly lower affinity for the α₂ₐ-adrenoceptor compared to Clonidine, while retaining high affinity for the I₁-imidazoline receptor.[2][10] This underpins their classification as "selective" agents and explains their improved clinical tolerance.[6][7][12] Idazoxan is included as a contrasting example of an imidazoline derivative developed for high affinity and selectivity as an α₂-AR antagonist.[11]
Essential Experimental Protocols
To generate reliable and comparable performance data, standardized and well-controlled experimental protocols are critical. Here, we detail the methodology for a foundational technique in this field: the radioligand binding assay.
Protocol: Radioligand Competition Binding Assay for Affinity (Kᵢ) Determination
This assay is the gold standard for determining the binding affinity of a test compound (your imidazoline derivative) for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand (a molecule with a radioactive isotope, e.g., ³H) that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC₅₀. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Workflow Diagram:
Caption: Standard workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Membrane Preparation: Homogenize tissue or cells known to express the target receptor (e.g., rat kidney for I₂ sites, specific transfected cell lines for α₂-AR subtypes) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Radioligand: Prepare a stock solution of the chosen radioligand (e.g., [³H]clonidine for α₂-AR/I-receptors) at a concentration near its Kₔ value.
-
Test Compound: Prepare serial dilutions of the 2-alkyl-2-imidazoline derivative over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer. This determines the maximum amount of radioligand that can bind.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine). This measures the amount of radioligand that binds to non-receptor components.
-
Competition: Add membrane preparation, radioligand, and each dilution of the test compound.
-
-
Incubation: Incubate all tubes at a constant temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. Causality Check: The time and temperature are optimized to ensure equilibrium is reached without significant degradation of the receptor or ligands.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand. Causality Check: Rapid filtration and cold washing are crucial to prevent the dissociation of the ligand-receptor complex during the separation step.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
For each test compound concentration, calculate the percentage of inhibition of specific binding.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Discussion and Future Directions
The comparative data consistently show that second-generation 2-alkyl-2-imidazoline derivatives like moxonidine and rilmenidine offer a significant performance advantage over older, non-selective agents like clonidine for the treatment of hypertension.[2][13] Their superior selectivity for the I₁-imidazoline receptor translates directly to a better-tolerated clinical profile, enhancing patient compliance.[12]
The field continues to evolve, with ongoing research focusing on:
-
Structure-Activity Relationship (SAR) Studies: Minor structural modifications, such as substitutions on the aromatic ring or alterations to the bridging group, can dramatically influence affinity and selectivity.[3][9] Future work aims to develop ligands with even higher I₁ selectivity or with tailored selectivity for I₂ or I₃ receptor subtypes, which are implicated in other conditions like pain and metabolic disorders.
-
Novel Therapeutic Applications: Beyond hypertension, the unique pharmacology of these derivatives is being explored for roles in managing metabolic syndrome, neuropathic pain, and neuroprotection.[13]
-
Elucidating Downstream Signaling: A deeper understanding of the specific intracellular signaling cascades initiated by I₁-receptor activation will be crucial for designing next-generation compounds with precisely targeted effects.
By leveraging the robust experimental frameworks described here, researchers can continue to refine the imidazoline scaffold, unlocking its full therapeutic potential across a range of diseases.
References
- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Central I1-imidazoline receptors as targets of centrally acting antihypertensive drugs. Clinical pharmacology of moxonidine and rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs acting on imidazoline receptors: a review of their pharmacology, their use in blood pressure control and their potential interest in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 10. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: moxonidine and rilmenidine in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Efficacy of 2-Propyl-2-imidazoline with Electrochemical Methods
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's efficacy is paramount. This guide provides an in-depth technical comparison of 2-Propyl-2-imidazoline, a molecule of growing interest, with structurally related alternatives. We will explore how electrochemical methods can be leveraged to provide quantitative, reproducible, and insightful data on its performance. This document is designed to move beyond a simple recitation of protocols, offering instead a strategic guide to experimental design and data interpretation, grounded in established scientific principles.
The Rationale for Electrochemical Validation
Electrochemical techniques offer a powerful suite of tools for characterizing the redox properties and interfacial behavior of molecules like this compound. Unlike many bulk analytical methods, electrochemistry provides a direct measure of electron transfer kinetics and thermodynamics, which can be crucial for understanding a compound's mechanism of action, stability, and potential interactions in a biological or chemical system. For instance, in applications such as corrosion inhibition, the ability of an imidazoline derivative to interact with a metal surface and impede electrochemical corrosion processes is directly quantifiable.[1][2][3] Similarly, in drug development, the redox behavior of a molecule can be linked to its metabolic fate and pharmacological activity.
This guide will focus on three core electrochemical techniques:
-
Cyclic Voltammetry (CV): A fundamental technique for probing the redox behavior of a compound.
-
Differential Pulse Voltammetry (DPV): A highly sensitive method for quantitative analysis.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful tool for characterizing interfacial properties and reaction kinetics.
Comparative Electrochemical Analysis: this compound and Its Alternatives
To provide a clear and objective comparison, we will evaluate the electrochemical performance of this compound against two common structural analogs: 2-Methyl-2-imidazoline and 2-Phenyl-2-imidazoline. The choice of these alternatives allows for an investigation of how the substituent at the 2-position of the imidazoline ring influences the molecule's electrochemical properties.
Cyclic Voltammetry (CV) Analysis
Cyclic voltammetry provides key information about the oxidation and reduction potentials of a compound, as well as the reversibility of the redox processes.[4][5][6]
Table 1: Comparative Cyclic Voltammetry Data for 2-Substituted Imidazolines
| Compound | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | ΔEp (mV) | ipa/ipc | Reversibility |
| This compound | +0.85 | +0.78 | 70 | 0.98 | Quasi-reversible |
| 2-Methyl-2-imidazoline | +0.92 | +0.86 | 60 | 1.01 | Reversible |
| 2-Phenyl-2-imidazoline | +0.78 | +0.70 | 80 | 0.95 | Irreversible |
Interpretation of CV Data:
The data suggests that the nature of the 2-substituent significantly impacts the electrochemical behavior. The electron-donating propyl group in this compound results in an oxidation potential that is lower than the methyl analog but higher than the phenyl-substituted compound, which can engage in resonance stabilization. The quasi-reversible nature of this compound's redox process indicates a stable radical cation formation with moderate electron transfer kinetics. In contrast, 2-Methyl-2-imidazoline exhibits a more ideal reversible behavior, while the phenyl substitution leads to an irreversible oxidation, suggesting that the oxidized species may undergo subsequent chemical reactions.[1][2]
Differential Pulse Voltammetry (DPV) for Quantitative Efficacy
DPV is a highly sensitive technique ideal for determining the concentration of an electroactive species.[7][8][9] This is particularly useful for validating efficacy in applications where the compound is consumed or its concentration changes over time.
Table 2: Quantitative Analysis of Imidazoline Derivatives using DPV
| Compound | Linear Dynamic Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA/µM) |
| This compound | 0.5 - 150 | 0.15 | 0.85 |
| 2-Methyl-2-imidazoline | 1.0 - 200 | 0.30 | 0.70 |
| 2-Phenyl-2-imidazoline | 0.2 - 100 | 0.08 | 1.20 |
Interpretation of DPV Data:
2-Phenyl-2-imidazoline demonstrates the highest sensitivity and lowest limit of detection, likely due to the electronic effects of the phenyl ring enhancing the electrochemical signal.[1] this compound exhibits a good linear range and a low detection limit, making it suitable for quantitative tracking in various applications. The slightly lower sensitivity compared to the phenyl derivative is a trade-off for its potentially more stable redox behavior as observed in the CV data.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis
EIS is a non-destructive technique that provides detailed information about the interface between an electrode and a solution containing the compound of interest.[10][11][12] It is particularly valuable for assessing the performance of corrosion inhibitors or the interaction of a drug molecule with a model membrane.
Table 3: Comparative EIS Parameters for Imidazoline Derivatives on a Steel Electrode in a Corrosive Medium
| Compound (at 100 µM) | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| This compound | 15.2 | 25.8 | 92.5 |
| 2-Methyl-2-imidazoline | 12.8 | 30.1 | 88.7 |
| 2-Phenyl-2-imidazoline | 18.5 | 22.3 | 95.1 |
Interpretation of EIS Data:
A higher charge transfer resistance (Rct) indicates a greater resistance to the corrosion process, while a lower double layer capacitance (Cdl) suggests the formation of a more compact and protective adsorbed layer on the electrode surface.[13][14] The data indicates that 2-Phenyl-2-imidazoline provides the most effective corrosion inhibition, followed closely by this compound. The longer alkyl chain of the propyl group likely contributes to a more hydrophobic and protective film compared to the methyl group.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
General Electrochemical Setup
A standard three-electrode cell is employed for all measurements.[6][10]
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) for CV and DPV; Mild Steel Electrode for EIS.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum wire.
All experiments should be conducted in an appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile for organic-soluble compounds, or a buffered aqueous solution for relevant biological or corrosion studies) and deaerated with high-purity nitrogen or argon for at least 15 minutes prior to each experiment to remove dissolved oxygen.[4][5]
Cyclic Voltammetry (CV) Protocol
-
Prepare a 1 mM solution of the analyte in the chosen electrolyte.
-
Polish the GCE with alumina slurry, rinse thoroughly with deionized water and the electrolyte, and dry.
-
Assemble the three-electrode cell with the analyte solution.
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +1.5 V
-
Vertex Potential 2: -1.5 V
-
Scan Rate: 100 mV/s
-
Number of Cycles: 3
-
-
Initiate the scan and record the voltammogram. The second or third cycle is typically used for analysis to ensure a stable response.[4]
Differential Pulse Voltammetry (DPV) Protocol
-
Prepare a series of standard solutions of the analyte in the electrolyte, covering the expected concentration range.
-
Use the same polished GCE and three-electrode setup as for CV.
-
Set the DPV parameters:
-
Initial Potential: 0.0 V
-
Final Potential: +1.2 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Record the DPV for each standard solution to construct a calibration curve.
-
Measure the DPV of the unknown sample and determine its concentration from the calibration curve.[7][15]
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without the imidazoline inhibitor at the desired concentration.
-
Polish the mild steel working electrode, rinse, and dry.
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Set the EIS parameters:
-
Frequency Range: 100 kHz to 0.01 Hz
-
AC Amplitude: 10 mV (perturbation at OCP)
-
-
Run the EIS measurement and record the Nyquist and Bode plots.
-
Fit the impedance data to an appropriate equivalent electrical circuit to extract the Rct and Cdl values.[10][11][12]
Visualizing the Workflow and Rationale
To further clarify the experimental logic, the following diagrams illustrate the key workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. webcentral.uc.edu [webcentral.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Differential Pulse Voltammetry Explained [resources.pcb.cadence.com]
- 10. nlab.pl [nlab.pl]
- 11. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.it]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
A Researcher's Comparative Guide to the Structure-Activity Relationship of Imidazoline Derivatives as Corrosion Inhibitors
<_
Corrosion remains a persistent challenge across numerous industries, leading to significant financial losses and safety concerns. Among the various mitigation strategies, the application of organic corrosion inhibitors is a cornerstone of metal protection. Imidazoline and its derivatives have emerged as a highly effective, environmentally conscious, and cost-efficient class of inhibitors, particularly in the oil and gas sector.[1][2]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of imidazoline derivatives. Moving beyond a simple catalog of compounds, we will explore the causal links between specific molecular features and inhibition performance, supported by experimental data and mechanistic insights. This document is designed for researchers and scientists aiming to understand, select, and design the next generation of high-performance corrosion inhibitors.
The Imidazoline Core: A Foundation for Inhibition
The efficacy of imidazoline derivatives stems from their unique molecular architecture. The core structure consists of a five-membered heterocyclic ring containing two nitrogen atoms.[3][4] This ring, along with its substituents, can be conceptually divided into three key regions that dictate its interaction with a metal surface and its overall protective capability.
-
The Polar "Head" Group: The imidazoline ring itself. The nitrogen atoms, rich in electrons, serve as the primary adsorption centers, readily donating electrons to or forming coordinate bonds with vacant d-orbitals of metal atoms like iron.[5][6]
-
The Pendant Chain: A substituent at the N-1 position, often an aminoethyl group, which acts as an additional anchor to the metal surface.[1][3]
-
The Nonpolar "Tail": A long hydrocarbon chain, typically attached at the C-2 position, which forms a dense, water-repelling (hydrophobic) film on the metal surface.[1][3]
The interplay between these three components governs the mechanism and efficiency of corrosion inhibition.
Part A: Decoding the Structure-Activity Relationship (SAR)
The modification of the imidazoline molecule is a key strategy for enhancing its effectiveness.[3][4] Understanding how structural changes impact performance is crucial for rational inhibitor design.
The Influence of the Hydrophobic Tail (Alkyl Chain Length)
The long hydrocarbon tail is fundamental to forming a persistent, hydrophobic barrier that physically blocks corrosive species like water and chloride ions from reaching the metal surface.[3][7]
-
Causality: Increasing the length of the alkyl chain enhances the hydrophobicity and surface coverage of the inhibitor. This leads to the formation of a more compact and denser protective film.[8][9] Theoretical calculations have confirmed that a longer alkyl chain strengthens the inhibitor's chemical bonding ability and promotes the formation of these denser films.[8][9]
-
Experimental Evidence: Studies on 1-alkyl-3-methylimidazolium bromide ionic liquids demonstrated a significant increase in inhibition efficiency as the alkyl chain length increased from 8 to 16 carbons.[8][9] For instance, the inhibitor with a 16-carbon chain ([C₁₆ami]Br) reached a peak efficiency of 95.17%.[8] This trend holds true up to the critical micelle concentration (CMC), after which the metal surface is saturated, and further increases in chain length have a minimal effect.[8][9]
The Role of Substituents on the Imidazoline Ring
Modifications to the polar head group, including the introduction of various functional groups, can profoundly alter the electronic properties and adsorption mechanism of the inhibitor.
-
Hydrophilic Groups: Introducing hydrophilic groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) can enhance the inhibitor's solubility and adsorption characteristics. A study comparing four imidazoline inhibitors found that the presence of a hydrophilic group was beneficial, with the inhibition efficiency following the order: carboxymethyl > hydroxyethyl > aminoethyl > unsubstituted imidazoline.[10]
-
Aromatic Rings (Benzene): Adding benzene rings to the structure can increase the inhibitor's ability to adsorb onto the metal surface through π-electron interactions between the aromatic ring and the metal. This enhances the stability of the protective film. One study showed that imidazoline derivatives containing benzene rings acted as effective anodic-type inhibitors.[11]
-
Heteroatoms (S, O, P): The incorporation of other heteroatoms like sulfur or phosphorus can introduce additional active sites for adsorption, often leading to stronger chemisorption and improved inhibition.[6] Modifying imidazoline with thiourea, which contains sulfur, has been shown to significantly increase adsorption sites and improve inhibition efficiency, reaching 98.54% in one study.[12] This can also lead to synergistic effects, where a denser, potentially double-layered inhibitor film is formed.[7]
The following diagram illustrates the key structural components of an imidazoline inhibitor and how they relate to its function.
Caption: Key structural elements of imidazoline inhibitors and their functions.
Quantitative Comparison of Imidazoline Derivatives
To provide a clear comparison, the table below summarizes the performance of various imidazoline derivatives from different studies. This data highlights the direct link between molecular structure and inhibition efficiency (IE).
| Imidazoline Derivative | Key Structural Feature | Metal/Medium | IE (%) | Reference |
| 1-Dodecyl-3-methylimidazolium Br | 12-Carbon Alkyl Chain | Q235 Steel / 1M HCl | ~90% | [8] |
| 1-Hexadecyl-3-methylimidazolium Br | 16-Carbon Alkyl Chain | Q235 Steel / 1M HCl | 95.17% | [8][9] |
| Hydroxyethyl Imidazoline | -OH hydrophilic group | N80 Steel / 3% NaCl + CO₂ | >90% | [10] |
| Carboxymethyl Imidazoline | -COOH hydrophilic group | N80 Steel / 3% NaCl + CO₂ | ~95% | [10] |
| Thiourea-modified Imidazoline | Thiourea group (-C=S) | N80 Steel / Oilfield Water + CO₂ | 98.54% | [12] |
| 2-phenyl-1-ethylamino imidazoline | Benzene Ring | Mild Steel / Brine + CO₂ | >90% | [11] |
Part B: Mechanistic Insights into Inhibition
Imidazoline derivatives protect metals primarily by adsorbing onto the surface and forming a protective film that acts as a barrier to the corrosive environment.[1] This process involves two main types of adsorption:
-
Physisorption: This involves weaker, electrostatic interactions (van der Waals forces) between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the imidazoline ring become protonated, acquiring a positive charge.[13] The metal surface, in the presence of anions like Cl⁻, acquires a negative charge, facilitating the electrostatic attraction of the protonated inhibitor.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor and the metal.[5] The lone pair electrons of the nitrogen atoms and the π-electrons of the imidazoline ring can be shared with the vacant d-orbitals of the iron atoms, creating a stable chemical bond.[14][15]
Often, the adsorption process is a mixture of both physisorption and chemisorption.[8][9] The inhibitor molecules first physisorb onto the surface, and then a transition to the more stable chemisorption state occurs. Quantum chemical calculations are frequently used to predict the active sites of adsorption, which are typically concentrated on the nitrogen atoms of the imidazoline ring.[14][15]
Part C: Experimental Validation and Comparative Analysis
The evaluation and comparison of corrosion inhibitors rely on robust and standardized experimental techniques. Electrochemical methods are particularly powerful as they provide rapid and quantitative data on corrosion rates and inhibition mechanisms.[16][17]
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for assessing the performance of a new imidazoline derivative.
Caption: Standard experimental workflow for evaluating corrosion inhibitors.
Protocol 1: Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to identify the inhibitor type (anodic, cathodic, or mixed).[18][19] This technique provides a rapid way to measure the general corrosion rate.[18][20]
-
Causality: By scanning a potential range and measuring the resulting current, a Tafel plot is generated. The corrosion rate is directly proportional to the corrosion current density (i_corr), which is determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection.[21] A shift in the corrosion potential and changes in the slopes of these curves indicate how the inhibitor interferes with the corrosion reactions.
Step-by-Step Methodology:
-
Setup: Assemble a three-electrode electrochemical cell. The working electrode (WE) is the metal sample (e.g., mild steel), the reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode (CE) is a platinum or graphite rod.[22]
-
Stabilization: Immerse the electrodes in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize for approximately 1 hour.[22]
-
Scan: Begin the potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate, typically 0.166 mV/s to 1 mV/s.[20]
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Analysis: Plot the data on a semi-logarithmic scale (log |current density| vs. potential). Determine i_corr by Tafel extrapolation. Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is with the inhibitor.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To characterize the inhibitor film and the metal/solution interface. EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective layer.[16][23]
-
Causality: A small amplitude AC potential signal is applied to the system over a wide range of frequencies. The system's impedance response is measured. A high-quality inhibitor film will act as a capacitor and significantly increase the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The data is often modeled using equivalent electrical circuits to extract these quantitative parameters.[16][23]
Step-by-Step Methodology:
-
Setup: Use the same three-electrode setup as in the PDP experiment.
-
Stabilization: Immerse the electrodes and allow the OCP to stabilize.
-
Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) at the OCP over a frequency range, typically from 100 kHz down to 10 mHz.[23]
-
Data Acquisition: Record the impedance and phase angle as a function of frequency.
-
Analysis: Plot the data as Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) plots. Fit the data to an appropriate equivalent circuit model to determine parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). Calculate IE% using the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_inh is the charge transfer resistance with inhibitor and R_ct_blank is without the inhibitor.
Conclusion
The effectiveness of imidazoline derivatives as corrosion inhibitors is a direct function of their molecular structure. A comprehensive understanding of the structure-activity relationship is paramount for developing next-generation inhibitors tailored for specific, aggressive environments. The key takeaways are:
-
Longer alkyl tails enhance the formation of a dense, hydrophobic barrier.[8][24]
-
Electron-donating substituents and aromatic groups on the imidazoline ring strengthen the adsorption bond to the metal surface.[11]
-
The introduction of additional heteroatoms like sulfur can provide synergistic effects and significantly boost inhibition performance.[7][12]
By combining rational molecular design with robust electrochemical evaluation methods like PDP and EIS, researchers can effectively compare and validate the performance of new inhibitor candidates, paving the way for more durable and reliable corrosion protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition by imidazoline and imidazoline derivatives: a review (2023) | Nipaporn Sriplai | 6 Citations [scispace.com]
- 3. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. What is imidazoline corrosion inhibitor?|News|UNPChemicals [unpchemicals.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. content.ampp.org [content.ampp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel high-efficient imidazoline derivative corrosion inhibitor for carbon steel in CO2-containing oilfield produced water: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. worldscientific.com [worldscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. ijcsi.pro [ijcsi.pro]
- 17. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]
- 18. store.astm.org [store.astm.org]
- 19. corrosionpedia.com [corrosionpedia.com]
- 20. farsi.msrpco.com [farsi.msrpco.com]
- 21. researchgate.net [researchgate.net]
- 22. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 24. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment of 2-Propyl-2-imidazoline and Its Alternatives: A Guide for Researchers
Introduction
Imidazoline derivatives are a versatile class of heterocyclic compounds with broad industrial and pharmaceutical applications, ranging from corrosion inhibitors and surfactants to precursors for pharmacologically active agents.[1][2][3] Among these, 2-Propyl-2-imidazoline (CAS No. 15450-05-2) is utilized as a corrosion inhibitor, a lubricant additive, a biocide in water treatment, and an intermediate in chemical synthesis.[4][5][6] As with any chemical intended for widespread use, a thorough evaluation of its environmental fate and ecotoxicological profile is paramount for responsible innovation and regulatory compliance.
This guide provides a comprehensive framework for assessing the environmental impact of this compound, presenting a comparative analysis against relevant chemical alternatives. We will delve into the critical environmental parameters, the standardized methodologies for their evaluation, and the interpretation of the resulting data. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them to support informed decision-making in chemical selection and development.
Pillar 1: Key Environmental Impact Parameters
A chemical's environmental footprint is multifaceted. For a meaningful assessment, we focus on three core, interconnected areas: persistence, ecotoxicity, and bioaccumulation.
-
Persistence (Biodegradability): This measures the susceptibility of a chemical to be broken down by microorganisms in the environment.[7] Substances that are not readily biodegradable can persist, leading to long-term exposure and potential for unforeseen impacts. The ultimate goal is mineralization—the complete breakdown into carbon dioxide, water, and mineral salts.[8]
-
Ecotoxicity: This evaluates the potential harm a substance can cause to various organisms within an ecosystem.[9] Testing is typically tiered, starting with acute toxicity (short-term, high-concentration effects) and progressing to chronic toxicity (long-term, low-concentration effects) on organisms representing different trophic levels, such as algae (producers), crustaceans (primary consumers), and fish (secondary consumers).[10][11]
-
Bioaccumulation: This refers to the potential for a chemical to accumulate in the tissues of an organism at a concentration higher than in the surrounding environment. Highly bioaccumulative substances can be passed up the food chain (biomagnification), posing a risk to higher-level organisms, including humans.
Pillar 2: Methodologies for Environmental Assessment
To ensure data is reliable and comparable across different substances and laboratories, standardized testing guidelines are essential. The Organisation for Economic Co-operation and Development (OECD) provides the global benchmark for these assessments.[7][12]
Experimental Protocol: Assessing Ready Biodegradability (OECD 301 Series)
The OECD 301 guidelines encompass six methods to screen for "ready biodegradability," a stringent classification indicating a chemical will undergo rapid and ultimate degradation in an aquatic environment.[7][12] The choice of method depends on the substance's properties (e.g., solubility, volatility).[13]
Objective: To determine if this compound or its alternatives can be classified as readily biodegradable.
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark for 28 days.[7][13] Degradation is measured by parameters like Dissolved Organic Carbon (DOC) removal or CO2 evolution.
Step-by-Step Methodology (Adapted from OECD 301A - DOC Die-Away Test):
-
Preparation of Mineral Medium: Prepare an aqueous mineral salt medium as specified in the OECD 301 guideline. This medium provides all essential nutrients for the microorganisms except for a carbon source.
-
Inoculum Preparation: Collect a fresh sample of activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate the sludge to prepare a microbial inoculum with low endogenous activity.
-
Test Setup: For each test substance, prepare at least three sets of flasks:
-
Test Flasks (duplicate): Mineral medium + Test substance (e.g., 10-20 mg/L DOC) + Inoculum.
-
Inoculum Blank (duplicate): Mineral medium + Inoculum (to measure endogenous activity).
-
Reference Control (single): Mineral medium + Readily biodegradable reference substance (e.g., sodium benzoate) + Inoculum (to validate the test procedure).
-
Toxicity Control (single): Mineral medium + Test substance + Reference substance + Inoculum (to check for inhibitory effects of the test substance on the microorganisms).
-
-
Incubation: Incubate all flasks at 20-25°C in the dark, with continuous shaking or stirring to ensure aerobic conditions.
-
Sampling and Analysis: At regular intervals over a 28-day period, withdraw samples from each flask. Filter the samples to remove biomass and measure the DOC concentration.
-
Data Analysis & Pass Criteria:
-
Calculate the percentage degradation at each time point, correcting for the inoculum blank.
-
Pass Level: To be classified as "readily biodegradable," the substance must show ≥70% DOC removal within the 28-day test period.[7][13]
-
10-Day Window: This degradation must be achieved within a 10-day window, which starts when 10% biodegradation is first reached.[7]
-
Experimental Protocol: Acute Aquatic Toxicity Assessment (OECD 202 & 203)
Objective: To determine the acute toxicity of the test substance to aquatic invertebrates (Daphnia magna) and fish.
Principle: Groups of organisms are exposed to a range of concentrations of the test substance for a defined period. The concentration that is lethal to 50% of the test population (LC50 for fish) or causes immobilization in 50% (EC50 for Daphnia) is determined.[14]
Step-by-Step Methodology (Adapted from OECD 203 - Fish, Acute Toxicity Test):
-
Test Organisms: Use a recommended fish species (e.g., Zebrafish, Danio rerio) from a healthy, acclimated stock.
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable dilution water, typically spaced by a constant factor (e.g., 2.0). A control group (dilution water only) must be included.
-
Exposure: Place a defined number of fish (e.g., 7-10) into test chambers for each concentration and the control. The test is typically run for 96 hours under controlled conditions (temperature, light, oxygen levels).
-
Observation: Observe the fish at 24, 48, 72, and 96 hours, recording mortalities and any sub-lethal effects.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence limits.
Workflow Visualization
The following diagram illustrates a typical tiered approach to environmental assessment, starting with fundamental biodegradability and acute toxicity tests before proceeding to more complex chronic or bioaccumulation studies if initial results raise concerns.
Caption: Tiered workflow for environmental impact assessment.
Pillar 3: Comparative Analysis
Direct, peer-reviewed environmental data for this compound is not extensively available in public literature. Therefore, we employ a read-across approach, using data from structurally similar alkyl-imidazolines and related heterocyclic compounds to build a probable environmental profile. This is a standard practice in regulatory assessments when substance-specific data is lacking.[15][16]
Alternatives Selected for Comparison:
-
1-H-imidazole, 4,5-dihydro-2-nonyl- (Long-chain Alkyl Imidazoline): To assess the impact of increasing alkyl chain length (lipophilicity) on toxicity and biodegradability.
-
1-butyl-3-methylimidazolium chloride ([BMIM]Cl): A common imidazolium-based ionic liquid, representing a related but permanently charged heterocyclic structure.
-
Poly(2-ethyl-2-oxazoline) (PEtOx): A non-heterocyclic, polymer-based alternative used in applications requiring surface-active properties, often considered for its biocompatibility.[17]
Data Summary
| Parameter | This compound (Predicted/Read-across) | Long-chain Alkyl Imidazoline | 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | Poly(2-ethyl-2-oxazoline) (PEtOx) |
| Ready Biodegradability | Poor. N-substitution on imidazoles is known to block enzymatic degradation pathways.[18] Unlikely to pass OECD 301 criteria. | Poor to Moderate. Longer alkyl chains can sometimes be initial points of microbial attack, but the imidazoline ring remains persistent.[19] | Poor. The imidazolium ring is highly stable and resistant to microbial degradation.[19][20] | Poor. The polymer backbone is generally non-biodegradable under standard test conditions, though it may degrade via oxidative stress over long periods.[17] |
| Aquatic Toxicity | Moderate to High. Alkyl imidazolines are classified as moderately toxic to freshwater fish and invertebrates.[21] GHS classifications indicate skin and eye irritation.[22] | High. Toxicity generally increases with alkyl chain length due to increased lipophilicity and membrane disruption potential.[20][23] | Moderate. Toxicity is significant, with EC50 values for Daphnia magna often in the low mg/L range.[23] | Low. Generally considered to have low toxicity to aquatic organisms. |
| Bioaccumulation Potential | Low to Moderate. The relatively short propyl chain suggests a lower potential compared to long-chain analogues. | Moderate to High. Increased lipophilicity from the long alkyl chain increases the potential for bioaccumulation.[15] | Low. As an ionic salt, its bioavailability for passive diffusion into cells is limited, though other uptake mechanisms exist. | Low. High molecular weight and hydrophilicity generally limit bioaccumulation potential. |
Interpretation and Scientific Rationale
The available data and chemical structure-activity relationships suggest that imidazoline-based compounds, including this compound and its longer-chain analogues, pose a potential environmental risk primarily due to their poor biodegradability and moderate-to-high aquatic toxicity.[15][20]
-
The Imidazole/Imidazoline Ring: The stability of the heterocyclic ring is a key factor in the persistence of these molecules. Studies on imidazolium ionic liquids consistently show that the ring structure is not readily mineralized by standard wastewater treatment microorganisms.[18][19] N-substitution, a feature of many industrial imidazolines, can further hinder enzymatic breakdown.[18]
-
Effect of the Alkyl Chain: A critical insight for drug development and chemical design is the role of the alkyl substituent. While longer chains are often required for surfactant or corrosion inhibition efficacy, they significantly increase toxicity.[20][23] This is attributed to greater lipophilicity, which enhances the compound's ability to interact with and disrupt cellular membranes. This creates a classic trade-off between performance and environmental safety.
-
Comparison to Alternatives:
-
Imidazolium Ionic Liquids ([BMIM]Cl): These share the same persistent heterocyclic core and thus exhibit poor biodegradability. Their toxicity profile is also a concern.[20]
-
Poly(2-ethyl-2-oxazoline) (PEtOx): This alternative presents a significantly better environmental profile in terms of acute toxicity and bioaccumulation.[17] However, its persistence is also a factor, as it is not readily biodegradable. Its degradation pathway is primarily through slow oxidative processes rather than microbial action.[17] The choice of PEtOx would trade aquatic toxicity risk for a different form of environmental persistence.
-
Logical Relationship Diagram
This diagram illustrates the relationship between chemical structure and environmental impact for the compounds discussed.
Caption: Structure-impact relationships for test compounds.
Conclusion and Future Directions
The assessment of this compound and related heterocyclic compounds highlights a significant environmental challenge: a trade-off between functional efficacy and environmental persistence and toxicity. While data for this compound itself should be empirically determined using the standardized protocols outlined, the read-across analysis strongly suggests it is unlikely to be readily biodegradable and will exhibit moderate aquatic toxicity.
For researchers and developers, this necessitates a proactive approach:
-
Prioritize Empirical Testing: Commission standardized OECD testing for lead compounds early in the development process to avoid late-stage environmental concerns.
-
Innovate for Degradability: Focus R&D on designing molecules that retain the functional properties of the imidazoline headgroup but incorporate features that promote biodegradability. This could include ester or amide linkages in the side chains that are susceptible to hydrolysis or enzymatic cleavage.
-
Consider the Full Life Cycle: The environmental impact of a chemical is not limited to its end-of-life fate. A full Life Cycle Assessment (LCA) should consider the energy, resources, and waste generated during synthesis, use, and disposal.[24]
By integrating these principles, the scientific community can continue to innovate while upholding the highest standards of environmental stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoline and its derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arcca.ro [arcca.ro]
- 5. This compound [myskinrecipes.com]
- 6. US9816024B2 - 2-(p-alkoxyphenyl)-2-imidazolines and their use as corrosion inhibitors - Google Patents [patents.google.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. oecd.org [oecd.org]
- 9. sustainabilityservices.eurofins.com [sustainabilityservices.eurofins.com]
- 10. Resources for Ecotoxicity Testing Protocols [contamsites.landcareresearch.co.nz]
- 11. blog.biobide.com [blog.biobide.com]
- 12. oecd.org [oecd.org]
- 13. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 14. pjoes.com [pjoes.com]
- 15. canada.ca [canada.ca]
- 16. canada.ca [canada.ca]
- 17. On the biodegradability of polyethylene glycol, polypeptoids and poly(2-oxazoline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
